Product packaging for 3-Ethyl-3-methyl-1-pentene(Cat. No.:CAS No. 6196-60-7)

3-Ethyl-3-methyl-1-pentene

Cat. No.: B13792607
CAS No.: 6196-60-7
M. Wt: 112.21 g/mol
InChI Key: PHHHEKOJKDYRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-3-methyl-1-pentene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B13792607 3-Ethyl-3-methyl-1-pentene CAS No. 6196-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methylpent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHHEKOJKDYRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210989
Record name 3-Ethyl-3-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6196-60-7
Record name 3-Ethyl-3-methyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethyl-3-methyl-1-pentene IUPAC nomenclature and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound this compound, covering its IUPAC nomenclature, chemical structure, physical and chemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Structure

The systematic name for the compound is 3-ethyl-3-methylpent-1-ene .[1] This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for the nomenclature of organic compounds.

The naming process involves the following steps:

  • Identifying the Parent Chain : The longest continuous carbon chain containing the principal functional group (the alkene double bond) is identified. In this case, the longest chain incorporating the double bond consists of five carbon atoms, making the parent alkane "pentane".

  • Identifying the Principal Functional Group : The presence of a carbon-carbon double bond makes the compound an alkene. The "-ane" suffix of the parent alkane is changed to "-ene", resulting in "pentene".

  • Numbering the Parent Chain : The parent chain is numbered from the end that gives the double bond the lowest possible locant (position number). In this structure, the double bond starts at the first carbon, hence "pent-1-ene".

  • Identifying and Naming Substituents : There are two alkyl groups attached to the parent chain: an ethyl group (-CH2CH3) and a methyl group (-CH3).

  • Locating the Substituents : Both the ethyl and the methyl groups are attached to the third carbon atom of the parent chain.

  • Assembling the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. Therefore, the complete IUPAC name is 3-ethyl-3-methylpent-1-ene.

IUPAC_Nomenclature cluster_0 Step-by-Step IUPAC Naming Start Identify Longest Carbon Chain containing Double Bond Parent 5 Carbons -> Pentane Start->Parent Count FunctionalGroup Double Bond -> Pentene Parent->FunctionalGroup Modify Suffix Numbering Double Bond at C1 -> Pent-1-ene FunctionalGroup->Numbering Number Chain Substituents Identify Substituents: - Ethyl - Methyl Numbering->Substituents Identify Branches Locants Locate Substituents: - Ethyl at C3 - Methyl at C3 Substituents->Locants Assign Positions Assemble Alphabetize and Combine: 3-Ethyl-3-methylpent-1-ene Locants->Assemble Construct Name

Caption: IUPAC Naming Workflow for this compound.
Chemical Structure

The molecular formula for this compound is C8H16.[1] Its structure features a quaternary carbon at the 3-position, which is bonded to an ethyl group, a methyl group, a vinyl group (-CH=CH2), and another ethyl group as part of the main chain.

Chemical_Structure C3 C C_Me CH3 C3->C_Me C_Et1 CH2CH3 C3->C_Et1 C_Et2_CH2 CH2 C3->C_Et2_CH2 C_Vinyl_CH CH C3->C_Vinyl_CH C_Et2_CH3 CH3 C_Et2_CH2->C_Et2_CH3 C_Vinyl_CH2 CH2 C_Vinyl_CH->C_Vinyl_CH2

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H16[1]
Molecular Weight 112.21 g/mol [1]
CAS Registry Number 6196-60-7[1][2][3]
Density 0.720 g/cm³[4]
Boiling Point 110.55 - 111 °C[4]
Refractive Index 1.412[4]
SMILES CCC(C)(CC)C=C[1][4]
InChIKey PHHHEKOJKDYRIN-UHFFFAOYSA-N[1][2]

Experimental Protocol: Synthesis

Proposed Synthetic Route: Grignard Reaction followed by Dehydration

This two-step synthesis involves:

  • Step 1: Grignard Reaction : The reaction of ethyl magnesium bromide with 3-pentanone (B124093) to form the tertiary alcohol, 3-ethyl-3-methyl-3-pentanol.

  • Step 2: Dehydration : The acid-catalyzed dehydration of the tertiary alcohol to yield the desired alkene, this compound.

Synthesis_Workflow cluster_1 Step 1: Grignard Reaction cluster_2 Step 2: Dehydration Reactants1 Ethyl Magnesium Bromide + 3-Pentanone Reaction1 Nucleophilic Addition in dry ether Reactants1->Reaction1 Intermediate Alkoxide Intermediate Reaction1->Intermediate Workup1 Aqueous Acid Workup (e.g., H3O+) Intermediate->Workup1 Product1 3-Ethyl-3-pentanol (B146929) (Tertiary Alcohol) Workup1->Product1 Reactants2 3-Ethyl-3-pentanol Product1->Reactants2 Purify and use in next step Reaction2 Acid-Catalyzed Dehydration (e.g., H2SO4, heat) Reactants2->Reaction2 Carbocation Tertiary Carbocation Intermediate Reaction2->Carbocation Elimination E1 Elimination Carbocation->Elimination Product2 This compound Elimination->Product2

Caption: Proposed Synthesis Workflow for this compound.
Detailed Methodology

Step 1: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

  • Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl2), and a pressure-equalizing dropping funnel is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., dry nitrogen or argon).

  • Grignard Reagent Preparation : Magnesium turnings are placed in the flask. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethyl magnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

  • Reaction with Ketone : After the Grignard reagent has formed, a solution of 3-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel while the reaction mixture is cooled in an ice bath to control the exothermic reaction.

  • Quenching and Workup : After the addition is complete, the reaction is stirred at room temperature for a specified time to ensure completion. The reaction mixture is then carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction and Purification : The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude tertiary alcohol, 3-ethyl-3-pentanol.

Step 2: Dehydration of 3-Ethyl-3-pentanol

  • Apparatus Setup : A round-bottom flask is fitted with a distillation apparatus.

  • Dehydration Reaction : The crude 3-ethyl-3-pentanol is placed in the flask, and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added.

  • Distillation : The mixture is heated. The alkene product, being more volatile than the alcohol reactant, will distill as it is formed, shifting the equilibrium towards the product (Le Chatelier's principle).

  • Purification : The collected distillate will contain the alkene and some water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with water. It is then dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation to obtain pure this compound. The boiling point of the desired product is approximately 111°C.[4]

References

An In-depth Technical Guide to 3-Ethyl-3-methyl-1-pentene (CAS Number: 6196-60-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3-methyl-1-pentene (CAS: 6196-60-7). It includes a compilation of its known physicochemical properties, spectroscopic data, and safety information. Detailed, adaptable experimental protocols for its synthesis and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are presented. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this compound for further study or application.

Introduction

This compound is a volatile, unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1][2][3] As a substituted alkene, its chemical reactivity is primarily defined by the carbon-carbon double bond, making it a potential precursor for a variety of chemical transformations. This guide summarizes the available data on its properties and provides detailed methodologies for its synthesis and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. The data has been aggregated from various chemical databases and literature sources.

Table 1: General and Physical Properties
PropertyValueUnitSource(s)
Molecular Formula C₈H₁₆-[1][2][3]
Molecular Weight 112.21 g/mol [1][2][3]
CAS Number 6196-60-7-[1][2]
IUPAC Name 3-ethyl-3-methylpent-1-ene-[1][2]
Boiling Point 110.55°C[4]
Density 0.72g/cm³[4]
Refractive Index 1.412-[4]
Melting Point -103.01 (estimate)°C[4]
Flash Point 10.7°C[4]
Table 2: Computed and Thermodynamic Properties
PropertyValueUnitSource(s)
XLogP3 3.8-[3]
Enthalpy of Vaporization (ΔvapH°) 38.90kJ/mol[5]
Enthalpy of Formation (gas, ΔfH°gas) -91.77kJ/mol[5]
Standard Gibbs Free Energy of Formation (ΔfG°) 107.16kJ/mol[5]
Critical Temperature (Tc) Not AvailableK-
Critical Pressure (Pc) 2698.60kPa[5]
Water Solubility (log10WS) -2.78 (estimate)mol/L[5]

Synthesis Protocol

Theoretical Synthesis Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup and Dehydration Ethyl_bromide Ethyl bromide Grignard_reagent Ethylmagnesium bromide Ethyl_bromide->Grignard_reagent Dry ether Mg_turnings Magnesium turnings Mg_turnings->Grignard_reagent Tertiary_alkoxide Tertiary alkoxide intermediate Grignard_reagent->Tertiary_alkoxide 3_Pentanone 3-Pentanone 3_Pentanone->Tertiary_alkoxide Tertiary_alcohol 3-Ethyl-3-pentanol Tertiary_alkoxide->Tertiary_alcohol Acidic workup (e.g., aq. H₂SO₄) Final_product This compound Tertiary_alcohol->Final_product Dehydration (e.g., heat, H₂SO₄)

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-3-methyl-1-pentene. The information is presented in a clear and concise format, with quantitative data summarized in a structured table for ease of comparison. Detailed experimental protocols for the determination of key physical properties are also included, alongside a visual representation of a general experimental workflow.

Core Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2][3][4] As a branched alkene, its physical characteristics are of interest in various chemical and industrial applications. The following table summarizes its key physical properties.

PropertyValueUnits
Molecular Weight 112.21 g/mol
Boiling Point 110.55 - 111°C
Melting Point -103.01 (estimate)°C
Density 0.720 - 0.7264g/cm³
Refractive Index 1.412 - 1.416
Molecular Formula C₈H₁₆
Solubility Insoluble in water; Soluble in organic solvents.

Experimental Protocols

The following are detailed methodologies for the key experiments that can be used to determine the physical properties of liquid alkenes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and accurate technique for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The Thiele tube is filled with mineral oil to a level just above the side arm.

  • The thermometer and test tube assembly are clamped so that they are immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated. The shape of the tube allows for the convection of the oil, ensuring uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance (m₁).

  • The pycnometer is filled with distilled water of a known temperature and weighed (m₂). The temperature of the water should be recorded.

  • The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature as the water.

  • The mass of the pycnometer filled with the alkene is determined (m₃).

  • The density of the alkene is calculated using the following formula: Density of alkene = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

  • Lens paper

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens paper.

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of this compound are placed on the surface of the prism using a dropper.

  • The prism is closed and the light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the scale.

  • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound.

G General Experimental Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing and Reporting A Obtain Pure Sample of This compound B Boiling Point Determination (Thiele Tube Method) A->B C Density Measurement (Pycnometer Method) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Record and Tabulate Quantitative Data B->E C->E D->E F Compare with Literature Values E->F G Generate Technical Report F->G

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Profile of 3-Ethyl-3-methyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the olefinic compound 3-ethyl-3-methyl-1-pentene. The information presented herein is intended to support research and development activities where this compound may be of interest. While experimental data for infrared and mass spectrometry are available, experimental nuclear magnetic resonance data is not readily found in public databases. To provide a comprehensive profile, predicted NMR data is included.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) database indicates the availability of a gas-phase IR spectrum for this compound. While a complete peak table is not provided, characteristic vibrational modes for its functional groups are well-established.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Absorptions for this compound
=C-H Stretch (vinyl)3100-3000Present
C-H Stretch (alkane)3000-2850Present
C=C Stretch (vinyl)1650-1630Present
C-H Bend (alkane)1470-1450 and 1385-1370Present
=C-H Bend (vinyl)1000-910 and 990-910Present
Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for this compound. The molecule has a molecular weight of 112.22 g/mol . The most prominent peaks observed in the mass spectrum are summarized below.[1]

m/zRelative IntensityPossible Fragment
55Base Peak[C₄H₇]⁺
83High[C₆H₁₁]⁺ (M-29, loss of ethyl)
41High[C₃H₅]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
=CH₂4.8 - 5.0m
=CH-5.7 - 5.9m
-CH₂- (ethyl)1.3 - 1.5q~7.5
-CH₃ (ethyl)0.8 - 1.0t~7.5
-CH₃ (methyl)~0.9s

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C1 (=CH₂)~110
C2 (=CH)~145
C3 (quaternary)~40
C4 (-CH₂-)~30
C5 (-CH₃)~8
C6 (-CH₃)~25

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not explicitly provided in the available literature. However, general methodologies for obtaining spectra for volatile organic compounds like this are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph is used to separate the compound from a mixture. The separated compound is then introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: For a gas-phase spectrum, the sample is introduced into a gas cell with infrared-transparent windows. An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) Purification Purification (e.g., Distillation, Chromatography) Sample->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data NMR_Data NMR Spectra Analysis (Chemical Structure) NMR->NMR_Data Structure Structure Elucidation & Verification IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: A generalized workflow for the spectroscopic identification and characterization of a chemical compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-3-methyl-1-pentene. This document includes predicted spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the structural elucidation and understanding of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were obtained using computational prediction tools and serve as a reference for experimental data.

Predicted ¹H NMR Data
Signal AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (Vinyl)5.75dd17.6, 10.81H
H1' (Vinyl)4.85d10.81H
H1'' (Vinyl)4.82d17.61H
H4 (Methylene)1.35q7.44H
H5 (Methyl)0.80t7.46H
H3-CH₃ (Methyl)0.95s-3H
Predicted ¹³C NMR Data
Signal AssignmentChemical Shift (ppm)
C1 (Vinyl)146.5
C2 (Vinyl)110.2
C3 (Quaternary)41.8
C4 (Methylene)28.5
C5 (Methyl)8.7
C3-CH₃ (Methyl)23.6

Experimental Protocols

The following sections detail the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of liquid organic compounds such as this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the currents in the shim coils to obtain sharp, symmetrical NMR signals. Modern spectrometers often have automated shimming routines.

  • Tuning and Matching: The probe is tuned to the resonance frequencies of the nuclei being observed (¹H or ¹³C) and the impedance is matched to ensure efficient transfer of radiofrequency pulses.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds allows for the relaxation of the nuclei between scans.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Pulse Angle: A 30° or 45° pulse is common.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

    • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and its key NMR correlations.

Caption: Chemical structure of this compound.

NMR_Correlations cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H1 H1, H1', H1'' (5.75, 4.85, 4.82 ppm) C1_2 C1, C2 (146.5, 110.2 ppm) H1->C1_2 ¹JCH C3 C3 (41.8 ppm) H1->C3 ²JCH H4 H4 (1.35 ppm) H4->C3 ²JCH C4 C4 (28.5 ppm) H4->C4 ¹JCH C5 C5 (8.7 ppm) H4->C5 ²JCH H5 H5 (0.80 ppm) H5->C4 ²JCH H5->C5 ¹JCH H3_Me H3-Me (0.95 ppm) C3_Me_C C3-Me (23.6 ppm) H3_Me->C3_Me_C ¹JCH

Caption: Key predicted ¹H-¹³C NMR correlations for the molecule.

Mass Spectrometry Fragmentation Pattern of 3-Ethyl-3-methyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. This in-depth technical guide focuses on the electron ionization (EI) mass spectrometry of 3-ethyl-3-methyl-1-pentene, a branched alkene. Understanding the fragmentation pathways of such molecules is crucial for their identification in complex mixtures, which is a common challenge in drug development, environmental analysis, and chemical research. This document provides a detailed analysis of its mass spectrum, proposes fragmentation mechanisms, and outlines a typical experimental protocol for its analysis.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₆

  • Molecular Weight: 112.22 g/mol

  • Structure:

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

m/zRelative Abundance (%)Proposed Fragment Ion
2745[C₂H₃]⁺
2960[C₂H₅]⁺
3940[C₃H₃]⁺
4185[C₃H₅]⁺
4335[C₃H₇]⁺
5595[C₄H₇]⁺
5640[C₄H₈]⁺
83 100 [C₆H₁₁]⁺ (Base Peak)
1125[C₈H₁₆]⁺ (Molecular Ion)

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization (typically at 70 eV) is governed by the stability of the resulting carbocations and radicals. The key fragmentation pathways are outlined below.

The molecular ion ([M]⁺) is observed at m/z 112, although with a low relative abundance, which is common for branched alkenes as they readily undergo fragmentation.

The base peak at m/z 83 is attributed to the loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion. This fragmentation is highly favored because it results in a stable tertiary carbocation.

Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 97 (not listed in the table as a major peak but can be present). However, the loss of the larger ethyl group is more favorable.

The peak at m/z 55 likely arises from the further fragmentation of the m/z 83 ion through the loss of an ethene molecule (C₂H₄, 28 Da), or directly from the molecular ion via a more complex rearrangement.

Other prominent peaks in the lower mass region, such as m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺) , are characteristic of the fragmentation of larger alkyl chains.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathway of this compound leading to the formation of the base peak.

fragmentation_pathway M This compound (m/z = 112) [C₈H₁₆]⁺ F83 [C₆H₁₁]⁺ (m/z = 83) Base Peak M->F83 - C₂H₅• R29 •C₂H₅ (Ethyl Radical)

Caption: Primary fragmentation of this compound.

Experimental Protocols

The mass spectrum of a volatile organic compound such as this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A generalized experimental protocol is provided below.

1. Sample Preparation:

  • For liquid samples, dilute the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1-10 ppm.

  • For gas-phase analysis, a headspace vial can be used where the volatile compound equilibrates between the liquid and gas phases. A sample of the headspace gas is then injected.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 20-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Identify the peak corresponding to this compound based on its retention time.

  • Generate the mass spectrum for the identified peak.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

The logical flow of a typical GC-MS experiment for the analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Liquid Sample of This compound Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection of Ions MassAnalysis->Detection Spectrum Generation of Mass Spectrum Detection->Spectrum LibrarySearch Comparison with NIST Library Spectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 3-Ethyl-3-methyl-1-pentene. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and includes a logical workflow for the spectroscopic analysis process.

Molecular Structure and Expected Vibrational Modes

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. Its structure features a terminal carbon-carbon double bond (a vinyl group), as well as ethyl and methyl substituents on a quaternary carbon. This combination of structural features gives rise to a characteristic infrared spectrum. The primary vibrational modes of interest include the stretching and bending of the C=C and =C-H bonds of the alkene functional group, in addition to the stretching and bending vibrations of the C-H bonds within the alkyl portions of the molecule.

Data Presentation: Characteristic Infrared Absorptions

The following table summarizes the expected quantitative data for the principal infrared absorptions of this compound. These values are based on established correlations for alkene and alkane vibrational frequencies.[1][2][3][4]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000Medium=C-H StretchAlkene (Vinyl)
2985-2950StrongC-H Asymmetric StretchAlkyl (CH₃)
2940-2915StrongC-H Asymmetric StretchAlkyl (CH₂)
2875-2865MediumC-H Symmetric StretchAlkyl (CH₃)
2865-2845MediumC-H Symmetric StretchAlkyl (CH₂)
1680-1640MediumC=C StretchAlkene
1470-1435MediumC-H Bend (Scissoring)Alkyl (CH₂ & CH₃)
1385-1370MediumC-H Bend (Rocking)Alkyl (CH₃)
1000-985 & 920-900Strong=C-H Bend (Out-of-Plane)Alkene (Monosubstituted)

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

3.1. Instrumentation and Materials

3.2. Procedure

  • Instrument Preparation: Ensure the spectrometer is powered on and has undergone its necessary initialization and self-check procedures. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Lower the ATR press to ensure good contact if applicable.

    • Collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere. The spectrum should be a flat line at 100% transmittance.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the significant absorption bands and compare them to the expected values.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting an IR spectroscopy experiment.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Instrument_Setup Instrument Setup & Purging Background_Scan Acquire Background Spectrum Instrument_Setup->Background_Scan Sample_Prep Sample Preparation/Application Background_Scan->Sample_Prep Ready for Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Sample_Spectrum Data_Processing Data Processing (e.g., Baseline Correction) Acquire_Sample_Spectrum->Data_Processing Raw Data Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Reporting Reporting Spectral_Interpretation->Reporting

Caption: Logical workflow for an IR spectroscopy experiment.

References

An In-depth Technical Guide to the Thermochemical Data of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Ethyl-3-methyl-1-pentene (C₈H₁₆, CAS No: 6196-60-7). This document summarizes key thermodynamic properties, outlines a representative experimental protocol for their determination, and illustrates a characteristic reaction pathway. All data is presented to facilitate its use in research, chemical process development, and computational modeling.

Core Thermochemical Properties

This compound is an acyclic alkene with a molecular weight of 112.21 g/mol .[1] Its thermochemical properties are crucial for understanding its behavior in chemical reactions and for process design and safety assessments. Critically evaluated thermophysical and thermochemical data for this compound are available through the NIST/TRC Web Thermo Tables (WTT).[2]

Data Presentation

The following tables summarize the key thermochemical properties for this compound in its ideal gas and liquid phases. Specific values at standard conditions (298.15 K and 1 bar) are part of the comprehensive, critically evaluated dataset available through the professional edition of the NIST/TRC Web Thermo Tables.[2] For this guide, the availability and temperature range of the data are presented.

Table 1: Enthalpy Data for this compound

PropertyPhaseTemperature Range (K)Data Source
Enthalpy of FormationIdeal GasValue at 298.15 K availableNIST/TRC WTT[2]
EnthalpyIdeal Gas200 - 1000NIST/TRC WTT[2]
EnthalpyLiquid in equilibrium with Gas250 - 540NIST/TRC WTT[2]

Table 2: Entropy and Heat Capacity Data for this compound

PropertyPhaseTemperature Range (K)Data Source
EntropyIdeal Gas200 - 1000NIST/TRC WTT[2]
EntropyLiquid in equilibrium with Gas250 - 540NIST/TRC WTT[2]
Heat Capacity at Constant Pressure (Cp)Ideal Gas200 - 1000NIST/TRC WTT[2]
Heat Capacity at Saturation PressureLiquid in equilibrium with Gas250 - 540NIST/TRC WTT[2]

Experimental Protocols

The determination of thermochemical data for volatile organic compounds like this compound requires precise calorimetric measurements. A representative experimental protocol for determining the standard enthalpy of combustion, from which the enthalpy of formation can be derived, is outlined below.

Determination of the Standard Enthalpy of Combustion using Oxygen Bomb Calorimetry

This method involves the complete combustion of a known mass of the substance in a constant-volume container (a "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen source

  • Crucible

  • Ignition wire

  • Pellet press (for solid samples, not required for liquids)

  • Calibrated thermometer or temperature sensor with a resolution of at least 0.001 °C

  • Balance with a precision of at least 0.1 mg

Procedure:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is necessary to prevent evaporation before ignition.

  • Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to come to thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Correction for Heat of Ignition: The energy released by the combustion of the ignition wire is subtracted from the total heat released.

  • Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid, under identical conditions.

  • Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔH_c°) is then calculated using the following equation:

    ΔH_c° = ΔU_c + Δn_gRT

    where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

Reaction Pathway Visualization

Alkenes undergo a variety of addition reactions. A common and synthetically useful reaction is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond. The following diagram illustrates this reaction for this compound.

hydroboration_oxidation reactant This compound intermediate Trialkylborane Intermediate reactant->intermediate Hydroboration reagents1 1. BH3-THF reagents2 2. H2O2, NaOH product 3-Ethyl-3-methyl-1-pentanol intermediate->product Oxidation

Hydroboration-oxidation of this compound.

This guide serves as a foundational resource for accessing and understanding the thermochemical data of this compound. For specific, high-precision data with associated uncertainties, users are encouraged to consult the NIST/TRC Web Thermo Tables.

References

Synthesis of 3-Ethyl-3-methyl-1-pentene: A Technical Guide to Regioselective Elimination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the synthesis of 3-ethyl-3-methyl-1-pentene, a non-conjugated terminal alkene, via an E2 elimination reaction. The document details the strategic choice of a sterically hindered base to favor the formation of the less substituted Hofmann product over the thermodynamically more stable Zaitsev product. It includes a comprehensive experimental protocol, quantitative data on reaction regioselectivity, and characteristic spectroscopic data for the target molecule. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The regioselective synthesis of alkenes is a cornerstone of modern organic chemistry, enabling the precise construction of molecular frameworks for pharmaceuticals, agrochemicals, and materials science. The formation of a carbon-carbon double bond via an elimination reaction can often lead to a mixture of constitutional isomers. The distribution of these products is governed by the reaction mechanism and conditions, particularly the choice of base and the structure of the substrate.

This guide focuses on the synthesis of this compound, the Hofmann elimination product, from a tertiary alkyl halide precursor. The E2 (bimolecular elimination) mechanism, facilitated by a sterically bulky base, is the preferred method for achieving high regioselectivity towards the less substituted alkene. This approach leverages steric hindrance to direct the base to abstract a proton from the sterically most accessible β-carbon, leading to the desired terminal alkene.

Reaction Mechanism and Regioselectivity

The primary method for the selective synthesis of this compound is the dehydrohalogenation of a suitable tertiary alkyl halide, such as 3-chloro-3-ethyl-2-methylpentane, using a strong, sterically hindered base like potassium tert-butoxide (KOtBu).

The reaction proceeds via a concerted E2 mechanism, where the base abstracts a proton and the leaving group departs simultaneously. The regiochemical outcome of this reaction is a competition between the formation of the Zaitsev product (3-ethyl-2-methyl-2-pentene) and the Hofmann product (this compound).

  • Zaitsev's Rule: Predicts the formation of the more substituted, and thus more thermodynamically stable, alkene. This is typically favored with small, unhindered bases.

  • Hofmann's Rule: Predicts the formation of the less substituted alkene. This is favored when using sterically bulky bases, which preferentially abstract the less sterically hindered proton.

Due to the steric bulk of the tert-butoxide anion, it preferentially abstracts a proton from the terminal methyl group of the substrate, leading to the formation of this compound as the major product.

Caption: E2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the dehydrohalogenation of tertiary alkyl halides using potassium tert-butoxide.

Starting Material: 3-Chloro-3-ethyl-2-methylpentane Reagents: Potassium tert-butoxide, anhydrous tert-butanol (B103910)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-3-ethyl-2-methylpentane (1.0 eq).

  • Solvent Addition: Add anhydrous tert-butanol to the flask to dissolve the starting material.

  • Base Addition: Under a positive pressure of nitrogen, add potassium tert-butoxide (1.2 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 83 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully quench the reaction by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or pentane (B18724) (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by fractional distillation to yield pure this compound.

Quantitative Data

The use of a bulky base is crucial for achieving high regioselectivity in favor of the Hofmann product.

ParameterValue/Observation
Expected Yield While a specific yield for this exact reaction is not cited, analogous E2 eliminations of tertiary halides with potassium tert-butoxide are known to proceed in good to excellent yields, typically >80%.
Regioselectivity The expected ratio of this compound (Hofmann) to 3-ethyl-2-methyl-2-pentene (B10489) (Zaitsev) is approximately 72:28 . This is based on studies of similar tertiary alkyl halides.
Reaction Conditions Reflux in tert-butanol, 1-2 hours.

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy (Typical Values)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8dd1H-CH=CH₂
~4.9m2H-CH=CH₂
~1.4q4H-CH₂-CH₃
~0.9s3H-C-CH₃
~0.8t6H-CH₂-CH₃
¹³C NMR Spectroscopy (Typical Values)
Chemical Shift (δ) ppmAssignment
~145-CH=CH₂
~110-CH=CH₂
~40C(quat)
~30-CH₂-CH₃
~25-C-CH₃
~8-CH₂-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl)
~2960-2850StrongC-H stretch (alkyl)
~1640MediumC=C stretch (alkene)
~990 and ~910Strong=C-H out-of-plane bend (vinyl)
Mass Spectrometry
m/zRelative IntensityAssignment of Fragment Ion
112Moderate[M]⁺ (Molecular Ion)
83High[M - C₂H₅]⁺
55High[C₄H₇]⁺

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Workflow start Start setup Reaction Setup (Flask, Stirrer, N₂) start->setup reactants Add 3-Chloro-3-ethyl-2-methylpentane and anhydrous t-butanol setup->reactants base Add Potassium tert-butoxide reactants->base reflux Heat to Reflux (1-2 hours) base->reflux workup Aqueous Workup (Quench, Extract, Wash) reflux->workup purify Purification (Dry, Concentrate, Distill) workup->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis end End (Pure Product) analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the E2 elimination of a tertiary alkyl halide with a bulky base such as potassium tert-butoxide is a highly effective method for producing the less substituted Hofmann product with good regioselectivity. This technical guide provides the necessary theoretical background, a detailed experimental protocol, and comprehensive data to enable researchers to successfully perform and characterize this important transformation in an academic or industrial research setting. The principles outlined herein are broadly applicable to the regioselective synthesis of other alkenes where control over the double bond position is critical.

Reactivity of the vinyl group in 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in this compound, a sterically hindered terminal alkene. Due to the significant steric hindrance imposed by the quaternary carbon atom adjacent to the double bond, the reactivity of the vinyl group is markedly influenced, leading to specific regiochemical and stereochemical outcomes in various organic reactions. This document details the key reactions, including electrophilic additions, oxidation, and polymerization, supported by available data, detailed experimental protocols for analogous systems, and mechanistic diagrams.

Steric and Electronic Effects

The core of this compound's reactivity is dictated by the steric bulk of the 3-ethyl-3-methylpentyl group attached to the vinyl moiety. This quaternary center significantly hinders the approach of reagents to the double bond, particularly to the internal carbon (C2). Consequently, reactions that are sensitive to steric crowding will exhibit lower reaction rates and a high degree of regioselectivity, favoring attack at the terminal carbon (C1) of the vinyl group. Electronically, the alkyl groups are weakly electron-donating, which slightly increases the nucleophilicity of the double bond.

Electrophilic Addition Reactions

Electrophilic additions to this compound are characterized by their regioselectivity, which is governed by both steric and electronic factors.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is expected to proceed via a carbocation intermediate. The reaction will follow Markovnikov's rule, where the proton adds to the less substituted carbon (C1) to form the more stable tertiary carbocation at C2. However, due to the significant steric hindrance around the tertiary carbon, rearrangement of the carbocation is a possibility, though the formation of a less stable secondary carbocation would be energetically unfavorable.

Predicted Major Product: 2-halo-3-ethyl-3-methylpentane

Experimental Protocol (General, for a sterically hindered alkene):

  • A solution of the sterically hindered alkene (1.0 eq) in a non-polar, anhydrous solvent (e.g., dichloromethane (B109758) or pentane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath to control the exothermicity of the reaction.

  • The hydrogen halide gas (e.g., HCl or HBr) is bubbled through the solution, or a solution of the hydrogen halide in a suitable solvent (e.g., acetic acid or diethyl ether) is added dropwise with vigorous stirring.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation or column chromatography.

Hydroboration-Oxidation

In contrast to hydrohalogenation, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. The boron atom of the borane (B79455) reagent (BH₃ or a bulkier borane like 9-BBN) adds to the less sterically hindered terminal carbon (C1) of the vinyl group. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.[1] The use of sterically demanding boranes enhances this regioselectivity.[1]

Predicted Major Product: 3-Ethyl-3-methylpentan-1-ol[2]

Quantitative Data (Analogous System: 1-Hexene):

Reactant Product Ratio (1-ol:2-ol) Reference

| 1-Hexene (B165129) | ~90:10 |[3] |

Note: The regioselectivity for this compound is expected to be even higher than for 1-hexene due to increased steric hindrance.

Experimental Protocol (General for Hydroboration-Oxidation):

  • The alkene (1.0 eq) is dissolved in a dry, aprotic ether solvent such as tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of borane-THF complex (BH₃·THF) or a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-2 hours).

  • The reaction is then carefully quenched by the slow, dropwise addition of water.

  • A solution of aqueous sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 50 °C with an ice bath.

  • The mixture is stirred at room temperature or gently heated to ensure complete oxidation.

  • The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.

  • The resulting alcohol is purified by distillation or column chromatography.

Oxidation Reactions

Ozonolysis

Ozonolysis of this compound results in the cleavage of the double bond to yield carbonyl compounds.[4][5] Reductive workup (e.g., with zinc and water or dimethyl sulfide) will produce formaldehyde (B43269) and 3-ethyl-3-methyl-2-pentanone. Oxidative workup (e.g., with hydrogen peroxide) will oxidize the initially formed formaldehyde to carbonic acid (which decomposes to carbon dioxide and water).

Predicted Products (Reductive Workup): Formaldehyde and 3-ethyl-3-methyl-2-pentanone

Experimental Protocol (General for Ozonolysis with Reductive Workup):

  • The alkene is dissolved in a solvent that is inert to ozone, such as dichloromethane or methanol, and cooled to -78 °C.

  • A stream of ozone-enriched oxygen is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

  • The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or oxygen) through the solution.

  • A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water/acetic acid, is added to the solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the intermediate ozonide is completely reduced.

  • The solvent is removed under reduced pressure, and the resulting carbonyl compounds are isolated and purified, typically by distillation.

Polymerization

The polymerization of sterically hindered α-olefins like this compound is generally challenging due to the steric hindrance around the double bond, which impedes the approach of the growing polymer chain to the monomer. Specialized catalysts, such as certain metallocene or post-metallocene systems, are often required to achieve polymerization. The resulting polymers can exhibit interesting properties due to their bulky side chains.[6]

Challenges:

  • Low polymerization rates.

  • Low molecular weight of the resulting polymer.

  • Difficulty in controlling polymer tacticity.

Experimental Protocol (General for Ziegler-Natta or Metallocene-Catalyzed Polymerization):

  • All manipulations are carried out under a strictly inert atmosphere using Schlenk line or glovebox techniques, as the catalysts are highly sensitive to air and moisture.

  • The monomer, this compound, and a suitable solvent (e.g., toluene) are purified and dried before use.

  • The polymerization is initiated by adding a solution of the catalyst (e.g., a zirconocene (B1252598) complex) and a co-catalyst (e.g., methylaluminoxane, MAO) to the monomer solution at a controlled temperature.

  • The reaction is allowed to proceed for a specific time, with the viscosity of the solution often increasing as the polymer forms.

  • The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.

Free-Radical Addition

The free-radical addition of HBr to alkenes, typically initiated by peroxides, proceeds with anti-Markovnikov regioselectivity.[7][8][9][10][11] The bromine radical adds to the less substituted carbon (C1) to form the more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from HBr to yield the final product.

Predicted Major Product: 1-bromo-3-ethyl-3-methylpentane

Experimental Protocol (General for Free-Radical Addition of HBr):

  • The alkene and a radical initiator (e.g., benzoyl peroxide or AIBN) are dissolved in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) in a flask equipped with a condenser.

  • The solution is heated to initiate the decomposition of the peroxide and the formation of radicals.

  • A stream of HBr gas is passed through the solution, or a solution of HBr in a non-polar solvent is added.

  • The reaction is often irradiated with UV light to promote radical formation.

  • The reaction progress is monitored by GC or TLC.

  • After completion, the reaction mixture is cooled, washed with an aqueous solution of sodium bisulfite to remove any remaining peroxide and bromine, then with saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried and the solvent is evaporated to give the crude alkyl bromide, which is then purified by distillation.

Diagrams

Reaction Pathways

Electrophilic_Addition Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation + H⁺ (from HX) Borane_Adduct Alkylborane Intermediate Alkene->Borane_Adduct + BH₃ Markovnikov_Product Markovnikov Product (e.g., 2-Bromo-3-ethyl-3-methylpentane) Carbocation->Markovnikov_Product + X⁻ Anti_Markovnikov_Product Anti-Markovnikov Product (e.g., 3-Ethyl-3-methylpentan-1-ol) Borane_Adduct->Anti_Markovnikov_Product H₂O₂, NaOH

Caption: Electrophilic addition pathways for this compound.

Experimental Workflow for Hydroboration-Oxidation

Hydroboration_Workflow Start Start: this compound in THF Add_Borane Add BH₃·THF at 0 °C Start->Add_Borane Stir Stir at Room Temperature Add_Borane->Stir Quench Quench with H₂O Stir->Quench Oxidize Oxidize with NaOH, H₂O₂ Quench->Oxidize Workup Aqueous Workup Oxidize->Workup Purify Purification (Distillation/Chromatography) Workup->Purify Product Product: 3-Ethyl-3-methylpentan-1-ol Purify->Product

Caption: Experimental workflow for hydroboration-oxidation.

Logical Relationship of Steric Hindrance and Reactivity

Steric_Hindrance_Effect Steric_Hindrance High Steric Hindrance at C2 (Quaternary Center) Reactivity Impact on Reactivity Reduced reaction rates Increased regioselectivity Steric_Hindrance->Reactivity Attack_Site Favored Attack Site Terminal Carbon (C1) Reactivity->Attack_Site

Caption: Influence of steric hindrance on reactivity.

References

Isomers of C8H16 and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C8H16: Structures, Properties, and Experimental Analysis

Introduction

The molecular formula C8H16 represents a diverse group of organic compounds known as isomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] This structural variance leads to distinct physical, chemical, and spectroscopic properties. For researchers, scientists, and drug development professionals, a thorough understanding of these isomers is critical for compound identification, reaction pathway elucidation, and understanding structure-activity relationships. The isomers of C8H16 fall into two primary categories: unsaturated acyclic alkenes (octenes) and saturated cycloalkanes.[2][3][4] These categories are further divisible into numerous constitutional and stereoisomers.

This guide provides a comprehensive overview of the isomers of C8H16, focusing on their properties, experimental characterization protocols, and their relevance in a pharmaceutical context.

Structural and Stereoisomers of C8H16

The degree of unsaturation for C8H16 is one, indicating the presence of either one double bond or one ring structure in the molecule.[3]

1. Acyclic Isomers (Octenes): These are hydrocarbons featuring an eight-carbon chain with one carbon-carbon double bond. They include:

  • Structural Isomers: The position of the double bond defines the primary structural isomers (e.g., 1-octene, 2-octene, 3-octene, 4-octene). Additionally, branched-chain variations exist (e.g., methylheptenes, dimethylhexenes).[2]

  • Stereoisomers: For octenes where the double bond is not at a terminal carbon (e.g., 2-octene, 3-octene, 4-octene), geometric isomerism is possible, leading to cis (Z) and trans (E) configurations.[5]

2. Cyclic Isomers (Cycloalkanes): These isomers contain a ring of carbon atoms and no double bonds. Common examples include:

  • Cyclooctane[1]

  • Methylcycloheptane

  • Ethylcyclohexane

  • Various dimethylcyclohexanes (1,1-, 1,2-, 1,3-, and 1,4-dimethylcyclohexane)[6]

  • Propylcyclopentane and other multi-substituted smaller rings.[2]

The logical relationship between these isomer types is illustrated in the diagram below.

G C8H16 C8H16 Isomers Structural Structural (Constitutional) Isomers C8H16->Structural Stereo Stereoisomers C8H16->Stereo Acyclic Acyclic (Octenes) Structural->Acyclic Cyclic Cyclic (Cycloalkanes) Structural->Cyclic Geometric Geometric Isomers (cis/trans) Stereo->Geometric Optical Optical Isomers (Enantiomers) Stereo->Optical Positional Positional Isomers (e.g., 1-Octene vs 2-Octene) Acyclic->Positional Skeletal Skeletal Isomers (e.g., Octenes vs Methylheptenes) Acyclic->Skeletal

Figure 1: Classification of C8H16 Isomers.

Quantitative Data and Properties

The structural differences among C8H16 isomers directly influence their physical and spectroscopic properties.

Physical Properties

Physical properties such as boiling point and melting point are affected by factors like chain length, branching, and molecular symmetry. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to greater surface area and stronger London dispersion forces.[7]

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)
1-Octene121.2-101.70.715 (at 20°C)
trans-(E)-2-Octene125--
cis-(Z)-2-Octene125.6--
trans-(E)-3-Octene123.3--
cis-(Z)-3-Octene122.9--
trans-(E)-4-Octene122.3--
cis-(Z)-4-Octene122.5--
Cyclooctane15114.30.834 (at 20°C)
Data sourced from PubChem CID 8125.[8]
Spectroscopic Properties

Spectroscopic techniques are essential for the unambiguous identification of isomers.

1. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For octene isomers, key diagnostic peaks help differentiate them from their cycloalkane counterparts and provide information about the substitution pattern of the double bond.[9]

VibrationWavenumber (cm⁻¹)Significance
=C-H Stretch> 3000Indicates C-H bond on a double-bonded carbon (present in octenes).
C-H Stretch< 3000Indicates C-H bond on a single-bonded carbon (present in all isomers).
C=C Stretch~1640-1680Indicates the presence of a carbon-carbon double bond (octenes).
=C-H Bend~650-1000Strong absorptions characteristic of the substitution pattern around the double bond.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

  • ¹H NMR: Protons attached to or near the double bond in octenes typically appear in the downfield region (δ 4.5-6.5 ppm). The coupling constants can help determine the stereochemistry (cis vs. trans).

  • ¹³C NMR: Carbons involved in the double bond of octenes have characteristic chemical shifts in the δ 100-150 ppm range. In contrast, the sp³-hybridized carbons of cycloalkanes appear in the upfield region (δ 10-60 ppm).[10]

3. Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. For all C8H16 isomers, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112.[9] However, the fragmentation patterns can vary significantly between isomers due to the different stabilities of the carbocation fragments formed, especially between linear, branched, and cyclic structures.[11]

Experimental Protocols

Protocol 1: Synthesis of an Alkene via Dehydration of an Alcohol

This protocol describes a general method for preparing an alkene, such as an octene isomer, from its corresponding alcohol.

Objective: To synthesize an alkene (e.g., cyclohexene (B86901) from cyclohexanol) through an acid-catalyzed dehydration reaction.[12]

Materials:

  • Cyclohexanol (B46403) (or other suitable secondary/tertiary alcohol)

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (catalyst)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Place 20 mL of cyclohexanol into a 100 mL round-bottom flask.

  • Carefully add 5 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask. Swirl gently to mix.

  • Set up a simple distillation apparatus with the flask. Heat the mixture gently using a heating mantle.

  • Collect the distillate that boils below 100°C. The distillate will contain the alkene and water, often forming two layers.

  • Transfer the collected distillate to a separatory funnel. Wash the distillate with 10 mL of saturated NaCl solution to help break any emulsions and remove the bulk of the water.

  • Separate and discard the lower aqueous layer.

  • Transfer the upper organic layer (the crude alkene) to a clean, dry Erlenmeyer flask.

  • Dry the product by adding a small amount of anhydrous sodium sulfate. Swirl the flask until the liquid is clear.

  • Decant or filter the dried liquid into a pre-weighed flask to determine the final yield.

  • Characterize the product using the methods described below.

Protocol 2: Qualitative Tests for Unsaturation

These tests are used to confirm the presence of a C=C double bond, distinguishing alkenes from alkanes or cycloalkanes.

A. Bromine Water Test Principle: The characteristic orange-brown color of bromine water disappears when it reacts with an alkene in an addition reaction.[13] Procedure:

  • Dissolve a few drops of the sample in a suitable inert solvent (e.g., dichloromethane) in a test tube.

  • Add bromine water dropwise while shaking.

  • Positive Result: Rapid disappearance of the orange-brown color indicates the presence of an alkene.[14][15]

  • Negative Result: The orange-brown color persists, indicating a saturated compound like a cycloalkane.

B. Baeyer's Test (Potassium Permanganate) Principle: The purple permanganate (B83412) ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂) in the presence of an alkene, which is oxidized.[16] Procedure:

  • Dissolve a small amount of the sample in acetone (B3395972) in a test tube.

  • Add a 1% aqueous solution of potassium permanganate drop by drop while shaking.

  • Positive Result: The purple color disappears and a brown precipitate (MnO₂) forms, indicating the presence of an alkene.[14]

  • Negative Result: The purple color of the solution remains.

Protocol 3: Characterization by Spectroscopy

Objective: To obtain spectroscopic data for structural elucidation.

A. Infrared (IR) Spectroscopy

  • Ensure the salt plates (NaCl or KBr) are clean and dry.

  • Apply a thin film of the liquid sample directly onto one salt plate and cover it with the second plate.

  • Place the plates in the spectrometer's sample holder.

  • Acquire the spectrum according to the instrument's operating procedure.

  • Analyze the spectrum for key peaks corresponding to C=C and =C-H bonds.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Place the tube in the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and splitting patterns.

C. Mass Spectrometry (MS)

  • Introduce a small, diluted sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which also separates isomers.[9]

  • In the ion source, ionize the sample using a technique like Electron Ionization (EI).

  • The resulting ions are separated by the mass analyzer based on their m/z ratio.

  • A detector records the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[9]

The general workflow for synthesis and characterization is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., C8 Alcohol) reaction Dehydration Reaction (Acid Catalyst, Heat) start->reaction workup Work-up & Purification (Distillation, Washing) reaction->workup product Isolated C8H16 Isomer workup->product qual_test Qualitative Test (e.g., Bromine Water) product->qual_test spectroscopy Spectroscopic Analysis product->spectroscopy structure Structure Elucidation qual_test->structure ir IR spectroscopy->ir nmr NMR (¹H, ¹³C) spectroscopy->nmr ms MS spectroscopy->ms ir->structure nmr->structure ms->structure

Figure 2: Experimental workflow for C8H16 isomer synthesis and characterization.

Relevance in Drug Development

The principles of isomerism are fundamental in pharmacology and drug development. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity.[17]

  • Pharmacodynamic Differences: Enantiomers (a type of stereoisomer) of a chiral drug can bind differently to target receptors or enzymes. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to adverse effects.[17]

  • Pharmacokinetic Differences: Isomers can be absorbed, distributed, metabolized, and excreted differently by the body. For example, the metabolism of omeprazole (B731) enantiomers is different, which led to the development of esomeprazole (B1671258) (a single enantiomer) to provide more consistent therapeutic outcomes.[18][19]

  • Chiral Switching: There is a trend in the pharmaceutical industry to re-develop existing racemic drugs (50:50 mixtures of enantiomers) as single-enantiomer products.[18] This "chiral switch" can lead to drugs with improved efficacy, better safety profiles, and simplified pharmacokinetics.[17]

While C8H16 isomers themselves are not typically active pharmaceutical ingredients, they are common structural motifs within larger drug molecules. A deep understanding of how isomerization affects molecular properties is therefore essential for designing and developing safe and effective pharmaceuticals.

References

Conformational Analysis of Hindered Alkenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered alkenes present unique challenges and opportunities in chemical and pharmaceutical sciences. Their restricted rotation around the carbon-carbon double bond and through-space interactions between bulky substituents give rise to distinct, often stable, conformations that significantly influence their reactivity, selectivity in reactions, and biological activity. Understanding and predicting these conformational preferences is paramount for rational molecular design and drug development. This technical guide provides an in-depth exploration of the principles and methodologies for the conformational analysis of hindered alkenes, integrating experimental and computational approaches. We present quantitative data on steric and strain energies, detailed experimental protocols for key analytical techniques, and logical workflows to guide researchers in this complex field.

Core Concepts in Alkene Conformation

The conformational landscape of hindered alkenes is primarily governed by a delicate balance of steric and electronic effects. The planarity of the sp² hybridized carbons in an alkene double bond imposes significant geometric constraints. When bulky substituents are introduced, several types of strain dictate the preferred spatial arrangement of atoms.

1.1. Allylic Strain (A-Strain)

Allylic strain is a critical factor in determining the conformation of many organic molecules, including hindered alkenes. It arises from steric interactions between substituents on the sp² carbons of the double bond and a substituent on an adjacent sp³-hybridized (allylic) carbon.

  • A(1,2) Strain: This occurs between a substituent on a vinylic carbon (C-1) and a substituent on the adjacent allylic carbon (C-2).

  • A(1,3) Strain: This arises from the interaction between a substituent on a vinylic carbon (C-1) and a substituent on the other vinylic carbon (C-3 of the allyl system). This type of strain is particularly significant in Z-alkenes and cyclic systems.[1][2]

The magnitude of allylic strain increases with the size of the interacting substituents.[3] For instance, the interaction between a hydrogen and a methyl group can introduce a strain of approximately 3.6 kcal/mol, while the strain between two methyl groups can be as high as 7.6 kcal/mol.[3]

1.2. Torsional and Steric Strain

In highly substituted alkenes, severe steric hindrance can lead to significant out-of-plane twisting of the double bond and deformation of bond angles to alleviate the repulsion between bulky groups. This is prominently exemplified in the theoretical case of tetra-tert-butylethylene, where computational studies predict a substantial twisting of the double bond by as much as 45.5° and a strain energy of around 93 kcal/mol.[4][5]

Quantitative Analysis of Steric and Strain Energies

The following tables summarize key quantitative data related to the conformational analysis of hindered alkenes, providing a comparative overview of steric and strain energies.

Table 1: Allylic Strain Energies in Substituted Alkenes

Interacting GroupsStrain TypeCalculated/Estimated Strain Energy (kcal/mol)Reference(s)
H / CH₃A(1,3)~3.6[3]
CH₃ / CH₃A(1,3)~7.6[3]
H / CH₃ (in 3-methyl-1-butene)-2.0[3]
CH₃ / CH₃ (in 4-methyl-2-pentene)-4.0[3]
MethylidenecyclohexaneA(1,3) & 1,3-diaxial4.5[3]
1,8-dimethylnaphthaleneA(1,3)-like7.6[3]
4,5-dimethylphenanthreneA(1,3)-like12-15[3]

Table 2: Rotational Barriers and Strain Energies of Hindered Alkenes

MoleculeParameterValueMethodReference(s)
EthaneRotational Barrier2.875 kcal/molExperimental[6]
PropeneRotational Barrier1.98 kcal/mol-[7]
Butane (anti to eclipsed)Rotational Barrier5.1-5.5 kcal/mol-[8]
Tetra-tert-butylethyleneStrain Energy~93 kcal/molDFT Calculation[5]
Tetra-tert-butylethyleneC=C Twisting Angle45.5°Molecular Mechanics[4]
Tri-tert-butylmethaneStrain Enthalpy156.1 kJ/mol (37.3 kcal/mol)Experimental[9]
Tetra-tert-butylmethaneStrain Enthalpy177.2 kJ/mol (42.3 kcal/mol)Experimental[9]

Experimental Protocols for Conformational Analysis

The determination of the conformational preferences of hindered alkenes relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

3.1. Dynamic NMR (DNMR) Spectroscopy

DNMR is a powerful technique for studying the kinetics of conformational exchange processes that occur on the NMR timescale. By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers for rotation and the populations of different conformers.[10]

Experimental Protocol for Dynamic NMR:

  • Sample Preparation:

    • Dissolve 5-25 mg of the hindered alkene in 0.5-0.7 mL of a suitable deuterated solvent in a clean, high-quality NMR tube.[11] The choice of solvent is critical; it must have a low freezing point and a high boiling point to allow for a wide temperature range and should not interact with the analyte in a way that influences the conformational equilibrium.

    • Ensure the sample is homogeneous and free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[12]

    • For quantitative measurements, an internal standard can be added.[11]

  • Data Acquisition:

    • Acquire a series of 1D ¹H or ¹³C NMR spectra over a wide range of temperatures. Start at a temperature where the conformational exchange is slow on the NMR timescale (separate signals for each conformer are observed) and incrementally increase the temperature until the exchange is fast (a single, averaged signal is observed).

    • At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.

    • Record the exact temperature for each spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the exchanging conformers.

    • Determine the coalescence temperature (Tc), the temperature at which the two exchanging signals merge into a single broad peak.

    • Use the Eyring equation and line shape analysis software to calculate the free energy of activation (ΔG‡) for the conformational exchange.

3.2. X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and dihedral angles.[13][14] This offers a static picture of the molecule in its lowest energy conformation in the crystal lattice.

Experimental Protocol for Single-Crystal X-ray Crystallography:

  • Crystallization:

    • Grow single crystals of the hindered alkene suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[13] This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[15]

  • Crystal Mounting:

    • Carefully select a single, well-formed crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive (e.g., oil, grease, or specialized glue) on the tip of a glass fiber or a cryoloop.[1][16]

    • For low-temperature data collection, the crystal is typically flash-cooled in a stream of cold nitrogen gas.[17][18]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[19]

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays with a detector.[13]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution structure.

Computational Chemistry Workflow

Computational methods are indispensable for complementing experimental data and for studying transient or unstable conformations. Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the geometries and relative energies of different conformers and the energy barriers for their interconversion.

Workflow for Calculating Rotational Barriers:

A typical workflow for calculating the rotational barrier around a specific bond in a hindered alkene using a quantum chemistry software package like Gaussian is outlined below.

Computational workflow for determining rotational energy barriers.

Signaling Pathways and Logical Relationships

The principles of conformational analysis can be organized into a logical framework that guides the investigation of hindered alkenes.

Conformational_Analysis_Logic cluster_problem Problem Definition cluster_methods Analytical Methods cluster_data Data Output cluster_analysis Analysis & Interpretation cluster_outcome Outcome Molecule Hindered Alkene (Unknown Conformation) NMR NMR Spectroscopy (Dynamic NMR, NOE) Molecule->NMR Xray X-ray Crystallography Molecule->Xray Comp Computational Chemistry (DFT, ab initio) Molecule->Comp NMR_Data Chemical Shifts Coupling Constants Coalescence Temp. NMR->NMR_Data Xray_Data Bond Lengths Bond Angles Dihedral Angles Xray->Xray_Data Comp_Data Relative Energies Rotational Barriers Optimized Geometries Comp->Comp_Data Analysis Conformational Analysis NMR_Data->Analysis Xray_Data->Analysis Comp_Data->Analysis Outcome Predicted Stable Conformer(s) and Interconversion Dynamics Analysis->Outcome

Logical workflow for the conformational analysis of a hindered alkene.

Conclusion

The conformational analysis of hindered alkenes is a multifaceted endeavor that requires a synergistic approach, combining high-resolution experimental techniques with robust computational methods. The principles of allylic strain and steric hindrance provide a foundational understanding of the conformational preferences of these molecules. By following the detailed experimental protocols and computational workflows outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize the three-dimensional structures and dynamic behavior of hindered alkenes, paving the way for the design of novel molecules with tailored properties and functions. The quantitative data presented herein serves as a valuable resource for benchmarking and predictive modeling in this exciting and challenging area of chemistry.

References

Methodological & Application

Application Note: Synthesis of 3-Ethyl-3-methyl-1-pentene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2][3][4] The process yields an alkene and the highly stable triphenylphosphine (B44618) oxide, the formation of which is the thermodynamic driving force for the reaction.[2][5]

This application note details the synthesis of 3-Ethyl-3-methyl-1-pentene. The strategy employs the reaction between 2-ethyl-2-methylbutanal (B6226290) and methylenetriphenylphosphorane. The ylide is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base. The Wittig reaction is particularly valuable because it forms the double bond at a precise location, avoiding the isomeric mixtures that can result from other elimination-based alkene syntheses.[6]

Reaction Scheme

The overall synthesis is a two-step, one-pot process:

  • Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form the nucleophilic ylide, methylenetriphenylphosphorane.[6][7][8]

  • Alkene Formation: The ylide attacks the electrophilic carbonyl carbon of 2-ethyl-2-methylbutanal. This leads to a four-membered oxaphosphetane intermediate which rapidly decomposes to yield the desired product, this compound, and the byproduct, triphenylphosphine oxide.[5][6]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.2311.21.14.00 g
Tetrahydrofuran (B95107) (THF), anhydrousC₄H₈O72.11--50 mL
n-Butyllithium (n-BuLi)C₄H₉Li64.0610.21.04.1 mL (2.5 M in hexanes)
2-Ethyl-2-methylbutanalC₇H₁₄O114.1910.21.01.16 g (1.4 mL)

Experimental Protocols

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Anhydrous solvents are critical for the success of the reaction.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All operations should be performed in a chemical fume hood.

Part A: In Situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a condenser. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Add methyltriphenylphosphonium bromide (4.00 g, 11.2 mmol) to the flask.

  • Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe to suspend the salt.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (4.1 mL of a 2.5 M solution in hexanes, 10.2 mmol) dropwise via syringe over 10 minutes. A deep orange or yellow color indicates the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part B: Wittig Reaction

  • Cool the ylide solution back to 0 °C in an ice-water bath.

  • In a separate vial, prepare a solution of 2-ethyl-2-methylbutanal (1.16 g, 10.2 mmol) in 5 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the stirring ylide solution via syringe over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (B1210297) (95:5) mobile phase.[1][10]

Part C: Workup and Purification

  • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with an additional 20 mL of diethyl ether.

  • Combine the organic layers and wash them with 20 mL of brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a white solid. Add 30 mL of cold hexanes to the residue and stir. The triphenylphosphine oxide will precipitate.[1][10]

  • Filter the mixture through a short plug of silica (B1680970) gel, washing with additional hexanes to collect the filtrate containing the product.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a volatile, colorless liquid.

Visualizations

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium (B103445) [Ph₃P⁺-CH₃]Br⁻ (Phosphonium Salt) Ylide Ph₃P=CH₂ (Ylide) Phosphonium->Ylide -LiBr, -Butane Base n-BuLi (Strong Base) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde (2-Ethyl-2-methylbutanal) Aldehyde->Oxaphosphetane Alkene This compound (Product) Oxaphosphetane->Alkene Decomposition Ph3PO Ph₃P=O (Byproduct) Oxaphosphetane->Ph3PO

Caption: The reaction mechanism for the Wittig synthesis.

Experimental_Workflow Setup 1. Setup & Reagent Prep (Flame-dried flask, inert atm.) Ylide_Formation 2. Ylide Formation (Add n-BuLi to phosphonium salt at 0°C) Setup->Ylide_Formation Reaction 3. Wittig Reaction (Add aldehyde at 0°C, stir at RT) Ylide_Formation->Reaction Quench 4. Quenching (Add sat. aq. NH₄Cl) Reaction->Quench Extraction 5. Extraction (Diethyl ether & water) Quench->Extraction Purification 6. Purification (Precipitate Ph₃P=O with hexanes) Extraction->Purification Product 7. Final Product (Solvent evaporation) Purification->Product

Caption: The experimental workflow for the synthesis of this compound.

References

Application Note: Synthesis of Tertiary Alcohols from Alkenes Using Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiary alcohols are crucial structural motifs found in numerous natural products and pharmaceutical agents. Their synthesis is a fundamental task in organic chemistry. While Grignard reagents are renowned for their ability to form carbon-carbon bonds by reacting with carbonyl compounds, they do not directly react with unactivated alkenes. This application note details a robust, two-stage protocol for the synthesis of tertiary alcohols starting from alkenes. The overall strategy involves the conversion of an alkene into a ketone intermediate, which is then subjected to nucleophilic attack by a Grignard reagent to yield the desired tertiary alcohol.

The process is broken down into two primary stages:

  • Alkene to Ketone Conversion: An alkene is first converted to a secondary alcohol via hydroboration-oxidation. This reaction is known for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1][2] The resulting secondary alcohol is then oxidized to a ketone.

  • Grignard Addition to Ketone: The synthesized ketone is treated with an organomagnesium halide (Grignard reagent).[3][4] This nucleophilic addition reaction, followed by an acidic workup, produces the target tertiary alcohol.[4][5]

Overall Workflow

The logical flow from the starting alkene to the final tertiary alcohol product is illustrated below. This multi-step synthesis provides a reliable pathway for creating complex tertiary alcohols from simple, readily available alkenes.

SynthesisWorkflow Experimental Workflow for Tertiary Alcohol Synthesis cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Grignard Reaction Alkene Alkene Secondary_Alcohol Secondary Alcohol Alkene->Secondary_Alcohol  1. BH3•THF  2. H2O2, NaOH   Ketone Ketone Secondary_Alcohol->Ketone  PCC, CH2Cl2   Tertiary_Alcohol Tertiary Alcohol Ketone->Tertiary_Alcohol  1. R-MgBr, Et2O  2. H3O+ workup  

Caption: A workflow diagram illustrating the two-stage conversion of an alkene to a tertiary alcohol.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1-methylcyclohexanol (B147175) from cyclohexene (B86901) as a representative example.

Stage 1: Synthesis of Cyclohexanone (B45756) from Cyclohexene

Part A: Hydroboration-Oxidation of Cyclohexene to Cyclohexanol (B46403)

  • Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagents: Add cyclohexene (10.0 g, 122 mmol) and 50 mL of anhydrous tetrahydrofuran (B95107) (THF) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Hydroboration: Slowly add borane-THF complex (1.0 M solution in THF, 45 mL, 45 mmol) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The reaction involves the syn addition of a hydrogen and a hydroxyl group where the double bond had been.[6]

  • Oxidation: Cool the mixture back to 0 °C. Cautiously add 15 mL of 3 M aqueous sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 15 mL of 30% hydrogen peroxide (H₂O₂). The temperature should be maintained below 30 °C during this exothermic addition. In this step, the nucleophilic hydroperoxide anion attacks the boron atom, followed by alkyl migration to the oxygen.[6]

  • Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Separate the organic layer, and extract the aqueous layer twice with 30 mL of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude cyclohexanol.

Part B: Oxidation of Cyclohexanol to Cyclohexanone

  • Setup: A 250 mL round-bottomed flask is equipped with a magnetic stirrer.

  • Reagents: Dissolve the crude cyclohexanol from the previous step in 100 mL of dichloromethane (B109758) (CH₂Cl₂). Add pyridinium (B92312) chlorochromate (PCC) (31.6 g, 147 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude cyclohexanone can be purified by distillation to yield the pure product.

Stage 2: Grignard Synthesis of 1-Methylcyclohexanol
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (3.5 g, 144 mmol) in 50 mL of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromomethane (B36050) (18.0 g, 190 mmol) in 50 mL of anhydrous diethyl ether to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of methylmagnesium bromide.

  • Setup: Cool the Grignard reagent to 0 °C.

  • Addition: Slowly add a solution of cyclohexanone (10.0 g, 102 mmol) from Stage 1 in 40 mL of anhydrous diethyl ether via a dropping funnel. Maintain the temperature at 0 °C during the addition. The nucleophilic carbon in the Grignard reagent attacks the electrophilic carbonyl carbon.[5][7]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly adding 50 mL of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer twice with 30 mL of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-methylcyclohexanol can be purified by distillation or column chromatography.

Data Presentation

The following table summarizes the expected yields for each step in the synthesis of 1-methylcyclohexanol from cyclohexene.

StepReactionStarting MaterialProductTypical Yield (%)
1AHydroboration-OxidationCyclohexeneCyclohexanol85 - 95%
1BPCC OxidationCyclohexanolCyclohexanone80 - 90%
2Grignard ReactionCyclohexanone1-Methylcyclohexanol85 - 95%

Note: Yields are representative and can vary based on experimental conditions and scale.

Signaling Pathways and Logical Relationships

The core chemical transformation in Stage 2 is the nucleophilic addition of the Grignard reagent to the ketone. The mechanism is a fundamental process in organic synthesis.

GrignardMechanism Ketone Ketone (Cyclohexanone) Intermediate Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard Grignard Reagent (CH3-MgBr) Product Tertiary Alcohol (1-Methylcyclohexanol) Intermediate->Product Protonation Workup H3O+ (Workup)

Caption: The reaction mechanism for the addition of a Grignard reagent to a ketone.

References

Application Note: Acid-Catalyzed Hydration of 3-Ethyl-3-methyl-1-pentene for the Synthesis of Tertiary Alcohols via Carbocation Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The acid-catalyzed hydration of alkenes is a fundamental organic reaction that installs a hydroxyl group across a double bond, yielding an alcohol.[1] This process is typically governed by Markovnikov's rule, which states that in the addition of a protic acid, the hydrogen atom attaches to the carbon with more hydrogen substituents, while the nucleophile attaches to the more substituted carbon.[2][3] The reaction proceeds through a carbocation intermediate, and its stability dictates the final product distribution.[2][4] Consequently, if a more stable carbocation can be formed through rearrangement, such as a hydride or alkyl shift, this pathway is often favored.[4][5]

This application note details the acid-catalyzed hydration of 3-ethyl-3-methyl-1-pentene. This reaction is a noteworthy example where a 1,2-hydride shift leads to the formation of a rearranged, more stable tertiary carbocation, resulting in 3-ethyl-2-methyl-3-pentanol (B1330359) as the major product instead of the direct Markovnikov addition product.[6] This protocol provides a detailed methodology for the synthesis, purification, and analysis of the resulting tertiary alcohol.

Reaction Mechanism The acid-catalyzed hydration of this compound proceeds in four key steps:

  • Protonation of the Alkene: The π-bond of the alkene attacks a proton from the hydronium ion (formed by the acid catalyst in water), creating a secondary carbocation intermediate in accordance with Markovnikov's rule.[7][8]

  • Carbocation Rearrangement: A 1,2-hydride shift occurs from the adjacent tertiary carbon to the secondary carbocation center. This rearrangement is energetically favorable as it transforms the less stable secondary carbocation into a more stable tertiary carbocation.[5][9]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic tertiary carbocation, forming a protonated alcohol (an oxonium ion).[1][7]

  • Deprotonation: A water molecule acts as a base, removing a proton from the oxonium ion to yield the final tertiary alcohol product and regenerate the acid catalyst (hydronium ion).[8][10]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound B Secondary Carbocation (Less Stable) A->B Step 1: Protonation H3O H₃O⁺ C Tertiary Carbocation (More Stable) B->C Step 2: 1,2-Hydride Shift (Rearrangement) D Oxonium Ion C->D Step 3: Nucleophilic Attack (+ H₂O) E 3-Ethyl-2-methyl-3-pentanol D->E Step 4: Deprotonation (- H₃O⁺) H3O_regen H₃O⁺ (Catalyst Regenerated)

Caption: Mechanism of acid-catalyzed hydration with rearrangement.

Experimental Protocols

This section provides a detailed protocol for the synthesis and analysis of 3-ethyl-2-methyl-3-pentanol.

1. Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )AmountMoles (approx.)
This compound6196-60-7112.2210.0 g0.089
Sulfuric Acid (H₂SO₄), 98%7664-93-998.085.0 mL-
Deionized Water7732-18-518.0250 mL-
Diethyl Ether60-29-774.12100 mL-
Saturated Sodium Bicarbonate144-55-884.0150 mL-
Anhydrous Magnesium Sulfate7487-88-9120.375.0 g-

2. Equipment

EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
Reflux condenserPrevent solvent loss
Magnetic stirrer and stir barHomogeneous mixing
Dropping funnelControlled addition of reagents
Ice bathTemperature control
Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal
Simple distillation apparatusProduct purification
Gas Chromatograph-Mass Spectrometer (GC-MS)Product analysis and quantification
NMR SpectrometerStructural elucidation

3. Experimental Workflow

G start Start: Reagents setup 1. Reaction Setup (Flask, Condenser, Stirrer) start->setup addition 2. Prepare H₂SO₄ Solution (Add acid to ice-cold water) setup->addition reaction 3. Add Alkene & React (Maintain 0-5 °C initially) addition->reaction monitoring 4. Reaction Monitoring (TLC or GC) reaction->monitoring workup 5. Aqueous Workup (Quench with NaHCO₃) monitoring->workup extraction 6. Extraction (with Diethyl Ether) workup->extraction drying 7. Dry Organic Layer (with MgSO₄) extraction->drying evaporation 8. Solvent Removal (Rotary Evaporator) drying->evaporation purification 9. Purification (Simple Distillation) evaporation->purification analysis 10. Product Analysis (GC-MS, NMR, IR) purification->analysis end End: Purified Product analysis->end

Caption: Workflow for synthesis, purification, and analysis.

4. Synthesis Procedure

  • Catalyst Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully and slowly add 5.0 mL of concentrated sulfuric acid to 50 mL of deionized water cooled in an ice bath. Caution: This is a highly exothermic process.

  • Reaction: Cool the dilute acid solution to 0-5 °C using an ice bath. Slowly add 10.0 g of this compound to the stirred acid solution over 15 minutes.

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by taking small aliquots for GC analysis until the starting material is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product via simple distillation to obtain the final alcohol.

Results and Discussion

The acid-catalyzed hydration of this compound is expected to yield a mixture of alcohol products. Due to the favorability of the 1,2-hydride shift to form a tertiary carbocation, 3-ethyl-2-methyl-3-pentanol is the major product. The direct, unrearranged Markovnikov product, 3-ethyl-3-methyl-2-pentanol, is expected as a minor component.

1. Product Analysis via GC-MS

The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative quantities of the isomers formed.[11][12]

Peak No.Retention Time (min) (Hypothetical)CompoundArea % (Hypothetical)
18.23-Ethyl-3-methyl-2-pentanol (Minor)~10%
28.93-Ethyl-2-methyl-3-pentanol (Major)~90%

2. Product Characterization

The major product, 3-ethyl-2-methyl-3-pentanol, can be characterized by its physical and spectroscopic properties.

PropertyValue
Molecular Formula C₈H₁₈O[13]
Molar Mass 130.23 g/mol [13]
Boiling Point ~140-142 °C
¹H NMR Characteristic peaks for ethyl and methyl groups adjacent to the alcohol and quaternary carbon.[14]
¹³C NMR A peak corresponding to the carbon bearing the hydroxyl group (C-OH) at ~75-85 ppm.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch).
Mass Spectrometry (EI) Molecular ion peak (m/z = 130) may be weak or absent; characteristic fragmentation pattern.[13]

This application note provides a comprehensive protocol for the acid-catalyzed hydration of this compound. The reaction serves as an excellent case study for demonstrating the principles of Markovnikov's rule and the critical role of carbocation rearrangements in determining product outcomes.[7] The procedure yields 3-ethyl-2-methyl-3-pentanol, a tertiary alcohol, as the major product, which can be effectively purified and characterized using standard laboratory techniques. This methodology is valuable for researchers in synthetic chemistry and professionals in drug development requiring access to complex alcohol scaffolds.

References

Application Note: Regioselective Hydroboration-Oxidation of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the hydroboration-oxidation of the sterically hindered terminal alkene, 3-ethyl-3-methyl-1-pentene. The reaction proceeds with high regioselectivity to yield the corresponding anti-Markovnikov alcohol, 3-ethyl-3-methyl-1-pentanol. Due to the significant steric hindrance around the double bond, the use of a bulky borane (B79455) reagent is recommended to maximize the regioselectivity of the hydroboration step. This document provides a detailed experimental protocol and discusses the expected product distribution based on established principles of hydroboration-oxidation.

Introduction

Hydroboration-oxidation is a fundamental two-step reaction in organic synthesis that converts alkenes into alcohols.[1] A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group is installed on the less substituted carbon of the double bond.[2][3] The reaction is also stereospecific, proceeding via a syn-addition of the hydroborane to the alkene.[4] For terminal alkenes, this process is highly valuable for the synthesis of primary alcohols.

The regioselectivity of the hydroboration step is primarily governed by steric and electronic factors. The boron atom, being the electrophilic part of the B-H bond, preferentially adds to the less sterically hindered carbon atom of the alkene.[5] In the case of highly substituted or sterically congested alkenes, such as this compound, the regioselectivity can be further enhanced by employing sterically demanding borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), disiamylborane, or thexylborane.[6] These reagents amplify the steric bias, leading to a very high preference for the anti-Markovnikov product.

Reaction and Regioselectivity

The hydroboration-oxidation of this compound proceeds as follows:

  • Hydroboration: The bulky borane reagent (e.g., 9-BBN) adds across the double bond. The boron atom attaches to the terminal carbon (C1), and the hydrogen atom adds to the internal carbon (C2).

  • Oxidation: The resulting organoborane intermediate is oxidized using alkaline hydrogen peroxide. This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of configuration.

The major product formed is 3-ethyl-3-methyl-1-pentanol (the anti-Markovnikov product), while the minor product is 3-ethyl-3-methyl-2-pentanol (B15198077) (the Markovnikov product).

Data Presentation

Borane ReagentAlkene SubstrateAnti-Markovnikov ProductMarkovnikov ProductRegioselectivity (%) (Anti-Markovnikov:Markovnikov)
BH₃·THF1-Hexene (B165129)1-Hexanol2-Hexanol94:6
9-BBN1-Hexene1-Hexanol2-Hexanol>99:1
9-BBN (Projected) This compound 3-Ethyl-3-methyl-1-pentanol 3-Ethyl-3-methyl-2-pentanol >99:1

Experimental Protocol

This protocol describes the hydroboration of this compound using 9-BBN, followed by oxidation to the corresponding primary alcohol.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Hydroboration

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 equivalent) and anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equivalents) to the stirred solution of the alkene via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure the completion of the hydroboration.

Part 2: Oxidation

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add ethanol to the flask to quench any unreacted borane.

  • Sequentially add 3 M aqueous sodium hydroxide solution (3.0 equivalents) followed by the slow, dropwise addition of 30% hydrogen peroxide solution (3.0 equivalents). Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40 °C.

  • After the addition of the peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle heating to 50 °C can be applied to ensure complete oxidation.

Part 3: Work-up and Purification

  • Add diethyl ether to the reaction mixture to extract the product.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 3-ethyl-3-methyl-1-pentanol.

Visualizations

hydroboration_regioselectivity cluster_start Reactants cluster_products Products start_alkene This compound major_product 3-Ethyl-3-methyl-1-pentanol (Anti-Markovnikov, Major) start_alkene->major_product 1. 9-BBN, THF 2. H₂O₂, NaOH minor_product 3-Ethyl-3-methyl-2-pentanol (Markovnikov, Minor) start_alkene->minor_product Minor Pathway borane 9-BBN

Caption: Regioselectivity of the hydroboration-oxidation of this compound.

experimental_workflow cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation cluster_workup Step 3: Work-up and Purification reactants Combine this compound and 9-BBN in THF at 0°C stir Stir at room temperature for 2-4 hours reactants->stir quench Cool to 0°C and quench with ethanol stir->quench oxidize Add NaOH and H₂O₂ quench->oxidize stir_oxidize Stir at room temperature for 1 hour oxidize->stir_oxidize extract Extract with diethyl ether stir_oxidize->extract wash Wash with H₂O and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of 3-ethyl-3-methyl-1-pentanol.

References

Application Note: Ozonolysis of 3-Ethyl-3-methyl-1-pentene for the Synthesis of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the ozonolysis of 3-ethyl-3-methyl-1-pentene. Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double bonds to produce carbonyl compounds.[1][2][3] This application note outlines the reaction mechanism, experimental setup, and procedures for both reductive and oxidative workups, leading to the formation of an aldehyde and formaldehyde (B43269). It also addresses the formation of ketones via ozonolysis, which requires a different starting alkene.

Introduction

Ozonolysis is a versatile and widely used method in organic synthesis for the oxidative cleavage of alkenes and alkynes.[2] The reaction proceeds by treating the unsaturated compound with ozone (O₃), which leads to the formation of an unstable intermediate called a molozonide. This molozonide rapidly rearranges to a more stable ozonide.[1][2] Subsequent workup of the ozonide determines the final products. A reductive workup typically yields aldehydes or ketones, while an oxidative workup produces carboxylic acids or ketones.[4][5][6]

The ozonolysis of this compound results in the cleavage of the terminal double bond. This application note details the expected products and provides protocols for their synthesis and isolation.

Reaction Mechanism and Expected Products

The ozonolysis of this compound proceeds in two main stages: the reaction with ozone to form an ozonide, followed by a workup step.

  • Formation of the Ozonide: Ozone adds across the double bond of this compound to form a primary ozonide (molozonide), which is unstable and rearranges to a more stable secondary ozonide.[2][7]

  • Workup and Product Formation:

    • Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water, cleaves the ozonide to yield two carbonyl compounds.[4][8] For this compound, the expected products are 2-ethyl-2-methylbutanal (B6226290) and formaldehyde .

    • Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde products are further oxidized to carboxylic acids.[7][9][10] In this case, 2-ethyl-2-methylbutanal would be oxidized to 2-ethyl-2-methylbutanoic acid , and formaldehyde would be oxidized to carbonic acid, which decomposes to carbon dioxide and water.

Note on Ketone Formation: The user's request specified the formation of ketones. However, the ozonolysis of this compound, a terminal alkene, will not yield a ketone from the main carbon chain under standard ozonolysis conditions. To obtain a ketone, the starting alkene must have a double bond where at least one of the vinylic carbons is bonded to two other carbon atoms (a quaternary vinylic carbon). For example, the ozonolysis of 2,3-dimethyl-2-butene (B165504) would yield two molecules of acetone (B3395972) (a ketone).

Data Presentation

Table 1: Reactants and Products in the Ozonolysis of this compound

Starting MaterialWorkup ConditionMajor Organic Product(s)Byproduct(s)
This compoundReductive (DMS)2-Ethyl-2-methylbutanal, FormaldehydeDimethyl sulfoxide (B87167) (DMSO)
This compoundReductive (Zn/H₂O)2-Ethyl-2-methylbutanal, FormaldehydeZinc oxide (ZnO)
This compoundOxidative (H₂O₂)2-Ethyl-2-methylbutanoic acid, Carbon DioxideWater

Table 2: Typical Reaction Parameters

ParameterValue
Reaction Temperature-78 °C (Dry ice/acetone bath)
SolventDichloromethane (B109758) (CH₂Cl₂) or Methanol (B129727) (CH₃OH)
Ozone Concentration1-5% in O₂
Reaction TimeDependent on scale, monitored by color change
Workup Temperature-78 °C to room temperature

Experimental Protocols

Safety Precautions:

  • Ozone is a toxic and powerful oxidizing agent. All procedures involving ozone must be carried out in a well-ventilated fume hood.[11]

  • Low-temperature baths (e.g., dry ice/acetone) should be handled with appropriate cryogenic gloves.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

Protocol 4.1: Ozonolysis of this compound with Reductive Workup (DMS)

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.[1][9]

    • Cool the solution to -78 °C using a dry ice/acetone bath.[1][11]

  • Ozonolysis:

    • Bubble a stream of ozone-enriched oxygen through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.[1][9] Alternatively, the gas exiting the reaction can be bubbled through a potassium iodide solution, which will turn violet in the presence of excess ozone.[1][9]

  • Reductive Workup:

    • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any residual ozone.

    • While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5 eq) dropwise to the solution.[12]

    • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • Product Isolation:

    • The solvent can be removed under reduced pressure.

    • The resulting crude product can be purified by distillation or column chromatography to isolate 2-ethyl-2-methylbutanal. Formaldehyde, being a gas at room temperature, will likely be lost during workup or can be trapped as a derivative if desired.

Protocol 4.2: Ozonolysis of this compound with Oxidative Workup (H₂O₂)

  • Reaction Setup and Ozonolysis:

    • Follow steps 1 and 2 from Protocol 4.1.

  • Oxidative Workup:

    • After purging the excess ozone, add hydrogen peroxide (30% solution, 2.0 eq) to the reaction mixture at -78 °C.[10]

    • Allow the mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete oxidation.

  • Product Isolation:

    • Cool the reaction mixture and perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent like diethyl ether.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • Acidify the aqueous bicarbonate solution with HCl and extract the carboxylic acid product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-ethyl-2-methylbutanoic acid.

Visualizations

Ozonolysis_Mechanism cluster_start Starting Material cluster_ozone Ozone Addition cluster_workup Workup cluster_products Products This compound Ozonide Ozonide Intermediate This compound->Ozonide + O₃ Reductive Reductive Workup (DMS or Zn/H₂O) Ozonide->Reductive Oxidative Oxidative Workup (H₂O₂) Ozonide->Oxidative Aldehyde 2-Ethyl-2-methylbutanal + Formaldehyde Reductive->Aldehyde CarboxylicAcid 2-Ethyl-2-methylbutanoic acid + CO₂ + H₂O Oxidative->CarboxylicAcid

Caption: Reaction scheme for the ozonolysis of this compound.

Experimental_Workflow Start Dissolve Alkene in Solvent Cool Cool to -78°C Start->Cool Ozone Bubble O₃ through solution Cool->Ozone Purge Purge with N₂ or O₂ Ozone->Purge Workup Add Workup Reagent (Reductive or Oxidative) Purge->Workup Warm Warm to Room Temperature Workup->Warm Isolate Isolate and Purify Product(s) Warm->Isolate

Caption: General experimental workflow for an ozonolysis reaction.

References

Application Notes and Protocols for the Epoxidation of Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the epoxidation of sterically hindered alkenes, a critical transformation in organic synthesis and drug development. The choice of epoxidation method for sterically encumbered double bonds is crucial for achieving high yields and selectivities. This document outlines several powerful techniques, including oxidation with dioxiranes (DMDO and Shi epoxidation), peroxyacids (m-CPBA), and transition metal catalysts (Jacobsen-Katsuki epoxidation), providing quantitative data and step-by-step experimental procedures.

Introduction to Epoxidation of Sterically Hindered Alkenes

The formation of an epoxide ring from an alkene is a fundamental reaction in organic chemistry. However, when the double bond is sterically hindered, the approach of the oxidizing agent is impeded, often leading to low reaction rates, low yields, or undesired side reactions. Overcoming this steric barrier requires the use of highly reactive yet selective reagents and optimized reaction conditions. This document details methodologies that have proven effective for the epoxidation of challenging, sterically congested substrates.

Epoxidation using Dimethyldioxirane (DMDO)

Dimethyldioxirane (DMDO) is a highly effective and mild oxidizing agent for the epoxidation of a wide range of alkenes, including those that are sterically hindered.[1] The reaction proceeds under neutral conditions, and the only byproduct is the volatile and relatively benign acetone (B3395972), which simplifies purification.[2] DMDO is particularly advantageous for sensitive substrates due to its non-acidic nature.[2]

Quantitative Data for DMDO Epoxidation
SubstrateProductReagent (equiv.)SolventTime (h)Yield (%)Reference
AdamantylideneadamantaneAdamantylideneadamantane oxideN/ADichloromethane (B109758)N/AQuantitative[3]
trans-Stilbenetrans-Stilbene oxide1.1Acetone1698[4]
Imidazolium-alkene 1Epoxide 11.4AcetoneN/A85[5]
Imidazolium-alkene 2Epoxide 22.4AcetoneN/A76[5]
Experimental Protocols

Protocol 2.1: Preparation of a Standardized Solution of DMDO in Acetone [2][4]

This protocol describes a safe and reliable method for the preparation of DMDO solutions for laboratory use.

Materials:

  • Acetone

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (1 L)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator with a bump trap cooled to -78 °C (dry ice/acetone bath)

  • Graduated cylinder

  • Filtration apparatus

Procedure:

  • In a 1 L round-bottom flask, combine acetone (150 mL), distilled water (200 mL), and sodium bicarbonate (48 g).

  • Cool the flask in an ice-water bath and stir the mixture vigorously for 15-20 minutes.

  • While stirring vigorously, add Oxone® (25 g) in a single portion.

  • Continue to stir the resulting slurry vigorously in the ice bath for 15 minutes.

  • Remove the stir bar and attach the flask to a rotary evaporator. The receiving flask (bump trap) should be cooled to -78 °C.

  • Apply a moderate vacuum (e.g., 150-200 mmHg) and rotate the flask at room temperature. A pale yellow solution of DMDO in acetone will distill and collect in the cooled receiving flask.

  • Decant the pale yellow acetone solution of DMDO from the bump trap into a graduated cylinder to measure the total volume.

  • Dry the DMDO solution over anhydrous Na₂SO₄, then filter to remove the drying agent.

Protocol 2.2: Titration of DMDO Solution [4]

It is crucial to determine the concentration of the freshly prepared DMDO solution before use.

Materials:

  • DMDO solution in acetone (from Protocol 2.1)

  • Thioanisole (B89551)

  • Acetone-d₆

  • NMR tube

  • Microsyringe

Procedure:

  • Prepare a standard solution of thioanisole (e.g., 0.7 M) in acetone-d₆.

  • In a small vial cooled to approximately 10 °C, add a known volume of the standard thioanisole solution (e.g., 0.6 mL).

  • To this vial, add a known volume of the cold DMDO solution (e.g., 3.0 mL).

  • Allow the reaction to proceed for 10 minutes. The reaction converts thioanisole to methyl phenyl sulfoxide (B87167).

  • Transfer the reaction mixture to an NMR tube and acquire a ¹H NMR spectrum.

  • Determine the ratio of thioanisole to methyl phenyl sulfoxide to calculate the concentration of the DMDO solution.

Protocol 2.3: General Procedure for Alkene Epoxidation with DMDO [2]

Materials:

  • Sterically hindered alkene

  • Standardized DMDO solution in acetone

  • Anhydrous acetone or dichloromethane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Dissolve the alkene substrate (1.0 equiv) in acetone or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the standardized DMDO solution (1.1–1.5 equiv) dropwise to the stirred solution of the alkene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, warm the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a readily available and widely used reagent for the epoxidation of alkenes.[6] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[6] For sterically hindered alkenes, the peroxyacid attacks from the less hindered face of the double bond.[7]

Quantitative Data for m-CPBA Epoxidation
SubstrateCatalyst/ReagentAdditiveSolventYield (%)ee (%)Reference
StyreneCo@Fe₃O₄/SiO₂ (2.5 mol%)Pyridine (B92270) N-oxideDichloromethane>99N/A[8]
α-MethylstyreneHeterogeneous Mn(salen)N/AN/AN/A79.7[9]
cis-β-MethylstyreneHeterogeneous Mn(salen)N/AN/AN/A94.9[9]
Imidazolium-alkene 1m-CPBA (2.8 equiv)N/ADichloromethane85N/A[5]
Imidazolium-alkene 2m-CPBA (3.0 equiv)N/AAcetonitrile (B52724)76N/A[5]
Experimental Protocol

Protocol 3.1: General Procedure for Epoxidation with m-CPBA [5][8]

Materials:

  • Sterically hindered alkene

  • m-CPBA (commercial grade, typically ~77%)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Dissolve the alkene (1.0 equiv) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Asymmetric Epoxidation Methods

For the synthesis of chiral epoxides from prochiral sterically hindered alkenes, enantioselective methods are required. The Jacobsen-Katsuki and Shi epoxidations are powerful techniques for achieving high enantioselectivity.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst to effect the enantioselective epoxidation of unfunctionalized alkenes.[10][11] This method is particularly effective for cis-disubstituted and trisubstituted alkenes.[10][12]

SubstrateCatalystOxidantAdditiveSolventYield (%)ee (%)Reference
Trisubstituted Olefins (various)Chiral (salen)Mn(III)NaOClPyridine N-oxideCH₂Cl₂ or t-BuOMeHigh>90[12]
cis-β-MethylstyreneHomogeneous Mn(salen)N/AN/AN/AN/A25.3[9]
Chromene derivativesChiral Mn(III)-SalenAmmonium/Phosphonium MonopersulfatesN-methylmorpholine N-oxideDichloromethane5989[13]

Protocol 4.1.1: General Procedure for Jacobsen-Katsuki Epoxidation [12]

Materials:

  • Sterically hindered alkene

  • (R,R)- or (S,S)-Jacobsen's catalyst ((salen)Mn(III) complex)

  • Buffered sodium hypochlorite (B82951) solution (bleach) or another suitable oxidant

  • Pyridine N-oxide derivative (optional additive)

  • Dichloromethane (CH₂Cl₂)

  • pH 11.3 phosphate (B84403) buffer

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • To a stirred solution of the alkene (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add the chiral (salen)Mn(III) catalyst (0.02-0.05 mmol).

  • If used, add the pyridine N-oxide derivative (0.2 mmol).

  • Add a buffered aqueous solution of sodium hypochlorite (e.g., commercial bleach diluted to 0.55 M, 5 mL, pH adjusted to 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH) dropwise over a period of several hours.

  • Stir the reaction vigorously at 0 °C and monitor by TLC or GC.

  • Upon completion, separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica (B1680970) gel.

Shi Asymmetric Epoxidation

The Shi epoxidation employs a fructose-derived chiral ketone as an organocatalyst in conjunction with Oxone® as the terminal oxidant.[14][15] This method is effective for the asymmetric epoxidation of a variety of alkenes, including trans-disubstituted and trisubstituted olefins.[14]

Substrate TypeCatalystOxidantpHYield (%)ee (%)Reference
trans-Disubstituted AlkenesFructose-derived ketoneOxone®>10HighHigh[14][15]
Trisubstituted AlkenesFructose-derived ketoneOxone®>10HighHigh[14]
trans-β-MethylstyreneFructose-derived ketoneOxone®>10N/A90-92[15]
1,3-Diene (trisubstituted olefin)Shi CatalystOxone®N/A7792[16]

Protocol 4.2.1: General Procedure for Shi Asymmetric Epoxidation [14][15]

Materials:

  • Sterically hindered alkene

  • Shi catalyst (fructose-derived ketone)

  • Oxone® (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or dimethoxymethane (B151124) (DMM)

  • Water

  • Buffer solution (e.g., potassium borate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in acetonitrile or a mixture of solvents like DMM and buffer.

  • Add an aqueous solution of Oxone® (1.5 mmol) and potassium carbonate (to maintain a pH of approximately 10.5) to the reaction mixture.

  • Stir the biphasic mixture vigorously at 0 °C to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add an excess of sodium thiosulfate (B1220275) solution to quench the remaining oxidant.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the epoxide by flash chromatography.

Signaling Pathways and Reaction Mechanisms

Diagram 5.1: General Mechanism of Epoxidation with Peroxyacids (e.g., m-CPBA)

mCPBA_mechanism cluster_reactants Reactants cluster_transition_state Concerted Transition State ('Butterfly Mechanism') cluster_products Products Alkene Sterically Hindered Alkene TS [Alkene---O---O(H)---C(=O)R] Alkene->TS Nucleophilic attack on electrophilic oxygen mCPBA m-CPBA mCPBA->TS Epoxide Epoxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Concerted 'butterfly' mechanism for m-CPBA epoxidation.

Diagram 5.2: Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Jacobsen_cycle MnIII Mn(III)-salen (Catalyst) MnV Mn(V)=O (Active Oxidant) MnIII->MnV Oxidation MnV->MnIII Oxygen Transfer (Regeneration) Epoxide Epoxide MnV->Epoxide Alkene Alkene Alkene->MnV Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->MnIII Byproduct Oxidant Byproduct

Caption: Simplified catalytic cycle for Jacobsen-Katsuki epoxidation.

Diagram 5.3: In Situ Generation of Dioxirane for Shi Epoxidation

Shi_cycle cluster_generation Dioxirane Generation cluster_epoxidation Epoxidation Ketone Chiral Ketone (Shi Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxone Oxone® Oxone->Dioxirane Oxidation Dioxirane->Ketone Regeneration Epoxide Epoxide Dioxirane->Epoxide Oxygen Transfer Alkene Alkene Alkene->Dioxirane

Caption: Catalytic cycle of Shi epoxidation via a chiral dioxirane.

Conclusion

The epoxidation of sterically hindered alkenes is a challenging yet achievable transformation with the appropriate choice of reagents and protocols. DMDO offers a mild and clean option, while m-CPBA is a classic and reliable reagent. For enantioselective synthesis, the Jacobsen-Katsuki and Shi epoxidations provide powerful catalytic systems capable of delivering high enantiomeric excesses. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in selecting and implementing the most suitable method for their specific synthetic targets.

References

Application Notes and Protocols for the Polymerization of Tri-substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of tri-substituted alkenes presents a unique set of challenges and opportunities in polymer chemistry. The increased steric hindrance imposed by the three substituents on the double bond significantly affects monomer reactivity and the resulting polymer's properties, such as its microstructure, molecular weight, and thermal stability. Overcoming these steric challenges has led to the development of specialized catalytic systems and polymerization techniques. The resulting polymers, often characterized by their rigidity and controlled stereochemistry, are of growing interest for advanced applications, including the development of novel drug delivery systems.

These application notes provide an overview of the primary methods for polymerizing tri-substituted alkenes—coordination, cationic, anionic, and radical polymerization—with a focus on detailed experimental protocols and the characterization of the resulting polymers. Furthermore, the potential applications of these materials in drug development are explored, highlighting how their unique structural features can be leveraged for controlled drug release and targeted delivery.

Polymerization Methods and Protocols

The successful polymerization of tri-substituted alkenes is highly dependent on the chosen method and the specific monomer. Below are detailed protocols for key polymerization techniques, along with representative data.

Coordination Polymerization

Coordination polymerization, particularly using Ziegler-Natta and metallocene catalysts, offers a powerful route to control the stereochemistry of polymers derived from tri-substituted alkenes.[1][2] These methods are crucial for producing polymers with specific tacticities (isotactic or syndiotactic), which in turn dictates their physical and mechanical properties.[1]

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are effective for the polymerization of α-olefins.[2][3] While highly substituted alkenes can be challenging monomers, specific catalyst systems and conditions can achieve polymerization.

Experimental Protocol: Polymerization of 3-methyl-1-butene

  • Materials:

    • 3-methyl-1-butene (monomer)

    • Titanium tetrachloride (TiCl₄)

    • Triethylaluminum (Al(C₂H₅)₃)

    • Anhydrous heptane (B126788) (solvent)

    • Methanol (B129727) (for termination)

    • Hydrochloric acid in ethanol (B145695) (for catalyst residue removal)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • A flame-dried, nitrogen-purged reactor is charged with anhydrous heptane.

    • The desired amount of TiCl₄ is introduced into the reactor.

    • The reactor is cooled to the desired polymerization temperature (e.g., 50°C).

    • Triethylaluminum is slowly added to the reactor to achieve the desired Al/Ti molar ratio. The catalyst system is allowed to age for a specified time.

    • 3-methyl-1-butene is then introduced into the reactor to initiate polymerization.

    • The polymerization is carried out for the desired duration under a constant nitrogen pressure.

    • The reaction is terminated by the addition of methanol.

    • The polymer is precipitated, washed with a solution of hydrochloric acid in ethanol to remove catalyst residues, and then with methanol.

    • The resulting polymer is dried in a vacuum oven to a constant weight.

Quantitative Data for Ziegler-Natta Polymerization of 3-methyl-1-butene

Catalyst SystemAl/Ti RatioTemperature (°C)Monomer Conc. (mol/L)Polymerization Time (h)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
TiCl₄/Al(C₂H₅)₃2.0502.0465150,0003.5
TiCl₃/Al(C₂H₅)₂Cl3.0701.5378220,0004.1

Metallocene catalysts, featuring a transition metal sandwiched between cyclopentadienyl (B1206354) ligands, are known for producing polymers with narrow molecular weight distributions and well-defined microstructures.[2][4]

Experimental Protocol: Polymerization of Vinylcyclohexane

  • Materials:

    • Vinylcyclohexane (monomer)

    • rac-Et(Ind)₂ZrCl₂ (metallocene precursor)

    • Methylaluminoxane (MAO) (cocatalyst)

    • Anhydrous toluene (B28343) (solvent)

    • Acidified methanol (for termination and precipitation)

    • Nitrogen gas (for inert atmosphere)

  • Procedure:

    • A dry, nitrogen-filled Schlenk flask is charged with the desired amount of MAO in toluene.

    • The metallocene precursor, dissolved in a small amount of toluene, is added to the MAO solution. The mixture is stirred for 30 minutes to allow for catalyst activation.

    • The flask is brought to the polymerization temperature (e.g., 60°C).

    • Vinylcyclohexane is injected into the flask to start the polymerization.

    • After the desired reaction time, the polymerization is quenched by adding acidified methanol.

    • The precipitated polymer is filtered, washed thoroughly with methanol, and dried under vacuum.

Quantitative Data for Metallocene-Catalyzed Polymerization of Vinylcyclohexane [5]

Metallocene CatalystAl/Zr RatioTemperature (°C)Monomer Conc. (mol/L)Polymerization Time (min)Yield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
rac-Et(Ind)₂ZrCl₂1000601.0308595,0002.1
Cp₂ZrCl₂1500701.0607278,0002.5

Workflow for Metallocene-Catalyzed Polymerization

metallocene_polymerization cluster_preparation Catalyst Preparation cluster_polymerization Polymerization cluster_termination Termination & Isolation Metallocene Metallocene Precursor (e.g., rac-Et(Ind)₂ZrCl₂) Activation Active Catalytic Species Metallocene->Activation Activation MAO Cocatalyst (MAO) MAO->Activation Polymerization Propagation (Monomer Insertion) Activation->Polymerization Monomer Trisubstituted Alkene (e.g., Vinylcyclohexane) Monomer->Polymerization Polymer Poly(trisubstituted alkene) Polymerization->Polymer Quenching Quenching Agent (Acidified Methanol) Polymer->Quenching Precipitation Precipitation & Washing Quenching->Precipitation Drying Drying Precipitation->Drying FinalPolymer Purified Polymer Drying->FinalPolymer cationic_pinene Initiator Initiator (e.g., H⁺ from H₂O/TiCl₄) Carbocation1 Initial Carbocation Initiator->Carbocation1 Initiation Monomer1 β-Pinene Monomer1->Carbocation1 Isomerization Ring-Opening Isomerization Carbocation1->Isomerization PropagatingCation Propagating Carbocation Isomerization->PropagatingCation PolymerChain Poly(β-pinene) Chain PropagatingCation->PolymerChain Propagation Monomer2 β-Pinene (n units) Monomer2->PolymerChain Termination Termination (e.g., by methanol) PolymerChain->Termination FinalPolymer Final Polymer Termination->FinalPolymer drug_delivery cluster_formulation Micelle Formulation cluster_delivery Targeted Delivery & Release Polymer Amphiphilic Block Copolymer (from trisubstituted alkene) SelfAssembly Self-Assembly in Aqueous Solution Polymer->SelfAssembly Drug Hydrophobic Drug (e.g., Doxorubicin) Drug->SelfAssembly Micelle Drug-Loaded Micelle SelfAssembly->Micelle Target Target Site (e.g., Tumor) Micelle->Target Systemic Circulation Stimulus Stimulus (e.g., Low pH, High Temp.) Target->Stimulus Release Micelle Destabilization & Drug Release Stimulus->Release TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

References

Application Note: A Robust GC-MS Method for the Analysis of Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkene isomers, which share the same molecular formula but differ in the position or geometry of their carbon-carbon double bonds, play critical roles in various fields, including petrochemistry, environmental science, and drug development.[1] The specific location of the double bond and the cis/trans configuration can significantly impact a molecule's chemical reactivity and biological activity.[1] However, the similar physicochemical properties of these isomers present a significant analytical challenge for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution, coupled with the definitive identification capabilities of mass spectrometry, makes it an ideal method for distinguishing between alkene isomers. This application note provides a detailed protocol for the separation and identification of alkene isomers using a high-resolution GC-MS method. The protocol is designed for researchers, scientists, and professionals in drug development who require precise isomeric identification and quantification.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to prevent contamination and ensure accurate and reproducible results.

  • Solvent Selection: Choose a high-purity volatile solvent in which the alkene isomers are readily soluble. Hexane, heptane, or dichloromethane (B109758) are common choices.

  • Sample Concentration: Prepare samples at a concentration of approximately 10-100 µg/mL in the selected solvent.[1] For trace-level analysis, lower concentrations may be necessary, and method validation according to guidelines like those from the International Council for Harmonisation (ICH) is recommended.[2]

  • Derivatization (Optional): For certain applications, derivatization can improve the volatility, thermal stability, and chromatographic separation of alkenes, especially those with polar functional groups.[3][4][5] Common derivatization techniques include:

    • Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases volatility.[5][6]

    • Acylation: Introduces an acyl group, which can also enhance volatility and improve detection sensitivity.[3][6]

    • Alkylation: Adds an alkyl group to improve volatility and stability.[3][7]

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of alkene isomers, such as hexadecene (C₁₆H₃₂) isomers. Optimization may be required depending on the specific isomers of interest and the sample matrix.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column High-polarity capillary column (e.g., Rtx-VMS, Carbowax 20M)
Column Dimensions 30–60 m length x 0.25 mm ID x 1.4 µm film thickness[2]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[2]
Injector Type Split/Splitless
Injector Temperature 250 °C
Injection Volume 1.0 µL
Injection Mode Splitless for 0.50 min for trace analysis[8]
Oven Program Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 10 minutes.[2]

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-400
Solvent Delay 3 minutes
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitation

Data Presentation: Quantitative Analysis of Hexadecene (C₁₆H₃₂) Isomers

The following table summarizes the expected retention times and key mass fragments for a selection of C₁₆H₃₂ isomers based on the protocol described above. The separation of positional and geometric isomers is critical for accurate identification. Mass spectrometry of cis and trans isomers often yields very similar fragmentation patterns, making chromatographic separation essential for their differentiation.[8][9]

IsomerRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
trans-2-Hexadecene15.2522455, 69, 83, 97, 111
cis-2-Hexadecene15.4222455, 69, 83, 97, 111
trans-3-Hexadecene15.6822455, 69, 83, 97, 125
cis-3-Hexadecene15.8122455, 69, 83, 97, 125
trans-8-Hexadecene16.5322455, 69, 83, 97, 139
cis-8-Hexadecene16.6522455, 69, 83, 97, 139

Note: Retention times are illustrative and may vary depending on the specific GC system and conditions.

Visualization of Workflows and Logical Relationships

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Solvent Solvent Selection & Dilution Sample->Solvent Deriv Derivatization (Optional) Solvent->Deriv Injection GC Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Library Library Search & Fragment Analysis TIC->Library Quant Quantification Library->Quant Derivatization_Decision Start Analyte Properties Decision1 Poor Volatility or Thermal Stability? Start->Decision1 Decision2 Active Polar Groups (e.g., -OH, -NH2)? Decision1->Decision2 No Derivatize Perform Derivatization Decision1->Derivatize Yes Decision2->Derivatize Yes Direct Direct GC-MS Analysis Decision2->Direct No

References

Application Note: Derivatization of 3-Ethyl-3-methyl-1-pentene for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-3-methyl-1-pentene is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons.[1][2] The analysis of such non-polar, volatile compounds is typically performed using gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).[3][4] While direct analysis is often feasible, challenges can arise in complex matrices where isomeric co-elution may occur or when ultra-trace level detection is required.

Chemical derivatization is a powerful technique used to modify an analyte's chemical structure to improve its analytical performance.[5][6] This process can enhance volatility, improve thermal stability, increase chromatographic separation from interfering compounds, and significantly boost detector sensitivity.[5][7][8] For analytes lacking a strong response to selective detectors, derivatization can introduce specific functional groups that make them readily detectable.[9] This application note details a protocol for the derivatization of this compound via bromination to enable highly sensitive analysis by GC with an Electron Capture Detector (GC-ECD).

Principle of Derivatization

The carbon-carbon double bond in this compound is susceptible to electrophilic addition. Halogenation, specifically bromination, involves the addition of a bromine molecule (Br₂) across the double bond. This reaction converts the non-polar alkene into a di-halogenated alkane. The resulting 1,2-dibromo-3-ethyl-3-methylpentane is highly electronegative due to the presence of two bromine atoms. This property makes the derivative exceptionally sensitive to an Electron Capture Detector (ECD), which is designed to detect molecules that can capture thermal electrons. This allows for quantification at levels significantly lower than what is typically achievable with a general-purpose detector like an FID.

Experimental Protocols

This section provides a detailed methodology for the derivatization and subsequent analysis of this compound.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Hexane (B92381) (GC grade)

  • Bromine solution (5% w/v in a non-reactive solvent like carbon tetrachloride or dichloromethane)

  • Sodium thiosulfate (B1220275) solution (10% w/v, aqueous)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Microsyringes, vials, and standard laboratory glassware

2. Standard Preparation

  • Prepare a stock solution of this compound (1000 µg/mL) in hexane.

  • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution in hexane.

3. Derivatization Protocol

  • Pipette 1.0 mL of the hexane standard (or sample extract) into a 4 mL screw-cap vial.

  • Carefully add 100 µL of the 5% bromine solution to the vial. The solution should turn a pale yellow/orange, indicating an excess of bromine.

  • Seal the vial and gently agitate it at room temperature for 15 minutes, protected from light to prevent free-radical side reactions.

  • After the reaction is complete, quench the excess bromine by adding 1.0 mL of 10% sodium thiosulfate solution. Shake vigorously until the organic layer becomes colorless.

  • Allow the layers to separate. Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The dried hexane solution, now containing the dibrominated derivative, is ready for GC-ECD analysis.

4. GC-FID Analysis (Underivatized Compound)

  • Instrument: Gas Chromatograph with FID

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection: 1 µL, Split (50:1)

  • Temperatures: Inlet 250°C, Detector 275°C

  • Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min

  • Carrier Gas: Helium, 1.0 mL/min

5. GC-ECD Analysis (Derivatized Compound)

  • Instrument: Gas Chromatograph with ECD

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection: 1 µL, Splitless

  • Temperatures: Inlet 260°C, Detector 300°C

  • Oven Program: 80°C (hold 1 min), ramp to 240°C at 15°C/min

  • Carrier Gas: Nitrogen or Argon/Methane, 1.2 mL/min

Data Presentation and Results

The derivatization process significantly alters the chromatographic behavior and detectability of the analyte. The addition of two bromine atoms increases the molecular weight and boiling point, leading to a longer retention time. More importantly, the sensitivity is dramatically enhanced with ECD detection.

Table 1: Gas Chromatography Parameters

ParameterGC-FID (Underivatized)GC-ECD (Derivatized)
Analyte This compound1,2-dibromo-3-ethyl-3-methylpentane
Detector Flame Ionization (FID)Electron Capture (ECD)
Injection Mode Split (50:1)Splitless
Inlet Temp. 250°C260°C
Detector Temp. 275°C300°C
Oven Program 40°C (2 min) -> 150°C at 10°C/min80°C (1 min) -> 240°C at 15°C/min
Carrier Gas HeliumNitrogen

Table 2: Comparison of Analytical Performance

Figure of MeritUnderivatized (GC-FID)Derivatized (GC-ECD)Improvement Factor
Retention Time (RT) ~5.8 min~10.2 minN/A
Limit of Detection (LOD) ~150 ng/mL~0.2 ng/mL~750x
Limit of Quantitation (LOQ) ~500 ng/mL~0.7 ng/mL~714x

Note: Data presented are representative and may vary based on instrumentation and specific experimental conditions.

Visualizations

Diagram 1: Derivatization and Analysis Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample containing This compound in Hexane Reagent Add 5% Bromine Solution Sample->Reagent Step 1 React React for 15 min at Room Temperature Reagent->React Step 2 Quench Quench with 10% Sodium Thiosulfate React->Quench Step 3 Separate Separate Organic Layer Quench->Separate Step 4 Dry Dry with Anhydrous Sodium Sulfate Separate->Dry Step 5 FinalSample Final Derivatized Sample Dry->FinalSample Step 6 GC Inject into GC-ECD FinalSample->GC Step 7 Data Data Acquisition and Quantification GC->Data Step 8

Caption: Workflow for the bromination of this compound.

Diagram 2: Bromination Reaction Scheme

Caption: Chemical reaction for the derivatization of the target analyte.

The derivatization of this compound by bromination is a highly effective strategy for enhancing its analysis by gas chromatography. The protocol converts the alkene into a di-bromo derivative that is exceptionally responsive to an Electron Capture Detector. This method provides a dramatic improvement in sensitivity, with LOD and LOQ values decreasing by a factor of over 700 compared to conventional GC-FID analysis. This approach is particularly valuable for applications requiring ultra-trace quantification of this alkene in environmental monitoring, toxicology, or quality control of fine chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered alkenes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these sterically demanding structures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of sterically hindered alkenes, organized by reaction type.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, but its efficiency can be significantly hampered by steric hindrance.

FAQs:

  • Q1: My Wittig reaction with a sterically hindered ketone is giving a very low yield or failing completely. What are the common causes and solutions?

    • A1: Low yields in Wittig reactions with hindered ketones are often due to the reduced reactivity of both the ketone and the ylide.[1][2]

      • Troubleshooting Steps:

        • Increase Reaction Temperature and Time: Sterically encumbered substrates may require more forcing conditions to react.[1] Monitor the reaction progress by TLC to find the optimal reaction time.

        • Use a More Reactive Ylide: Unstabilized ylides (e.g., those derived from alkylphosphonium salts) are more reactive than stabilized ylides (e.g., those with adjacent electron-withdrawing groups) and may improve yields with hindered ketones.[3]

        • Consider an Alternative Base: The choice of base for ylide generation is critical. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Ensure the base is of high quality and used in an anhydrous solvent.[4]

        • Alternative Methods: For highly hindered ketones, the Wittig reaction may not be the best choice. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields with such substrates.[1][2]

  • Q2: I am observing poor E/Z selectivity in my Wittig reaction. How can I control the stereochemical outcome?

    • A2: The stereoselectivity of the Wittig reaction is primarily influenced by the stability of the ylide and the reaction conditions.

      • For Z-Alkenes: Use unstabilized ylides under salt-free conditions (e.g., using NaH or KHMDS as the base instead of n-BuLi, which generates Li salts). These conditions favor the kinetic product, which is typically the Z-isomer.[3]

      • For E-Alkenes: Use stabilized ylides. The initial addition is often reversible, allowing for equilibration to the thermodynamically more stable intermediate that leads to the E-alkene.[5] The Schlosser modification, which involves in-situ deprotonation-protonation of the betaine (B1666868) intermediate, can also be used to favor the E-alkene with non-stabilized ylides.

  • Q3: How can I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my reaction mixture?

    • A3: The removal of TPPO is a common challenge in Wittig reactions.

      • Purification Strategies:

        • Crystallization: If your product is a solid, recrystallization can be an effective method for removing the more soluble TPPO.

        • Chromatography: Column chromatography is a reliable method, though it can be tedious.

        • Precipitation of TPPO: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane (B92381) or a mixture of ether and hexane, while the desired alkene remains in solution.[4]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often a superior alternative to the Wittig reaction for hindered substrates, but it also has its own set of challenges.

FAQs:

  • Q1: My HWE reaction is sluggish and giving low yields with a bulky aldehyde/ketone. What can I do to improve it?

    • A1: Similar to the Wittig reaction, steric hindrance can slow down the HWE reaction.[6]

      • Troubleshooting Steps:

        • Stronger Base/Optimized Conditions: Ensure complete deprotonation of the phosphonate (B1237965). Stronger bases like NaH, LiHMDS, or n-BuLi may be necessary. For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (LiCl and DBU or triethylamine) can be effective.[6]

        • Increase Temperature: Gently heating the reaction can often improve the rate and yield.[6]

        • Use of Bulky Phosphonates: Surprisingly, bulky phosphonate groups can sometimes enhance E-selectivity and reactivity.[7]

  • Q2: I am struggling to achieve high Z-selectivity in my HWE reaction. What modifications can I use?

    • A2: The standard HWE reaction typically favors the E-alkene. For Z-selectivity, the Still-Gennari modification is the method of choice.

      • Still-Gennari Modification: This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with a strong, non-coordinating base (like KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C). These conditions kinetically favor the formation of the Z-alkene.[8][9]

Peterson Olefination

The Peterson olefination offers a unique approach to stereocontrolled alkene synthesis.

FAQs:

  • Q1: How can I control the E/Z selectivity of my Peterson olefination?

    • A1: A key advantage of the Peterson olefination is the ability to control the stereochemical outcome by choosing the elimination conditions of the intermediate β-hydroxysilane.[10][11]

      • For E-Alkenes (anti-elimination): Treat the isolated β-hydroxysilane with an acid (e.g., sulfuric acid, acetic acid, or a Lewis acid like BF₃·OEt₂).[10]

      • For Z-Alkenes (syn-elimination): Treat the isolated β-hydroxysilane with a base (e.g., NaH or KH).[10]

  • Q2: My Peterson olefination is giving a mixture of diastereomeric β-hydroxysilanes. How can I improve the diastereoselectivity of the addition step?

    • A2: The diastereoselectivity of the initial addition of the α-silyl carbanion to the carbonyl compound can be influenced by the steric bulk of the silyl (B83357) group and the reaction conditions.

      • Bulky Silyl Groups: Using bulky silyl groups on the carbanion can enhance the diastereoselectivity of the addition.[4]

      • Temperature Control: Running the reaction at low temperatures can improve selectivity.

Data Presentation: Comparison of Olefination Methods

The following table summarizes typical yields and stereoselectivities for different olefination methods in the synthesis of sterically hindered alkenes.

ReactionSubstrate ExampleReagents & ConditionsYield (%)E:Z RatioReference
Wittig Reaction Hindered KetonePh₃P=C(Me)₂, n-BuLi, THFLow to ModerateN/A[1][2]
HWE Reaction Hindered Ketone + (EtO)₂P(O)CH₂CO₂EtNaH, THFGood>95:5[6]
Still-Gennari (HWE) Aromatic Aldehyde + (CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDS, 18-crown-6 (B118740), THF, -78 °C85-95<5:95[8][9]
Julia-Kocienski Ketone + PT-SulfoneKHMDS, DME, -78 °C to rt70-90>95:5[3][12]
Peterson Olefination α-Silyl Aldehyde + n-BuLi then KHTHF, then elimination85-90 (Z-alkene)>95:5 (Z)[4][13]
Peterson Olefination α-Silyl Aldehyde + n-BuLi then BF₃·OEt₂THF, then elimination87-90 (E-alkene)>95:5 (E)[4][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Still-Gennari Z-Selective Olefination[8]

This protocol describes the synthesis of a Z-alkene from an aldehyde using the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution to the flask and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Z-alkene.

Protocol 2: Julia-Kocienski Olefination[12]

This protocol outlines a general procedure for the E-selective synthesis of an alkene from an aldehyde and a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.

Materials:

  • PT-sulfone (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the PT-sulfone in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS in DME dropwise via cannula over 10 minutes.

  • Stir the resulting solution for 1 hour.

  • Add the aldehyde dropwise over 5 minutes and continue stirring at -55 °C for 1 hour.

  • Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and stir for 1 hour.

  • Dilute the mixture with diethyl ether and wash with water.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over MgSO₄.

  • Remove the solvent in vacuo and purify the crude product by column chromatography to yield the desired alkene.

Visualizations

Decision-Making Workflow for Hindered Alkene Synthesis

The following diagram provides a logical workflow to guide the selection of an appropriate synthetic strategy for a sterically hindered alkene.

Synthesis_Decision_Tree Decision-Making Workflow for Hindered Alkene Synthesis start Target: Sterically Hindered Alkene q_tetrasub Is the target a tetrasubstituted alkene? start->q_tetrasub q_stereocontrol Is specific stereocontrol (E vs. Z) critical? q_tetrasub->q_stereocontrol No suzuki Suzuki Coupling (Good for tetrasubstituted alkenes, requires vinyl halide/triflate) q_tetrasub->suzuki Yes metathesis Olefin Metathesis (Powerful for complex & cyclic systems, catalyst choice is key) q_tetrasub->metathesis Yes q_z_alkene Is the Z-isomer the desired product? q_stereocontrol->q_z_alkene Yes hwe Horner-Wadsworth-Emmons (Generally good for hindered ketones, favors E-isomer) q_stereocontrol->hwe No (E favored) julia Julia-Kocienski Olefination (Excellent for E-alkenes, tolerates functionality) q_stereocontrol->julia No (E favored) wittig Wittig Reaction (Unstabilized ylide for less hindered ketones) q_z_alkene->wittig Yes (unstabilized ylide) still_gennari Still-Gennari (HWE) (Excellent for Z-alkenes) q_z_alkene->still_gennari Yes peterson Peterson Olefination (Good for both E and Z isomers with stereocontrol) q_z_alkene->peterson Yes hwe->julia Alternatives for E-alkenes still_gennari->peterson Alternatives for Z-alkenes suzuki->metathesis Alternatives

Caption: A flowchart to guide the selection of a synthetic method for sterically hindered alkenes.

General Experimental Workflow for Olefination Reactions

This diagram illustrates a typical experimental workflow for performing an olefination reaction to synthesize a sterically hindered alkene.

Olefination_Workflow General Experimental Workflow for Olefination Reactions prep Reagent Preparation (Drying solvents, weighing reagents) setup Reaction Setup (Inert atmosphere, cooling bath) prep->setup ylide Ylide/Carbanion Generation (Addition of base to phosphonium (B103445) salt/ phosphonate/sulfone) setup->ylide carbonyl Carbonyl Addition (Slow addition of aldehyde/ketone) ylide->carbonyl reaction Reaction Monitoring (TLC, GC-MS, or LC-MS) carbonyl->reaction quench Reaction Quench (e.g., with aq. NH4Cl) reaction->quench Reaction Complete workup Aqueous Workup (Extraction and washing) quench->workup purify Purification (Column chromatography, crystallization) workup->purify analysis Product Analysis (NMR, MS, etc.) purify->analysis

Caption: A generalized workflow for conducting olefination experiments.

References

Technical Support Center: Synthesis of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Ethyl-3-methyl-1-pentene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthesis routes: Grignard reaction followed by dehydration, and the Wittig reaction.

Route 1: Grignard Reaction & Dehydration

Issue: Low Yield of 3-Ethyl-3-methyl-1-pentanol (Grignard Step)

Potential CauseRecommended Solutions
Incomplete Grignard Reagent Formation Ensure all glassware is rigorously flame-dried or oven-dried to remove any trace of water. Use anhydrous solvents (e.g., diethyl ether, THF). Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Side Reaction with Starting Materials Add the ethyl bromide or chloride dropwise to the magnesium suspension to maintain a gentle reflux and avoid excessive heat buildup, which can lead to Wurtz coupling side products.
Reaction with Atmospheric CO₂ or O₂ Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Reactivity of 3-Pentanone (B124093) Ensure the 3-pentanone is pure and dry. Consider using a more polar solvent like THF to enhance the reactivity of the Grignard reagent.

Issue: Low Yield of this compound (Dehydration Step)

Potential CauseRecommended Solutions
Formation of Multiple Alkene Isomers The dehydration of 3-ethyl-3-methyl-1-pentanol can lead to the formation of more stable internal alkenes (e.g., 3-ethyl-3-methyl-2-pentene) according to Zaitsev's rule. To favor the terminal alkene, consider using a bulkier acid catalyst or a different elimination method (see Wittig reaction).
Incomplete Dehydration Ensure adequate heating and a sufficient concentration of the acid catalyst (e.g., H₂SO₄, H₃PO₄). Monitor the reaction progress by TLC or GC.[1][2]
Polymerization of the Alkene Avoid excessively high temperatures and prolonged reaction times. Consider distillation of the product as it forms to remove it from the acidic conditions.
Ether Formation At lower temperatures, the alcohol may undergo intermolecular dehydration to form an ether. Ensure the reaction temperature is high enough to favor elimination.[1]
Route 2: Wittig Reaction

Issue: Low Yield of this compound

Potential CauseRecommended Solutions
Steric Hindrance The reaction of a phosphonium (B103445) ylide with a ketone can be sensitive to steric hindrance.[3][4] Ensure optimal reaction conditions (e.g., appropriate solvent, temperature) to facilitate the reaction.
Instability of the Ylide Prepare the ylide in situ at low temperatures and use it immediately. The choice of base for deprotonating the phosphonium salt is crucial; strong bases like n-butyllithium or sodium hydride are common.[5]
Side Reactions of the Ylide Ensure the absence of water or other protic sources that can quench the ylide.
Difficult Purification The byproduct, triphenylphosphine (B44618) oxide, can sometimes be difficult to separate from the desired alkene. Proper purification techniques such as column chromatography or distillation are essential.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is generally better for obtaining a high yield of pure this compound?

A1: The Wittig reaction is often considered superior for the synthesis of specific, less substituted alkenes like this compound.[6] This is because the dehydration of 3-ethyl-3-methyl-1-pentanol is prone to rearrangements and the formation of a mixture of alkene isomers, which can lower the yield of the desired product and complicate purification. The Wittig reaction forms the double bond at a specific location, avoiding these side reactions.[3][4]

Q2: What are the expected side products in the dehydration of 3-ethyl-3-methyl-1-pentanol?

A2: The major side products are typically the more thermodynamically stable internal alkenes, such as (E)- and (Z)-3-ethyl-3-methyl-2-pentene.[7][8] Under certain conditions, ether formation through intermolecular dehydration can also occur.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective methods for monitoring the disappearance of starting materials and the appearance of the product. For the dehydration reaction, the disappearance of the alcohol and the emergence of new spots/peaks corresponding to the alkene(s) can be tracked.

Q4: What purification methods are recommended for this compound?

A4: Due to its volatility, fractional distillation is a suitable method for purifying this compound from less volatile impurities and side products. If the product is a mixture of isomers, preparative gas chromatography or careful column chromatography on a silica (B1680970) gel impregnated with silver nitrate (B79036) (which complexes with alkenes) may be necessary for separation.

Q5: Are there any safety precautions I should be aware of?

A5: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[9] All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere. The Wittig reaction often involves the use of strong bases like n-butyllithium, which is also pyrophoric. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Dehydration

Step 1: Synthesis of 3-Ethyl-3-methyl-1-pentanol

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Fit the top of the condenser with a calcium chloride drying tube.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle boiling. If not, gently warm the flask.

  • Addition: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Ketone: After the magnesium has been consumed, cool the flask in an ice bath. Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-ethyl-3-methyl-1-pentanol.

Step 2: Dehydration of 3-Ethyl-3-methyl-1-pentanol

  • Setup: Place the crude 3-ethyl-3-methyl-1-pentanol in a round-bottom flask with a magnetic stirrer and a distillation apparatus.

  • Dehydration: Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Distillation: Heat the mixture to the boiling point of the alkene (approx. 115-117 °C). The alkene will co-distill with water.

  • Purification: Separate the organic layer of the distillate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

Protocol 2: Synthesis via Wittig Reaction
  • Phosphonium Salt Formation: In a round-bottom flask, stir a mixture of triphenylphosphine (1.1 eq) and 2-bromobutane (B33332) (1.2 eq) in dry toluene. Heat the mixture under reflux for 24 hours. Cool the mixture to room temperature and collect the resulting phosphonium salt by filtration.

  • Ylide Formation: Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to -78 °C and add n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of propanal (1.0 eq) in anhydrous THF dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureGrignard Reaction & DehydrationWittig Reaction
Starting Materials 3-Pentanone, Ethyl Halide, Magnesium2-Bromobutane, Triphenylphosphine, Propanal, Strong Base
Key Intermediates 3-Ethyl-3-methyl-1-pentanolPhosphonium Ylide
Potential for Rearrangement High (during dehydration step)Low
Major Side Products Isomeric Alkenes, EthersTriphenylphosphine Oxide
Typical Yield Range Moderate to Good (can be lowered by isomer formation)Good to Excellent
Stereoselectivity Not applicable for terminal alkeneCan be influenced by ylide stability and reaction conditions

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_grignard Route 1: Grignard & Dehydration cluster_wittig Route 2: Wittig Reaction G_Start 3-Pentanone + EtMgBr G_Intermediate 3-Ethyl-3-methyl-1-pentanol G_Start->G_Intermediate Grignard Reaction G_Product This compound G_Intermediate->G_Product Acid-Catalyzed Dehydration G_Side_Products Isomeric Alkenes G_Intermediate->G_Side_Products Rearrangement W_Start_Ylide 2-Bromobutane + PPh3 -> Salt W_Ylide Phosphonium Ylide W_Start_Ylide->W_Ylide Base W_Product This compound W_Ylide->W_Product W_Start_Carbonyl Propanal W_Start_Carbonyl->W_Product Wittig Reaction W_Byproduct Triphenylphosphine Oxide

Caption: Comparative workflow of the two main synthesis routes for this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of this compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Sol1a Optimize Reaction Time/Temp Cause1->Sol1a Sol1b Check Reagent Purity/Activity Cause1->Sol1b Sol2a Anhydrous Conditions (Grignard) Cause2->Sol2a Sol2b Control Temperature Cause2->Sol2b Sol2c Consider Wittig Route to Avoid Rearrangement Cause2->Sol2c Sol3a Optimize Distillation Cause3->Sol3a Sol3b Effective Chromatography Cause3->Sol3b

Caption: Logical relationship diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Ethyl-3-methyl-1-pentene from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically via the dehydration of 3-ethyl-3-methyl-3-pentanol, can lead to several byproducts. The most common are isomeric alkenes formed through rearrangement of the carbocation intermediate. Other potential impurities include unreacted starting alcohol and residual acid catalyst.

Q2: What is the recommended primary purification method for this compound?

A2: Fractional distillation is the most effective and commonly used method for purifying this compound from its isomeric byproducts and the higher-boiling starting alcohol.[1][2][3][4] This technique separates compounds based on differences in their boiling points.

Q3: How can I remove unreacted alcohol from my product?

A3: Unreacted 3-ethyl-3-methyl-3-pentanol can be removed by washing the crude product with water or a saturated sodium bicarbonate solution to neutralize any residual acid, followed by drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. The significantly higher boiling point of the alcohol compared to the alkene allows for efficient separation via fractional distillation.

Q4: How can I confirm the purity of my final product?

A4: Gas chromatography (GC) is the ideal method to assess the purity of this compound.[5][6][7] By comparing the retention times of the components in your sample to that of a pure standard, you can identify and quantify any remaining impurities. Further confirmation of the product's identity can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Solution(s)
Poor separation of product and byproducts (broad boiling point range during collection). - Insufficient number of theoretical plates in the fractionating column.- Distillation rate is too fast.- Poor insulation of the distillation column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[1]
No product distilling over, even at high temperatures. - Thermometer bulb is placed too high.- Leaks in the distillation apparatus.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.- Check all joints and connections for a proper seal. Use grease for ground glass joints if necessary.
Product is contaminated with water. - Incomplete drying of the crude product before distillation.- Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. The liquid should be clear, not cloudy.
Product appears discolored after distillation. - Thermal decomposition or isomerization of the alkene at high temperatures.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the product.- Ensure the heating mantle temperature is not excessively high.
Gas Chromatography (GC) Analysis Issues
Problem Possible Cause(s) Solution(s)
Co-elution of isomeric alkene byproducts. - The GC column and temperature program are not optimized for separating isomers with very similar boiling points.- Use a capillary column with a polar stationary phase, which can offer better selectivity for alkene isomers.[5]- Optimize the temperature program by using a slower ramp rate or an isothermal period at a temperature that provides the best resolution.- Increase the column length to enhance separation efficiency.[7]
Broad or tailing peaks. - Sample overload.- Active sites on the column.- Dilute the sample before injection.- Use a deactivated column or a column with a different stationary phase.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify this compound from isomeric byproducts and unreacted starting alcohol.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Preparation: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture heats, a ring of condensate will rise through the fractionating column.[1] Adjust the heating rate to ensure this rise is slow and steady.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 110-111°C).[8][9][10] Discard any initial fractions that distill at a lower temperature.

  • Completion: Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the collected fraction by gas chromatography to determine its purity.

Protocol 2: Gas Chromatography (GC) Analysis

Objective: To assess the purity of the purified this compound.

Materials:

  • Purified this compound sample

  • GC instrument equipped with a flame ionization detector (FID)

  • Capillary column (e.g., with a polar stationary phase)

  • Helium or nitrogen carrier gas

  • Microsyringe

Procedure:

  • Instrument Setup: Set the GC parameters (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate) appropriate for the analysis of volatile alkenes.

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

  • Data Acquisition: Start the data acquisition to record the chromatogram.

  • Analysis: Identify the peak corresponding to this compound based on its retention time (if a standard is available). Calculate the area percentage of the product peak to determine the purity of the sample.

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC8H16112.22110-111[8][9][10]
3-methyl-1-pentene (B165626)C6H1284.1654[11]
3-ethyl-3-methyl-3-pentanolC8H18O130.23~141-142 (estimated)
Other C8H16 IsomersC8H16112.22Boiling points will vary but are expected to be close to the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dehydration of 3-ethyl-3-methyl-3-pentanol crude_product Crude Product Mixture (Alkene Isomers, Alcohol, Acid) start->crude_product workup Aqueous Workup (Neutralization & Washing) crude_product->workup drying Drying (e.g., Na2SO4) workup->drying distillation Fractional Distillation drying->distillation pure_product Purified This compound distillation->pure_product gc_analysis GC Analysis pure_product->gc_analysis troubleshooting_distillation start Poor Separation in Fractional Distillation? cause1 Distillation Rate Too Fast? start->cause1 solution1 Reduce Heating Rate cause1->solution1 Yes cause2 Inefficient Column? cause1->cause2 No solution2 Use Longer/Packed Column cause2->solution2 Yes cause3 Poor Insulation? cause2->cause3 No solution3 Insulate Column cause3->solution3 Yes

References

Technical Support Center: Wittig Synthesis of Tetrasubstituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig synthesis of tetrasubstituted alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Wittig reaction to form a tetrasubstituted alkene?

A1: Low yields in the synthesis of tetrasubstituted alkenes via the Wittig reaction are common and can be attributed to several factors:

  • Steric Hindrance: This is the most significant challenge. The reaction involves the nucleophilic attack of a phosphorus ylide on a ketone. When both the ylide and the ketone are highly substituted, steric clash can dramatically slow down or even prevent the reaction.[1][2]

  • Difficulty in Ylide Formation: The phosphorus ylides required for tetrasubstituted alkenes are often derived from secondary alkyl halides. The SN2 reaction to form the necessary phosphonium (B103445) salt from a secondary halide and triphenylphosphine (B44618) is often inefficient.[1]

  • Ylide Stability: Stabilized ylides, which are more resonance-stabilized, are less reactive and may fail to react with sterically hindered ketones.[1] Non-stabilized ylides are more reactive but can be prone to side reactions.

  • Base Selection: The choice of base is critical for efficient ylide generation. For less acidic phosphonium salts, a very strong base like n-butyllithium (n-BuLi) is required.[3] Using an inappropriate or weak base will result in incomplete ylide formation.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to low conversion. Reactions with sterically hindered substrates may require higher temperatures and longer reaction times.

Q2: My reaction is not proceeding to completion, and I'm recovering my starting ketone. What can I do?

A2: If you are recovering your starting material, it indicates that the activation energy for the reaction is not being overcome. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the energy barrier. Monitor the reaction closely for potential decomposition of starting materials or products.

  • Use a More Reactive Ylide: If you are using a stabilized ylide, consider switching to a non-stabilized or semi-stabilized ylide, which is inherently more reactive.

  • Alternative Olefination Methods: For highly hindered systems, the Wittig reaction may not be the most suitable method. Consider alternatives like the Horner-Wadsworth-Emmons (HWE) reaction or the Julia-Kocienski olefination, which are often more effective for synthesizing sterically demanding alkenes.[1][4]

Q3: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity?

A3: Controlling stereoselectivity in the synthesis of tetrasubstituted alkenes is challenging. The E/Z ratio is influenced by the ylide structure and reaction conditions.

  • Ylide Type: Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene.[5] Non-stabilized ylides typically favor the (Z)-alkene.[5]

  • Schlosser Modification: To obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base (like phenyllithium) at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is well-known for its high (E)-selectivity, particularly with aldehydes and many ketones.[4][7]

  • Julia-Kocienski Olefination: This reaction is also known to provide excellent (E)-selectivity.[8][9]

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my product?

A4: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to separate from the desired alkene due to its polarity. Here are several methods:

  • Crystallization: TPPO is often crystalline and may precipitate from the reaction mixture upon cooling or by adding a non-polar solvent like hexane (B92381) or pentane, allowing for its removal by filtration.[10]

  • Column Chromatography: If your product is relatively non-polar, you can use column chromatography. TPPO is quite polar and will adhere strongly to the silica (B1680970) gel.[11]

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding ZnCl₂ to an ethanolic solution of the crude product can precipitate the TPPO-ZnCl₂ adduct, which can then be filtered off.[12]

  • Solvent Extraction: Exploiting the solubility differences between your product and TPPO can be effective. For example, TPPO has low solubility in cold diethyl ether and hexanes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue when synthesizing tetrasubstituted alkenes due to steric hindrance.

Potential Cause Troubleshooting Steps
Steric Hindrance 1. Increase Reaction Temperature: Cautiously raise the temperature to provide more energy for the reactants to overcome the activation barrier. Monitor for decomposition. 2. Prolong Reaction Time: Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. 3. Switch to a More Reactive Ylide: If using a stabilized ylide, consider a non-stabilized ylide. 4. Consider Alternative Reactions: For extremely hindered systems, the Horner-Wadsworth-Emmons (HWE) or Julia-Kocienski olefination may be more successful.[1][4]
Inefficient Ylide Formation 1. Use a Stronger Base: For non-stabilized ylides, ensure a sufficiently strong base like n-BuLi or NaH is used for complete deprotonation of the phosphonium salt.[3] 2. Ensure Anhydrous Conditions: Traces of water will quench the strong base and the ylide. Use freshly dried solvents and glassware. 3. Confirm Phosphonium Salt Formation: If the phosphonium salt was synthesized from a secondary halide, confirm its formation and purity before proceeding.
Ylide Decomposition Some ylides, particularly non-stabilized ones, can be unstable. Generate the ylide in situ and use it immediately.
Issue 2: Poor E/Z Stereoselectivity

Achieving high stereoselectivity for a single isomer is a key challenge.

Desired Isomer Recommended Action
(E)-Alkene 1. Use a Stabilized Ylide: Ylides with electron-withdrawing groups generally favor the formation of the (E)-alkene.[5] 2. Employ the Schlosser Modification: This is a reliable method to obtain the (E)-alkene from non-stabilized ylides.[6] 3. Utilize the Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is highly E-selective.[4][7] 4. Consider the Julia-Kocienski Olefination: This method also provides high E-selectivity.[8][9]
(Z)-Alkene 1. Use a Non-Stabilized Ylide: Under standard, salt-free conditions, non-stabilized ylides typically favor the (Z)-alkene.[5] 2. Still-Gennari Modification of the HWE Reaction: This modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations to favor the (Z)-alkene.[13]

Experimental Protocols

General Protocol for Wittig Reaction with a Sterically Hindered Ketone

This is a general guideline and may require optimization for specific substrates.

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.2 equivalents).

    • Add anhydrous solvent (e.g., THF or diethyl ether).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (1.1 equivalents), such as n-butyllithium (n-BuLi), dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to yellow, orange, or red).[14]

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to 0 °C or -78 °C, depending on the reactivity of the ylide and ketone.

    • Slowly add the freshly prepared ylide solution to the ketone solution via cannula.

    • Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • To remove triphenylphosphine oxide, triturate the crude residue with a cold, non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, and filter to remove the precipitated TPPO. Alternatively, use column chromatography on silica gel.[11]

Protocol for Horner-Wadsworth-Emmons (HWE) Reaction for Tetrasubstituted Alkenes

This protocol is a general representation and may require optimization.

  • Phosphonate (B1237965) Deprotonation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1 equivalents).

    • Add anhydrous THF and cool the solution to 0 °C.

    • Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Olefination:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to 0 °C.

    • Slowly add the phosphonate carbanion solution to the ketone solution via cannula.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS). The reaction may require heating.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The dialkyl phosphate (B84403) byproduct is often water-soluble and can be removed during the aqueous work-up.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺-CHR¹R²]X⁻ PPh3->PhosphoniumSalt SN2 R1R2CHX R¹R²CH-X R1R2CHX->PhosphoniumSalt Ylide Ph₃P=CR¹R² PhosphoniumSalt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone R³R⁴C=O Ketone->Oxaphosphetane Alkene R¹R²C=CR³R⁴ Oxaphosphetane->Alkene Cycloreversion TPPO Ph₃P=O Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

HWE_Reaction_Mechanism cluster_carbanion_formation Carbanion Formation cluster_olefination Olefination Phosphonate (EtO)₂P(O)CH(EWG)R¹ Carbanion [(EtO)₂P(O)C⁻(EWG)R¹] Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Ketone R²R³C=O Ketone->Oxaphosphetane Alkene R¹(EWG)C=CR²R³ Oxaphosphetane->Alkene Elimination Phosphate (EtO)₂P(O)O⁻ Oxaphosphetane->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Wittig Start Low Yield in Wittig Synthesis of Tetrasubstituted Alkene Check_Ylide Is ylide formation efficient? Start->Check_Ylide Check_Reaction_Conditions Are reaction conditions optimal? Check_Ylide->Check_Reaction_Conditions Yes Stronger_Base Use stronger base (e.g., n-BuLi) Check_Ylide->Stronger_Base No Anhydrous Ensure anhydrous conditions Check_Ylide->Anhydrous No Consider_Alternatives Is steric hindrance too high? Check_Reaction_Conditions->Consider_Alternatives Yes Increase_Temp_Time Increase temperature and/or time Check_Reaction_Conditions->Increase_Temp_Time No HWE Use Horner-Wadsworth-Emmons Reaction Consider_Alternatives->HWE Yes Julia Use Julia-Kocienski Olefination Consider_Alternatives->Julia Yes Stronger_Base->Check_Reaction_Conditions Anhydrous->Check_Reaction_Conditions Increase_Temp_Time->Consider_Alternatives Success Improved Yield HWE->Success Julia->Success

Caption: Troubleshooting workflow for low yield in Wittig synthesis.

References

Technical Support Center: Hydroboration of Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydroboration of sterically hindered alkenes. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the hydroboration-oxidation of sterically hindered alkenes.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Borane (B79455) Reagent: Borane solutions, especially BH3•THF and disiamylborane (B86530), can degrade over time.[1]1a. Use a fresh bottle of the borane reagent or titrate the solution to determine its active concentration. 1b. For reagents prepared in-house (e.g., disiamylborane), use them immediately after preparation.[2]
2. Incomplete Oxidation: The oxidation of the organoborane intermediate may not have gone to completion.2a. Ensure an adequate excess of both hydrogen peroxide and aqueous base (e.g., NaOH) is used. 2b. Allow sufficient reaction time for the oxidation, which can be exothermic; maintaining proper temperature control is crucial.[3]
3. Steric Hindrance Too Great for Reagent: The chosen borane reagent may be too bulky for the highly substituted alkene.3a. For extremely hindered alkenes, consider using a less sterically demanding reagent like catecholborane, potentially with a transition metal catalyst.[4] 3b. Elevated temperatures may be required for the hydroboration of highly substituted alkenes, such as tetrasubstituted ones, particularly with 9-BBN.[5]
Poor Regioselectivity (Mixture of Alcohol Isomers) 1. Insufficiently Bulky Borane Reagent: BH3•THF often provides poor regioselectivity with alkenes that have similar substitution patterns at both ends of the double bond.[6]1a. Employ a more sterically demanding borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (Sia)₂BH. These reagents significantly enhance the preference for addition to the less hindered carbon.[7][8] 1b. Refer to the data table below for a comparison of regioselectivity.
2. Rapid Addition of Reagents: Adding the borane reagent too quickly can lead to reduced regioselectivity.[9]2a. Add the borane solution slowly to the alkene solution, especially during the initial phase of the reaction.[9]
Formation of Unexpected Byproducts 1. Over-reduction: In the case of hydroborating alkynes to aldehydes, using BH3 can lead to a second hydroboration of the intermediate vinylborane.1a. Use a sterically hindered dialkylborane like disiamylborane, which has only one B-H bond available for reaction, preventing further addition.[10]
2. Reaction with Other Functional Groups: Boranes can reduce other functional groups present in the substrate, such as carboxylic acids or esters, although they are generally unreactive towards these in the presence of alkenes.2a. If chemoselectivity is an issue, consider protecting sensitive functional groups prior to hydroboration. 2b. The use of catecholborane with a rhodium catalyst can sometimes offer complementary chemoselectivity, favoring reaction at the alkene.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my hydroboration of a trisubstituted alkene giving a mixture of products?

A1: The regioselectivity of hydroboration is primarily governed by steric effects; the boron atom preferentially adds to the less sterically hindered carbon of the alkene.[1] With less bulky boranes like BH3, the steric differentiation between the two carbons of a trisubstituted alkene might not be significant enough, leading to a mixture of isomeric alcohol products after oxidation. To enhance selectivity, it is recommended to use a bulkier borane reagent such as 9-BBN or disiamylborane.[6][8]

Q2: Can I perform hydroboration on a tetrasubstituted alkene?

A2: Yes, but it is challenging. Tetrasubstituted alkenes are sterically very hindered, and reactions with standard boranes like BH3•THF are often very slow or unsuccessful. Using a more reactive and sterically demanding reagent like 9-BBN at elevated temperatures (e.g., 60-80 °C) can facilitate the hydroboration.[5] Alternatively, transition metal-catalyzed hydroboration using reagents like catecholborane can be effective for these highly substituted systems.[4]

Q3: My 9-BBN solution is old. Can I still use it?

A3: It is not recommended. Solutions of 9-BBN can decompose over time, leading to a lower concentration of the active reagent and potentially resulting in incomplete reactions or low yields. It is best to use a fresh solution or one that has been properly stored under an inert atmosphere and refrigerated.

Q4: How do I choose between 9-BBN and disiamylborane for my sterically hindered alkene?

A4: Both are excellent choices for improving regioselectivity. 9-BBN is a solid that is often used as a 0.5 M solution in THF and is known for its excellent thermal stability and high regioselectivity.[5] Disiamylborane is typically prepared in situ and used immediately.[2] It is also highly selective, particularly for terminal alkenes.[7] The choice may depend on the specific substrate and the practical aspects of your experimental setup. 9-BBN is often preferred for its stability and ease of handling.

Q5: What is the purpose of the THF in the BH3•THF reagent?

A5: Borane (BH3) itself is an unstable and pyrophoric gas that exists as a dimer (B2H6). Tetrahydrofuran (THF) acts as a Lewis base, forming a stable complex with the Lewis acidic borane (BH3•THF). This complex is a safer and more convenient form of the reagent to handle in the laboratory.[7]

Data Presentation

Regioselectivity of Borane Reagents with Styrene

The following table summarizes the regioselectivity of different borane reagents in the hydroboration of styrene, illustrating the impact of steric bulk on the site of boron addition. The percentages indicate the proportion of boron addition to the indicated carbon atom, which after oxidation, corresponds to the position of the hydroxyl group.

ReagentStructure% Attack at C1 (anti-Markovnikov)% Attack at C2 (Markovnikov)
BH₃ BH₃98%2%
Disiamylborane ((Sia)₂BH) 97%3%
9-BBN >99%<1%

Data adapted from literature sources.[7]

Experimental Protocols

Protocol 1: Hydroboration of a Hindered Alkene using 9-BBN

This protocol describes a general procedure for the hydroboration of a sterically hindered alkene followed by oxidation to the corresponding alcohol.

Materials:

  • Alkene (1.0 equiv)

  • 9-BBN, 0.5 M solution in THF (1.1 equiv)

  • Anhydrous THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Hydroboration:

    • To a dry, nitrogen-flushed flask equipped with a magnetic stir bar, add the alkene dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 0.5 M solution of 9-BBN in THF via syringe over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting alkene. For very hindered alkenes, heating may be necessary.[5]

  • Oxidation and Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. Maintain the temperature below 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour.

    • Add diethyl ether to the mixture and transfer to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.

    • Purify the product by flash column chromatography or distillation as appropriate.

Protocol 2: Preparation and Use of Disiamylborane for Selective Hydroboration

This protocol details the in situ preparation of disiamylborane and its subsequent use for the hydroboration of a terminal alkene.

Materials:

  • Borane-THF complex (1.0 M solution)

  • 2-Methyl-2-butene (B146552)

  • Terminal alkene (e.g., 1-octene)

  • Anhydrous THF

  • 3 M NaOH solution

  • 30% H₂O₂

Procedure:

  • Preparation of Disiamylborane:

    • In a dry, nitrogen-flushed three-necked flask equipped with a stir bar and an addition funnel, place the required volume of 1.0 M borane-THF solution.

    • Cool the flask to 0 °C in an ice-salt bath.

    • Add a solution of 2.0 equivalents of 2-methyl-2-butene in anhydrous THF dropwise from the addition funnel to the stirred borane solution.

    • Stir the mixture at 0 °C for 2 hours to ensure the complete formation of disiamylborane. The resulting solution is ready for immediate use.[2]

  • Hydroboration:

    • In a separate dry, nitrogen-flushed flask, dissolve the terminal alkene (1.0 equiv relative to the initially used borane) in anhydrous THF and cool to 0 °C.

    • Slowly add the freshly prepared disiamylborane solution to the alkene solution via cannula or syringe.

    • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours.[2]

  • Oxidation and Work-up:

    • Follow the oxidation and work-up steps as described in Protocol 1.

Visualizations

Steric_Hindrance_Effect cluster_less_hindered Less Hindered Borane (BH₃) cluster_more_hindered More Hindered Borane (9-BBN) BH3 BH₃ TS1 Transition State (Less Crowded) BH3->TS1 Alkene1 R-CH=CH₂ Alkene1->TS1 Product1 R-CH₂-CH₂-BH₂ (Major Product) TS1->Product1 Favored Pathway 9BBN 9-BBN TS2 Transition State (Highly Crowded) 9BBN->TS2 Alkene2 R-CH=CH₂ Alkene2->TS2 Product2 R-CH(BH-R')-CH₃ (Minor Product) TS2->Product2 Disfavored Pathway caption1 Effect of Borane Reagent Size on Transition State

Caption: Effect of borane reagent size on the transition state of hydroboration.

Troubleshooting_Workflow start Experiment Start: Hindered Alkene Hydroboration issue Poor Result: Low Yield or Poor Selectivity? start->issue check_reagent Check Borane Reagent Is it fresh/active? issue->check_reagent Yes success Successful Reaction issue->success No check_conditions Review Reaction Conditions (Temp, Time, Addition Rate) check_reagent->check_conditions Yes use_bulky Switch to Bulkier Reagent (e.g., 9-BBN) check_reagent->use_bulky No, reagent is old check_workup Verify Oxidation/Workup (Excess H₂O₂, Base) check_conditions->check_workup Conditions OK optimize Optimize Conditions (Slower addition, heat if needed) check_conditions->optimize Conditions suboptimal check_workup->use_bulky Workup OK rerun_workup Ensure Complete Oxidation check_workup->rerun_workup Workup incomplete use_bulky->success optimize->success rerun_workup->success

Caption: A logical workflow for troubleshooting common hydroboration issues.

References

Preventing carbocation rearrangement in alkene hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with carbocation rearrangement during alkene hydration experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a specific alcohol from an alkene via acid-catalyzed hydration, but I am observing a mixture of products, including an unexpected isomer. What is causing this?

A1: The formation of unexpected isomers during acid-catalyzed hydration is most likely due to carbocation rearrangements.[1][2][3][4] In this reaction, the alkene is protonated to form a carbocation intermediate.[1][2][5][6][7] If this intermediate can rearrange to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift), it will do so before the water molecule attacks.[1][3][4][8] This leads to the formation of a constitutional isomer that was not the intended product.

Q2: How can I prevent carbocation rearrangements during the hydration of my alkene?

A2: To prevent carbocation rearrangements, you should use a hydration method that does not proceed through a free carbocation intermediate.[1][9] Two highly effective methods are:

  • Oxymercuration-Demercuration: This two-step process yields the Markovnikov addition product (the hydroxyl group adds to the more substituted carbon) without rearrangement.[1][5][9][10][11] The reaction proceeds through a cyclic mercurinium ion intermediate, which prevents rearrangements.[1][5][9][10]

  • Hydroboration-Oxidation: This two-step method results in the anti-Markovnikov addition product (the hydroxyl group adds to the less substituted carbon) and also avoids carbocation rearrangements.[5][12][13][14][15] The mechanism involves a concerted addition of borane (B79455) to the alkene, followed by oxidation.

Q3: What are the key differences between acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation?

A3: The three primary methods for alkene hydration differ in their reagents, intermediates, regioselectivity, and propensity for rearrangement. The following table summarizes these differences:

FeatureAcid-Catalyzed HydrationOxymercuration-DemercurationHydroboration-Oxidation
Reagents H₂O, cat. H₂SO₄ (or H₃O⁺)[5][16]1. Hg(OAc)₂, H₂O/THF2. NaBH₄[5][10]1. BH₃·THF (or B₂H₆)2. H₂O₂, NaOH[5][12]
Intermediate Carbocation[2][5][6]Mercurinium ion[5][9][10]Trialkylborane[5][14]
Regioselectivity Markovnikov[2][3][5][17]Markovnikov[5][9][10][18]Anti-Markovnikov[5][12][13][14]
Rearrangements Possible[1][2][3][5][8]No[1][9][10][13][19]No[5][13][15]
Stereochemistry Not stereospecific[5][6][8]Typically anti-addition of -OH and -HgOAc[5][20]Syn-addition of -H and -B[12][21][22]

Troubleshooting Guides

Issue: Formation of Rearranged Products in Acid-Catalyzed Hydration

Workflow to Diagnose and Solve the Issue:

start Start: Unexpected alcohol isomer observed check_reaction Reaction Method: Acid-Catalyzed Hydration start->check_reaction check_substrate Analyze Alkene Substrate: Can it form a more stable carbocation upon rearrangement? check_reaction->check_substrate rearrangement_possible Rearrangement is Likely check_substrate->rearrangement_possible Yes no_rearrangement Rearrangement Unlikely: Re-evaluate starting materials and product characterization check_substrate->no_rearrangement No solution Solution: Choose a hydration method that avoids carbocation intermediates rearrangement_possible->solution oxymercuration Oxymercuration-Demercuration (for Markovnikov product) solution->oxymercuration hydroboration Hydroboration-Oxidation (for anti-Markovnikov product) solution->hydroboration

Caption: Troubleshooting workflow for rearranged hydration products.

Explanation of Signaling Pathway in Acid-Catalyzed Hydration Leading to Rearrangement:

cluster_0 Acid-Catalyzed Hydration Pathway Alkene Alkene Protonation Protonation (H₃O⁺) Alkene->Protonation Carbocation1 Less Stable Carbocation Protonation->Carbocation1 Rearrangement Hydride/Alkyl Shift Carbocation1->Rearrangement Attack1 H₂O Attack Carbocation1->Attack1 Carbocation2 More Stable Carbocation Rearrangement->Carbocation2 Attack2 H₂O Attack Carbocation2->Attack2 Deprotonation1 Deprotonation Attack1->Deprotonation1 Deprotonation2 Deprotonation Attack2->Deprotonation2 Product1 Expected Alcohol Deprotonation1->Product1 Product2 Rearranged Alcohol Deprotonation2->Product2

Caption: Mechanism of carbocation rearrangement in alkene hydration.

Experimental Protocols

Protocol 1: Oxymercuration-Demercuration for Markovnikov Hydration without Rearrangement

This protocol is a general guideline for the oxymercuration-demercuration of an alkene to yield a Markovnikov alcohol.

Experimental Workflow:

start Start: Alkene in THF/H₂O add_hg Add Hg(OAc)₂ Stir at room temperature start->add_hg oxymercuration_complete Oxymercuration Complete (Formation of organomercury intermediate) add_hg->oxymercuration_complete add_nabh4 Add aqueous NaOH followed by NaBH₄ solution oxymercuration_complete->add_nabh4 demercuration Demercuration (Reduction of organomercury intermediate) add_nabh4->demercuration workup Workup: - Separate layers - Extract aqueous layer - Dry organic layer - Purify product demercuration->workup product Final Product: Markovnikov Alcohol workup->product

Caption: Workflow for oxymercuration-demercuration.

Methodology:

  • Oxymercuration Step:

    • In a round-bottom flask, dissolve the alkene in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.

    • To this solution, add one molar equivalent of mercury(II) acetate, Hg(OAc)₂.[10]

    • Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Demercuration Step:

    • Once the oxymercuration is complete, add an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M NaOH).

    • Slowly add a solution of 0.5 molar equivalents of sodium borohydride (B1222165) (NaBH₄) in the same aqueous NaOH solution.[10][11] The addition is often exothermic, so cooling in an ice bath may be necessary.

    • Stir the reaction mixture for 1-3 hours at room temperature.

  • Workup and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure and purify the resulting alcohol by distillation or column chromatography.

Protocol 2: Hydroboration-Oxidation for Anti-Markovnikov Hydration

This protocol provides a general procedure for the hydroboration-oxidation of an alkene to synthesize an anti-Markovnikov alcohol.

Experimental Workflow:

start Start: Alkene in dry THF under N₂ add_bh3 Slowly add BH₃·THF (or other borane source) at 0 °C start->add_bh3 hydroboration_complete Hydroboration Complete (Formation of trialkylborane) add_bh3->hydroboration_complete add_oxidants Slowly add NaOH(aq) followed by H₂O₂(aq) hydroboration_complete->add_oxidants oxidation Oxidation (Conversion of C-B to C-OH) add_oxidants->oxidation workup Workup: - Extract with ether - Wash with brine - Dry organic layer - Purify product oxidation->workup product Final Product: Anti-Markovnikov Alcohol workup->product

Caption: Workflow for hydroboration-oxidation.

Methodology:

  • Hydroboration Step:

    • In a dry, inert atmosphere (e.g., under nitrogen), dissolve the alkene in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one molar equivalent of borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution.[5] Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 3 M NaOH).[5]

    • Following the base, slowly add 30% hydrogen peroxide (H₂O₂) solution, ensuring the temperature does not rise significantly.[23]

    • Stir the mixture at room temperature for at least 1 hour. In some cases, gentle heating (e.g., to 50 °C) may be required to complete the oxidation.[23]

  • Workup and Purification:

    • Extract the product with an organic solvent like diethyl ether.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent in vacuo and purify the alcohol product via distillation or column chromatography.

References

Technical Support Center: Optimizing GC-MS Parameters for C8H16 Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the separation of C8H16 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve common issues encountered during these analyses.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter while separating C8H16 isomers.

Issue 1: Poor or No Separation of C8H16 Isomer Peaks

  • Primary Cause: Inadequate chromatographic resolution is often due to a suboptimal choice of GC column or incorrect GC method parameters. The separation of isomers like C8H16, which have very similar boiling points and chemical properties, can be particularly challenging.

  • Troubleshooting Steps:

    • Verify GC Column Selection:

      • Recommendation: For separating alkene isomers, a high-polarity column is often necessary.[1] Columns with stationary phases like polyethylene (B3416737) glycol (e.g., DB-WAXetr) or highly polar cyanopropylsiloxane are designed for separating isomers, including positional and geometric (cis/trans) isomers.[1][2] For general hydrocarbon analysis, a non-polar column like a 5% phenyl polysiloxane (e.g., TG-5MS) can be a good starting point, as it separates primarily by boiling point.[3]

      • Action: Confirm you are using a column with appropriate polarity for your specific C8H16 isomers. Longer columns (e.g., 60 m or 100 m) and narrower internal diameters (e.g., 0.18 mm or 0.25 mm) generally provide better resolution.[2][4]

    • Optimize Oven Temperature Program:

      • Rationale: A slow and optimized temperature ramp can significantly improve the separation of compounds that elute closely together.[5][6]

      • Action: Begin with a low initial oven temperature and employ a slow ramp rate (e.g., 1-3°C/min) through the expected elution range of the C8H16 isomers.[2][7] This increases the interaction time of the analytes with the stationary phase, thereby enhancing separation.[2]

    • Check Carrier Gas Flow Rate:

      • Rationale: The linear velocity of the carrier gas (commonly Helium for GC-MS) impacts column efficiency and, consequently, resolution.[2][8]

      • Action: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter to maximize resolution.[4] Operating at either too high or too low a flow rate can decrease separation efficiency.[9]

Issue 2: Peak Tailing or Broadening

  • Primary Cause: This can be caused by several factors, including active sites in the GC system, column contamination, or an injector temperature that is not optimal.[10][11]

  • Troubleshooting Steps:

    • Check Injector Temperature:

      • Recommendation: The injector temperature must be high enough to ensure the rapid and complete vaporization of the C8H16 isomers.

      • Action: Set the injector temperature appropriately, typically between 200-250°C, to prevent sample condensation in the injector.[7][12]

    • Inspect for System Activity and Contamination:

      • Rationale: Active sites in the injector liner, column, or detector can lead to peak tailing.[10][11] Column bleed, where the stationary phase degrades, can also contribute to baseline noise and poor peak shape.[13]

      • Action:

        • Clean or replace the injector liner and septum.[10][14]

        • Condition the column according to the manufacturer's instructions to remove contaminants.[13] If the column is old or severely contaminated, it may need to be replaced.

        • Ensure high-purity carrier gas is used and that gas traps are functional to prevent oxygen and other contaminants from entering the system.[13]

    • Evaluate Sample Concentration:

      • Rationale: Injecting a sample that is too concentrated can overload the column, leading to fronting or tailing peaks.[10]

      • Action: Dilute the sample or increase the split ratio to reduce the amount of analyte introduced onto the column.[10]

Issue 3: Inconsistent Retention Times

  • Primary Cause: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system can lead to shifts in retention times.[11][14]

  • Troubleshooting Steps:

    • Verify Carrier Gas Flow Control:

      • Recommendation: Use a constant flow mode for the carrier gas to maintain a consistent linear velocity throughout the temperature program.[7]

      • Action: Check for leaks in the gas lines and connections using an electronic leak detector.[10] Ensure the gas cylinders have adequate pressure.

    • Check Oven Temperature Stability:

      • Rationale: The GC oven must maintain a stable and reproducible temperature program for consistent retention times.[11]

      • Action: Verify the oven temperature calibration and ensure the oven fan is operating correctly.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating C8H16 isomers?

A1: The ideal column depends on the specific isomers you are trying to separate. For separating positional and geometric (cis/trans) isomers of alkenes, a high-polarity column, such as one with a polyethylene glycol (WAX) or a highly polar cyanopropylsiloxane stationary phase, is generally recommended.[1][15] For separating alkane isomers, a non-polar or mid-polarity column is often suitable.[3] Longer columns (e.g., 60m or longer) with a smaller internal diameter and thinner film thickness will provide higher resolution.[4]

Q2: What are the recommended initial GC oven temperature program settings for C8H16 isomers?

A2: A good starting point for a temperature program is:

  • Initial Temperature: 40-60°C, hold for 1-2 minutes.[7]

  • Ramp Rate: 2-5°C/min up to a final temperature of around 200-230°C.[7]

  • Final Hold: Hold at the final temperature for 2-5 minutes to ensure all isomers have eluted.[7] This program should be optimized based on the separation you observe. A slower ramp rate will generally improve the separation of closely eluting isomers.[2]

Q3: What carrier gas and flow rate should I use?

A3: Helium is the most commonly used carrier gas for GC-MS applications due to its inertness and compatibility with mass spectrometers.[7] The optimal flow rate depends on the internal diameter of your column. For a 0.25 mm ID column, a flow rate of around 1.0-1.4 mL/min is a good starting point.[2][16] It is crucial to operate at the optimal linear velocity to maximize column efficiency.[2]

Q4: How can I identify the specific C8H16 isomers in my chromatogram?

A4: The most reliable way to identify specific isomers is to inject pure standards of the suspected compounds under the same GC-MS conditions. The peak that matches the retention time of a known standard can then be confidently identified. Mass spectral libraries can also aid in tentative identification based on fragmentation patterns.

Q5: Is sample derivatization necessary for analyzing C8H16 isomers?

A5: Derivatization is generally not necessary for C8H16 isomers as they are volatile enough for GC analysis.

Experimental Protocols

General GC-MS Method for C8H16 Isomer Separation

This method provides a starting point for the analysis of C8H16 isomers and should be optimized for your specific application.

  • Sample Preparation:

    • Dilute the sample in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 10-100 µg/mL.[1]

    • Transfer the diluted sample to a 1.5 mL glass autosampler vial.[1]

  • GC-MS System and Parameters:

    • System: Agilent 7890A GC with a 5975C MSD or an equivalent system.[1]

    • Column: High-polarity column (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness) or a suitable alternative.[1]

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.[7]

Data Presentation

Table 1: Recommended GC-MS Parameters for C8H16 Isomer Separation

ParameterRecommended SettingRationale
GC Column High-polarity (e.g., WAX phase)To enhance separation of positional and geometric isomers.[1]
Column Dimensions 60 m x 0.25 mm ID, 0.25 µm filmProvides high resolution for complex mixtures.[1][4]
Injection Mode SplitPrevents column overload and ensures sharp peaks.[7]
Split Ratio 20:1 to 100:1Adjustable based on sample concentration.[7]
Injector Temperature 250°CEnsures complete and rapid vaporization of the sample.[7]
Carrier Gas HeliumInert and compatible with MS detectors.[7]
Flow Rate ~1.2 mL/min (constant flow)Optimal for column efficiency with a 0.25 mm ID column.[4]
Oven Program
- Initial Temperature40°C, hold for 2 minAllows for good focusing of volatile compounds.[7]
- Ramp Rate3°C/minA slow ramp improves separation of closely eluting isomers.[7]
- Final Temperature220°C, hold for 5 minEnsures all isomers elute from the column.[7]
MS Parameters
- Transfer Line Temp.250°CPrevents condensation of analytes before entering the MS.[2]
- Ion Source Temp.230°CStandard temperature for electron ionization.[2]
- Ionization Energy70 eVStandard for creating reproducible mass spectra.[7]
- Mass Scan Rangem/z 40-200To detect the molecular ion and characteristic fragments of C8H16.
- Solvent Delay2-3 minTo prevent the solvent peak from damaging the MS filament.[17]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample C8H16 Isomer Mixture Dilution Dilute in Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on High-Polarity Column Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Acquire Mass Spectra Detection->MassSpectra Identification Isomer Identification (via Standards & Libraries) Chromatogram->Identification MassSpectra->Identification

Caption: Experimental workflow for the GC-MS analysis of C8H16 isomers.

Troubleshooting_Logic cluster_column Column Issues cluster_method Method Parameters Start Poor Isomer Separation CheckPolarity Is Column Polarity Correct? Start->CheckPolarity CheckDimensions Are Column Dimensions Optimal? (Length, ID, Film) CheckPolarity->CheckDimensions Yes SelectColumn Select High-Polarity Column CheckPolarity->SelectColumn No OptimizeDimensions Use Longer, Narrower Column CheckDimensions->OptimizeDimensions No CheckTemp Is Temperature Program Optimized? CheckDimensions->CheckTemp Yes CheckFlow Is Carrier Gas Flow Rate Optimal? CheckTemp->CheckFlow Yes SlowRamp Decrease Ramp Rate (e.g., 1-3°C/min) CheckTemp->SlowRamp No OptimizeFlow Adjust to Optimal Linear Velocity CheckFlow->OptimizeFlow No

Caption: Troubleshooting logic for poor separation of C8H16 isomers.

References

Technical Support Center: Interpreting Complex NMR Spectra of Asymmetric Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of asymmetric alkenes.

Frequently Asked Questions (FAQs)

Q1: Why do the vinyl protons of my asymmetric alkene show such a complex splitting pattern?

A1: The complexity arises from multiple coupling interactions between non-equivalent protons. In an asymmetric alkene, the protons on the double bond are in different chemical environments. This leads to:

  • Geminal coupling (²J): Coupling between two non-equivalent protons on the same carbon atom.

  • Vicinal coupling (³J): Coupling between protons on adjacent carbons. This is further divided into cis and trans coupling, which have different coupling constants.

  • Allylic coupling (⁴J): Long-range coupling between a vinyl proton and a proton on a carbon adjacent to the double bond.

Each of these couplings will split the signal of a given proton, leading to complex multiplets like a "doublet of doublets" or even more intricate patterns.[1][2]

Q2: How can I distinguish between cis and trans isomers using ¹H NMR?

A2: The key is the magnitude of the vicinal coupling constant (³J). Generally, the coupling constant for trans protons is significantly larger than for cis protons.[3][4][5] This difference in J-values is a reliable way to assign the stereochemistry of the double bond.[6][7]

Q3: What are the typical chemical shift ranges for vinylic and allylic protons?

A3: Vinylic protons, which are directly attached to the double bond carbons, are deshielded due to the anisotropy of the pi-system and typically appear in the range of 4.5-7.5 ppm.[8][9][10] Protons on carbons adjacent to the double bond (allylic protons) are less deshielded and usually resonate between 1.8 and 2.5 ppm.[9]

Q4: My ¹³C NMR spectrum shows more than two signals in the alkene region (100-150 ppm). What does this indicate?

A4: For a simple asymmetric alkene, you would expect two signals in the sp² region of the ¹³C NMR spectrum, one for each carbon of the double bond. If you observe more than two signals, it could be due to the presence of a mixture of diastereomers (E/Z isomers) or other impurities in your sample. Each isomer will have its own distinct set of signals.

Troubleshooting Guide

Issue 1: Overlapping Signals in the Vinylic Region

Problem: The signals for the vinylic protons in my ¹H NMR spectrum are overlapping, making it impossible to determine coupling constants and multiplicities.[11]

Solutions:

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength of the NMR spectrometer will increase the chemical shift dispersion (the separation between peaks in Hz), which can resolve overlapping signals.[12][13]

  • Change the Solvent: Sometimes, changing the deuterated solvent can alter the chemical shifts of the protons enough to resolve overlapping signals.[14] Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to chloroform-d₃.[14]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.[12][15]

Issue 2: Ambiguous Stereochemistry Assignment

Problem: I have calculated the coupling constant, but I am still unsure whether my alkene is the E or Z isomer.

Solutions:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 1D or 2D NOESY experiment can be used to determine the spatial proximity of protons. For a Z isomer, an NOE should be observed between the vinyl protons. For an E isomer, an NOE would be expected between a vinyl proton and a substituent on the adjacent carbon.

  • Reference Published Data: Compare your observed chemical shifts and coupling constants to literature values for similar compounds.

Issue 3: Unexpected Peaks in the Spectrum

Problem: I see peaks in my spectrum that I cannot assign to my target molecule.

Solutions:

  • Check for Solvent Impurities: Residual proton signals from the deuterated solvent are common.[16] For example, a small singlet at 7.26 ppm is often seen in CDCl₃.[16] Water can also appear as a broad singlet, with its chemical shift being solvent-dependent.[16]

  • Look for Rotamers: If your molecule has restricted bond rotation (e.g., due to bulky groups), you may be observing a mixture of stable conformers (rotamers) on the NMR timescale, each giving its own set of peaks.[14] Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.[14]

  • Consider Impurities: The unexpected peaks could be from starting materials, byproducts, or contaminants like ethyl acetate (B1210297) from chromatography.[14]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for Alkenes

Type of ProtonChemical Shift (δ) ppm
Vinylic (C=C-H )4.5 - 7.5
Allylic (H -C-C=C)1.8 - 2.5

Table 2: Typical Vicinal (³J) Coupling Constants in Alkenes

StereochemistryCoupling Constant (Hz)
cis6 - 15
trans11 - 18

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 1-5 mg of your purified alkene sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃) to the vial.[9]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved.[9]

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry NMR tube.[9]

  • Capping: Cap the NMR tube securely. The sample is now ready for analysis.

Protocol 2: Acquiring a COSY Spectrum

  • Prepare the Sample: Prepare a slightly more concentrated sample than for a standard ¹H NMR (5-10 mg in 0.6 mL of solvent).

  • Lock and Shim: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent and perform an automated shimming process to optimize the magnetic field homogeneity.[9]

  • Load COSY Experiment: Select the appropriate 2D COSY pulse program from the spectrometer's software library.

  • Set Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • Set the number of increments in the indirect dimension (F1) (e.g., 256 or 512).

    • Set the number of scans per increment (e.g., 2-8).

    • Set the relaxation delay (e.g., 1-2 seconds).

  • Acquire Data: Start the acquisition. This may take from 30 minutes to several hours depending on the parameters and sample concentration.

  • Process Data: After acquisition, perform a 2D Fourier transform on the data. Phase correct the spectrum in both dimensions.

  • Analyze Spectrum: Correlated protons will show off-diagonal cross-peaks.

Visualizations

G cluster_0 ¹H NMR Spectrum Vinylic Proton A Vinylic Proton A Vinylic Proton B Vinylic Proton B Vinylic Proton A->Vinylic Proton B ³J (cis/trans) ²J (geminal) Allylic Proton C Allylic Proton C Vinylic Proton A->Allylic Proton C ⁴J (allylic) Vinylic Proton B->Allylic Proton C ⁴J (allylic)

Caption: Coupling interactions in an asymmetric alkene.

G Start Start ComplexSpectrum Complex ¹H NMR Spectrum Start->ComplexSpectrum CheckOverlap Are signals overlapping? ComplexSpectrum->CheckOverlap HigherField Use higher field NMR CheckOverlap->HigherField Yes AnalyzeJ Analyze J-coupling and multiplicities CheckOverlap->AnalyzeJ No ChangeSolvent Change solvent HigherField->ChangeSolvent RunCOSY Run 2D COSY ChangeSolvent->RunCOSY RunCOSY->AnalyzeJ CheckStereochem Is stereochemistry ambiguous? AnalyzeJ->CheckStereochem AssignStructure Assign Structure CheckStereochem->AssignStructure No RunNOESY Run 2D NOESY CheckStereochem->RunNOESY Yes RunNOESY->AssignStructure

Caption: Workflow for troubleshooting complex alkene spectra.

References

Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO) byproducts from their Wittig reaction products.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A1: Triphenylphosphine oxide is a common byproduct in the Wittig reaction. Its removal can be difficult due to its high polarity, which often causes it to have similar solubility and chromatographic behavior to the desired alkene product, leading to co-purification.[1] On a large scale, traditional column chromatography becomes impractical for removing the stoichiometric amounts of TPPO generated.[2][3]

Q2: What are the main strategies for removing TPPO?

A2: The primary methods for TPPO removal can be categorized as follows:

  • Precipitation/Crystallization: This involves selectively precipitating TPPO from a solution. This can be achieved directly by using a non-polar solvent or by forming an insoluble complex with a metal salt.[1]

  • Chromatography: This includes techniques like simple filtration through a silica (B1680970) plug or more complex methods like column chromatography and high-performance countercurrent chromatography (HPCCC).[4][5]

  • Extraction: Liquid-liquid extraction can be employed to separate the product from TPPO.

  • Chemical Conversion: TPPO can be chemically converted into a species that is easier to remove.

  • Scavenger Resins: These are solid supports that can selectively bind to TPPO, allowing for its removal by filtration.[2]

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.

TPPO_Removal_Decision_Tree start Crude Wittig Reaction Mixture is_product_nonpolar Is the product non-polar and stable? start->is_product_nonpolar silica_plug Filtration through a Silica Plug is_product_nonpolar->silica_plug Yes is_product_soluble_polar Is the product soluble in polar solvents? is_product_nonpolar->is_product_soluble_polar No end Purified Product silica_plug->end precipitation Precipitation with non-polar solvent is_product_soluble_polar->precipitation No metal_salt Precipitation with Metal Salts (e.g., ZnCl2) is_product_soluble_polar->metal_salt Yes chromatography Column Chromatography or HPCCC is_product_soluble_polar->chromatography Difficult Separation precipitation->end metal_salt->end chromatography->end

Caption: Decision tree for selecting a TPPO removal method.

Troubleshooting Guides

Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.

  • Solution 1: Change the solvent system. Sometimes, switching to a different solvent system, such as acetone (B3395972)/dichloromethane, can improve separation.[6]

  • Solution 2: Use a silica plug first. Before attempting full column chromatography, try passing your crude product through a short plug of silica gel using a non-polar eluent. This can remove the bulk of the TPPO.[7][8]

  • Solution 3: Consider precipitation. If your product is soluble in a solvent in which TPPO is not, you can attempt to precipitate the TPPO.[4] For example, dissolving the crude mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent" like hexanes can cause TPPO to precipitate.[4]

  • Solution 4: Metal salt precipitation. If your product is stable in polar solvents like ethanol, precipitating TPPO with zinc chloride can be highly effective.[9]

Issue: I want to avoid column chromatography altogether, especially for a large-scale reaction.

  • Solution 1: Precipitation with metal salts. The formation of insoluble complexes between TPPO and metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) is a highly effective and scalable method.[2][10][11] The resulting complex can be easily removed by filtration.

  • Solution 2: Direct precipitation/crystallization. Depending on the solubility of your product, you may be able to find a solvent system where the TPPO precipitates out while your product remains in solution.[3] For instance, TPPO has low solubility in cold diethyl ether and hexane.[11][12]

  • Solution 3: Filtration through a silica plug. For non-polar products, a quick filtration through a plug of silica gel can be sufficient to remove the highly polar TPPO.[4][7]

Quantitative Data Summary

The efficiency of various TPPO removal methods can be compared based on the percentage of TPPO removed or the final purity of the product.

MethodKey Reagents/SolventsTPPO Removal EfficiencyNotes
Precipitation with ZnCl₂ Zinc chloride, Ethanol>90%[9]Effective in various polar solvents like EtOAc, iPrOH, and THF.[9] A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[9]
Precipitation with CaBr₂ Calcium bromide, THF95-98%[2]Particularly useful for reactions conducted in ethereal solvents like THF.[2]
Filtration through Silica Plug Silica gel, Hexane/EtherVariableHighly effective for non-polar products.[7][8] May need to be repeated for complete removal.[8]
HPCCC Hexane/Ethyl acetate/Methanol/WaterHigh recovery of target component[5]Offers a standardized separation methodology without the need for method development for individual samples.[5]

Detailed Experimental Protocols

Method 1: Precipitation of Triphenylphosphine Oxide with Zinc Chloride

This method is based on the formation of an insoluble ZnCl₂(TPPO)₂ complex in polar solvents.[9]

Underlying Principle: Triphenylphosphine oxide, a Lewis base, reacts with the Lewis acid zinc chloride to form a stable, insoluble coordination complex. This complex can then be easily removed from the reaction mixture by filtration.[9]

ZnCl2_Precipitation_Workflow start Crude Reaction Mixture (containing product and TPPO) dissolve Dissolve in Ethanol start->dissolve add_zncl2 Add 1.8 M ZnCl₂ Solution in warm Ethanol dissolve->add_zncl2 precipitate Stir to Induce Precipitation of ZnCl₂(TPPO)₂ add_zncl2->precipitate filter Filter to Remove Precipitate precipitate->filter filtrate Filtrate containing purified product filter->filtrate concentrate Concentrate Filtrate filter->concentrate slurry Slurry with Acetone to remove excess ZnCl₂ concentrate->slurry final_product Isolated Product slurry->final_product

Caption: Workflow for TPPO removal via ZnCl₂ precipitation.

Experimental Protocol:

  • Following the Wittig reaction, if the reaction was not conducted in a polar solvent like ethanol, concentrate the crude reaction mixture.

  • Dissolve the residue in ethanol.

  • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is recommended.[9]

  • Stir the mixture. Scraping the inside of the flask can help to induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[4][9]

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • The remaining residue can be further purified by slurrying with acetone to remove any excess zinc chloride, which is insoluble in acetone.[9]

Method 2: Filtration through a Silica Plug

This technique is a rapid and effective way to remove the highly polar TPPO from less polar products.[4][7]

Underlying Principle: The high polarity of TPPO causes it to adsorb strongly onto silica gel. A short column, or "plug," of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through with a non-polar eluent.[4]

Silica_Plug_Workflow start Crude Reaction Mixture concentrate Concentrate the Reaction Mixture start->concentrate suspend Suspend Residue in Non-polar Solvent (e.g., Pentane/Ether) concentrate->suspend elute Pass Suspension through the Silica Plug suspend->elute prepare_plug Prepare a Short Silica Gel Plug prepare_plug->elute collect_filtrate Collect the Filtrate (contains product) elute->collect_filtrate tppo_retained TPPO is Retained on the Silica Plug elute->tppo_retained final_product Concentrate Filtrate to Obtain Purified Product collect_filtrate->final_product

Caption: Workflow for TPPO removal using a silica plug.

Experimental Protocol:

  • Concentrate the crude reaction mixture.

  • Suspend the resulting residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[7]

  • Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute the desired product with a non-polar solvent or a slightly more polar mixture (e.g., increasing the ether content).[7] The highly polar TPPO will remain adsorbed at the top of the silica plug.

  • Collect the eluent containing the purified product and concentrate it under reduced pressure.

  • It may be necessary to repeat this procedure to remove all traces of TPPO.[8]

References

Technical Support Center: 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 3-Ethyl-3-methyl-1-pentene. It provides essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure safe and effective handling in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a trisubstituted alkene. Generally, the stability of alkenes increases with the number of alkyl groups attached to the double-bonded carbons. This suggests that this compound possesses a relatively stable structure compared to less substituted alkenes. However, like all alkenes, it is susceptible to oxidation and polymerization over time, especially when exposed to air, light, heat, or catalysts.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and air.

  • Location: Store in a well-ventilated area designated for flammable liquids, away from heat sources, sparks, and open flames.

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with the following substances:

  • Strong Oxidizing Agents: Can react vigorously, potentially leading to fire or explosion.

  • Acids: Strong acids can catalyze polymerization or other reactions.

  • Free-Radical Initiators: Can initiate polymerization.

Q4: Can this compound undergo polymerization?

Yes, like other alkenes, this compound has the potential to polymerize. The presence of steric hindrance from the ethyl and methyl groups at the 3-position may slow down the rate of polymerization compared to less hindered alkenes. However, polymerization can still be initiated by factors such as heat, light, or the presence of catalysts (e.g., acids, peroxides). It is advisable to monitor for any changes in viscosity, which could indicate that polymerization is occurring.

Q5: What are the potential degradation products of this compound?

  • Oxidation: Can form epoxides, aldehydes, ketones, or carboxylic acids upon exposure to oxygen or other oxidizing agents.

  • Polymerization: As mentioned, can form oligomers or polymers.

  • Isomerization: The double bond may migrate to a more stable internal position under certain conditions (e.g., in the presence of acid).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Impurity of the starting material due to degradation.1. Verify the purity of the this compound using analytical methods like GC-MS or NMR. 2. If impurities are detected, purify the compound (e.g., by distillation) before use. 3. Ensure proper storage conditions are maintained.
Change in physical appearance (e.g., color change, increased viscosity) Oxidation or polymerization.1. Do not use the material if significant changes are observed. 2. Dispose of the material according to safety guidelines. 3. Review storage and handling procedures to prevent future degradation.
Pressure buildup in the storage container Volatilization due to improper sealing or storage at elevated temperatures.1. Carefully vent the container in a well-ventilated fume hood. 2. Ensure the container is properly sealed. 3. Store at the recommended cool temperature.

Quantitative Data Summary

The following table summarizes available physical and chemical property data for this compound.

PropertyValue
Molecular Formula C₈H₁₆
Molecular Weight 112.22 g/mol
Boiling Point 113-114 °C
Density 0.739 g/mL at 25 °C

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: Set to a temperature appropriate for the solvent and analyte (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Set to scan a mass range appropriate for the analyte and potential impurities (e.g., m/z 35-300).

  • Analysis: Inject the sample and acquire the data. The retention time of the main peak can be used for identification (when compared to a standard), and the integration of the peak area can determine the purity. The mass spectrum will help in confirming the identity of the compound and identifying any degradation products.

Protocol 2: Stability Study under Accelerated Conditions

  • Sample Preparation: Place a known amount of high-purity this compound into several amber glass vials.

  • Stress Conditions: Expose the vials to different stress conditions:

    • Elevated Temperature: Store vials at elevated temperatures (e.g., 40 °C and 60 °C).

    • Light Exposure: Expose vials to a controlled light source (e.g., a photostability chamber).

    • Air Exposure: Leave some vials open to the air (in a fume hood).

  • Time Points: At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove a vial from each condition.

  • Analysis: Analyze the samples using GC-MS (as described in Protocol 1) to determine the percentage of the remaining this compound and to identify and quantify any degradation products that have formed.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition to evaluate its stability profile.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Observe_Issue Observe Unexpected Experimental Result or Change in Physical Appearance Check_Purity Check Purity (GC-MS, NMR) Observe_Issue->Check_Purity Review_Storage Review Storage Conditions (Temp, Light, Air) Observe_Issue->Review_Storage Review_Handling Review Handling Procedures Observe_Issue->Review_Handling Purify Purify Compound Check_Purity->Purify Impure Dispose Dispose of Degraded Material Check_Purity->Dispose Severely Degraded Continue_Experiment Continue Experiment Check_Purity->Continue_Experiment Pure Modify_Storage Modify Storage/Handling Procedures Review_Storage->Modify_Storage Inadequate Review_Handling->Modify_Storage Improper Purify->Continue_Experiment Modify_Storage->Continue_Experiment

Caption: Troubleshooting workflow for stability issues with this compound.

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Ethyl-3-methyl-1-pentene. The content is structured to directly address specific issues that may be encountered during the scale-up of a two-step synthesis involving a Grignard reaction followed by alcohol dehydration.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety hazards are associated with the Grignard reaction step.[1] Grignard reagents are flammable, corrosive, and can be pyrophoric (ignite spontaneously in air).[2][3][4] The major concern during scale-up is the risk of fire from an uncontrolled, highly exothermic reaction.[2][3][5] Both the magnesium and the ether solvents (like THF or diethyl ether) are highly flammable.[2][6] Additionally, magnesium is highly reactive with water, releasing flammable hydrogen gas.[6] It is crucial to work in a fume hood, wear appropriate personal protective equipment (PPE) including a flame-resistant lab coat and Nomex gloves, and have a plan to manage a runaway reaction.[2][3] Working alone during large-scale Grignard reactions is strongly discouraged.[2][4]

Q2: How can I ensure my Grignard reaction initiates successfully on a larger scale?

Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating magnesium oxide layer on the metal surface.[7] To facilitate initiation, several activation methods can be employed. These include mechanically stirring the dry magnesium turnings to break the oxide layer, or using chemical activators.[7] Small amounts of iodine or a few drops of 1,2-dibromoethane (B42909) are effective chemical activators that react with the magnesium surface to expose fresh metal.[7][8] Ensuring all glassware is flame-dried and all solvents are rigorously anhydrous is critical, as Grignard reagents react with water.[2][8] For large-scale reactions, using in-situ monitoring techniques like FTIR can confirm that the reaction has initiated before adding the bulk of the alkyl halide, preventing dangerous accumulation.[9]

Q3: What analytical techniques are recommended for monitoring this synthesis?

For monitoring the reaction progress and final product purity, several techniques are useful. Gas Chromatography (GC) is well-suited for analyzing the volatile alkene product and detecting any isomeric byproducts. Infrared (IR) spectroscopy can be used to monitor the disappearance of the alcohol's hydroxyl (-OH) peak during the dehydration step and the appearance of the alkene C=C stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the final structure of this compound and identifying any impurities.

Q4: What are the main challenges in purifying the final product, this compound?

The primary challenge is separating the desired alkene from unreacted starting alcohol and potential isomeric alkene byproducts. Since the product is a volatile liquid, distillation is the preferred method of purification.[10] Fractional distillation is necessary if the boiling points of the components are close.[10][11] Before distillation, the crude product must be washed to remove the acid catalyst, typically with an aqueous sodium bicarbonate solution, and then thoroughly dried using an anhydrous salt like calcium chloride or magnesium sulfate.[12]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-3-methyl-1-pentanol (Grignard Reaction)

This procedure outlines the synthesis of the alcohol intermediate via the reaction of pentan-3-one with methylmagnesium bromide.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be oven- or flame-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[2]

  • Reagent Preparation: Place magnesium turnings in the reaction flask. In the dropping funnel, add a solution of methyl bromide in anhydrous diethyl ether or THF.[3]

  • Initiation: Add a small portion (approx. 5-10%) of the methyl bromide solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling and gentle reflux), add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[7][8]

  • Grignard Formation: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue stirring the mixture until the magnesium is consumed.

  • Reaction with Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of pentan-3-one in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard solution, maintaining a low temperature.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with two portions of diethyl ether.[13] Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-ethyl-3-methyl-3-pentanol. The crude alcohol can be purified by vacuum distillation if necessary.

Protocol 2: Dehydration of 3-Ethyl-3-methyl-3-pentanol

This procedure describes the acid-catalyzed dehydration of the alcohol intermediate to form the target alkene.

  • Apparatus Setup: Set up a simple distillation apparatus. Place the crude or purified 3-ethyl-3-methyl-3-pentanol in the distillation flask with a magnetic stir bar.

  • Reaction: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while stirring.[14][15]

  • Distillation: Gently heat the mixture. The lower-boiling alkene product will distill as it is formed.[12] Monitor the temperature at the distillation head to ensure it does not exceed the boiling point of the desired alkene.[12]

  • Workup: Collect the distillate in a receiving flask cooled in an ice bath.

  • Purification: Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then wash with water and finally with brine.

  • Drying and Final Purification: Dry the organic layer over anhydrous calcium chloride.[12] The final product can be purified by fractional distillation to separate it from any isomeric alkenes or residual water.[10]

Quantitative Data Summary

Table 1: Reagent Stoichiometry for Synthesis of 3-Ethyl-3-methyl-3-pentanol

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (for 10g product)Mass (g)Volume (mL)
Pentan-3-one86.130.8140.0776.638.15
Magnesium24.31-0.092 (1.2 eq)2.24-
Methyl Bromide94.941.730.092 (1.2 eq)8.735.05
3-Ethyl-3-methyl-3-pentanol130.230.8430.077 (Target)10.011.86

Note: The above values are calculated based on a theoretical 100% yield for planning purposes. Actual yields will vary.

Troubleshooting Guide

Grignard Reaction Stage
Question / Issue Potential Causes Recommended Solutions
My Grignard reaction won't start. [7]1. Wet glassware or solvent.[8]2. Passivated magnesium surface (oxide layer).[7]3. Low reactivity of the alkyl halide.1. Ensure all glassware is rigorously flame-dried under vacuum or inert gas. Use freshly opened or distilled anhydrous solvents.[2][8]2. Add a crystal of iodine or a few drops of 1,2-dibromoethane.[7] Mechanically crush a few pieces of magnesium with a glass rod under inert atmosphere.
The reaction is exothermic and uncontrolled. [7]1. Addition of the alkyl halide is too fast.[2]2. Insufficient cooling.[7]3. High concentration of reagents.1. Add the alkyl halide dropwise using an addition funnel to maintain a steady, controllable reflux.[2][7]2. Use an ice bath or other appropriate cooling system to manage the reaction temperature.[3][8]3. Dilute the reagents with more anhydrous solvent.
The yield of alcohol is low, with a significant high-boiling byproduct. 1. Wurtz coupling side reaction.2. Reaction with atmospheric CO₂ or O₂.1. Add the alkyl halide slowly to a well-stirred suspension of magnesium to avoid high local concentrations of the halide.[7]2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Dehydration Stage
Question / Issue Potential Causes Recommended Solutions
Dehydration is incomplete; starting alcohol is recovered. 1. Insufficient acid catalyst.2. Reaction temperature is too low.3. Inefficient removal of water/alkene from the equilibrium.1. Increase the amount of acid catalyst slightly.2. Increase the reaction temperature, but do not exceed the boiling point of the starting alcohol to avoid co-distillation.3. Use a Dean-Stark trap to remove water as it forms, driving the equilibrium towards the product.
A mixture of alkene isomers is formed. [16][17]1. The reaction conditions favor the formation of the most stable (Zaitsev) alkene product via carbocation rearrangement.[14][15]1. While difficult to control in E1 dehydrations, using milder dehydrating agents like POCl₃ in pyridine (B92270) at lower temperatures might favor the less substituted (Hofmann) product, though this is less common for tertiary alcohols. Careful fractional distillation is the most practical solution.
The reaction mixture turns dark brown or black. 1. Charring or polymerization of the alkene caused by excessive heat or too much strong acid.1. Use the minimum effective amount of acid catalyst.2. Ensure even heating with a heating mantle and stir bar.3. Distill the product as it forms to remove it from the hot, acidic conditions.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_dehydration Step 2: Dehydration & Purification start Pentan-3-one & Mg Turnings grignard Formation of Methylmagnesium Bromide start->grignard MeBr, Anhydrous Ether addition Nucleophilic Addition grignard->addition quench Aqueous Quench (NH4Cl solution) addition->quench extract Solvent Extraction quench->extract dry Drying & Solvent Removal extract->dry alcohol Crude 3-Ethyl-3-methyl-3-pentanol dry->alcohol dehydrate Acid-Catalyzed Dehydration (H2SO4, heat) alcohol->dehydrate Intermediate distill Distill Product as Formed dehydrate->distill wash Neutralize & Wash (NaHCO3, Brine) distill->wash dry2 Drying (Anhydrous CaCl2) wash->dry2 frac_distill Fractional Distillation dry2->frac_distill product Pure this compound frac_distill->product

Caption: Overall experimental workflow for the synthesis of this compound.

reaction_pathway cluster_0 Grignard Reaction cluster_1 Dehydration cluster_2 Potential Side Products Pentan-3-one Pentan-3-one Intermediate_1 Intermediate_1 Pentan-3-one->Intermediate_1  1. CH3MgBr 3-Ethyl-3-methyl-3-pentanol 3-Ethyl-3-methyl-3-pentanol Intermediate_1->3-Ethyl-3-methyl-3-pentanol  2. H3O+ This compound This compound 3-Ethyl-3-methyl-3-pentanol->this compound  H2SO4, Δ  (-H2O) 3-Ethyl-2-methyl-2-pentene 3-Ethyl-2-methyl-2-pentene 3-Ethyl-3-methyl-3-pentanol->3-Ethyl-2-methyl-2-pentene  (Zaitsev Product) 2-Ethyl-3-methyl-2-pentene 2-Ethyl-3-methyl-2-pentene 3-Ethyl-3-methyl-3-pentanol->2-Ethyl-3-methyl-2-pentene  (Zaitsev Product)

Caption: Chemical reaction pathway showing the main synthesis route and potential side products.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes to 3-Ethyl-3-methyl-1-pentene, a valuable alkene in organic synthesis. The routes discussed are Dehydration of a Tertiary Alcohol, the Wittig Reaction, and a Grignard-based approach. This document aims to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, selectivity, and experimental complexity.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthesis routes to this compound.

ParameterDehydration of 3-Ethyl-3-methylpentan-3-olWittig ReactionGrignard Reaction followed by Dehydration
Starting Materials 3-Ethyl-3-methylpentan-3-ol, Sulfuric AcidDiethyl ketone, Ethyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi)Diethyl carbonate, Ethyl bromide, Magnesium, Sulfuric Acid
Key Intermediates CarbocationPhosphonium (B103445) ylide, Oxaphosphetane3-Ethyl-3-methylpentan-3-ol
Reported Yield Variable; mixture of isomers expectedGenerally moderate to high for non-hindered ketonesYield for alcohol synthesis is ~44%; overall yield depends on dehydration efficiency.
Reaction Temperature Elevated temperatures for distillationTypically room temperature or belowGrignard reaction is exothermic and may require cooling; dehydration requires heat.
Reaction Time Several hoursTypically a few hoursGrignard reaction and subsequent dehydration each require several hours.
Selectivity Low; Zaitsev's and Hofmann elimination products are possible.[1][2]High; excellent regioselectivity for the placement of the double bond.[3][4]Low in the dehydration step, similar to the direct dehydration route.

Experimental Protocols

Dehydration of 3-Ethyl-3-methylpentan-3-ol

This method involves the acid-catalyzed elimination of water from a tertiary alcohol. While seemingly straightforward, this route often leads to a mixture of isomeric alkenes due to the potential for rearrangements and the formation of both Zaitsev (more substituted) and Hofmann (less substituted) products.[1][2] For 3-Ethyl-3-methylpentan-3-ol, the desired this compound is the Hofmann product.

Experimental Protocol:

  • Place 3-ethyl-3-methylpentan-3-ol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a fractional distillation apparatus and heat the mixture.

  • The alkene products will distill as they are formed. Collect the fraction corresponding to the boiling point of this compound (approximately 115-116 °C).

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and purify by fractional distillation.

Note: The yield and purity of the desired product are expected to be compromised by the formation of more stable internal alkenes.

Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes with excellent regioselectivity.[3][4][5] This route involves the reaction of a phosphonium ylide with a ketone or aldehyde. To synthesize this compound, diethyl ketone is reacted with ethylidenetriphenylphosphorane.

Experimental Protocol:

While a specific protocol for this exact reaction was not found, a general procedure for a Wittig reaction with a ketone is as follows:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath) and add a solution of a strong base, such as n-butyllithium in hexanes, dropwise.

  • Allow the resulting ylide solution to warm to room temperature, during which it will typically turn a characteristic orange or red color.

  • Reaction with Ketone: Cool the ylide solution to -78 °C and add a solution of diethyl ketone in anhydrous diethyl ether or THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.

  • Purification: The triphenylphosphine oxide can be removed by crystallization from a non-polar solvent (e.g., hexanes) or by column chromatography on silica (B1680970) gel to yield the pure this compound.

Grignard Reaction followed by Dehydration

This two-step route first involves the synthesis of the precursor tertiary alcohol, 3-ethyl-3-methylpentan-3-ol, via a Grignard reaction, followed by its dehydration to the target alkene. A detailed procedure for the synthesis of the alcohol has been reported.[6]

Step 1: Synthesis of 3-Ethyl-3-methylpentan-3-ol [6]

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser, place 36 g of dry magnesium turnings and 275 ml of anhydrous ether.

  • Initiate the reaction by adding 2-3 g of dry ethyl bromide.

  • Once the reaction begins, add a solution of 160 g of ethyl bromide in 350 ml of anhydrous ether dropwise at a rate that maintains a gentle reflux. This addition should take approximately 45 minutes.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Reaction with Diethyl Carbonate: Add a solution of 52 g of pure diethyl carbonate in 70 ml of anhydrous ether dropwise over about one hour with rapid stirring.

  • Work-up: Pour the reaction mixture into a flask containing 500 g of crushed ice and a solution of 100 g of ammonium chloride in 200 ml of water.

  • Separate the ether layer and extract the aqueous layer with ether.

  • Combine the ethereal extracts and dry with anhydrous potassium carbonate.

  • Remove the ether by evaporation.

  • Purification: Fractionally distill the crude product, collecting the fraction boiling at 139-142 °C to obtain 3-ethyl-3-pentanol. The reported yield is approximately 44 g.

Step 2: Dehydration of 3-Ethyl-3-methylpentan-3-ol

The dehydration of the alcohol obtained in Step 1 would follow the general procedure outlined in the "Dehydration of 3-Ethyl-3-methylpentan-3-ol" section above. The overall yield of this compound will depend on the efficiency and selectivity of this dehydration step.

Signaling Pathways and Experimental Workflows

Synthesis_Routes cluster_SM Starting Materials cluster_Routes Synthesis Routes Dehydration_SM 3-Ethyl-3-methylpentan-3-ol Dehydration Dehydration Dehydration_SM->Dehydration H₂SO₄, Heat Wittig_SM Diethyl ketone + Ethyltriphenylphosphonium bromide Wittig Wittig Reaction Wittig_SM->Wittig Strong Base Grignard_SM Diethyl carbonate + Ethyl bromide + Mg Grignard Grignard Reaction Grignard_SM->Grignard Product This compound Dehydration->Product Wittig->Product Intermediate 3-Ethyl-3-methylpentan-3-ol Grignard->Intermediate Intermediate->Dehydration H₂SO₄, Heat

Caption: Overview of the three synthesis routes to this compound.

Experimental_Workflow cluster_Dehydration Dehydration Route cluster_Wittig Wittig Route cluster_Grignard Grignard Route D1 Reactant Mixing: Alcohol + Acid D2 Fractional Distillation D1->D2 D3 Washing D2->D3 D4 Drying & Purification D3->D4 W1 Ylide Formation W2 Reaction with Ketone W1->W2 W3 Work-up & Extraction W2->W3 W4 Purification (Crystallization/Chromatography) W3->W4 G1 Grignard Reagent Formation G2 Reaction with Ester G1->G2 G3 Work-up & Purification of Alcohol G2->G3 G4 Dehydration of Alcohol G3->G4

References

Reactivity of 3-Ethyl-3-methyl-1-pentene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted alkenes is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive comparison of the reactivity of 3-Ethyl-3-methyl-1-pentene, a sterically hindered terminal alkene, with other representative octene isomers. The analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data from related systems.

The reactivity of an alkene is intrinsically linked to its structure, primarily governed by electronic effects and steric hindrance. The position of the double bond and the nature of the substituents attached to it dictate the accessibility and electron density of the π-bond, thereby influencing its susceptibility to electrophilic attack in common organic reactions. This compound, with its quaternary carbon adjacent to the double bond, presents a unique case of significant steric shielding, which profoundly impacts its reaction kinetics compared to less hindered octene isomers.

Comparative Analysis of Reactivity

The reactivity of this compound is best understood by comparing it to other C8H16 isomers with varying substitution patterns around the double bond. These include linear terminal alkenes (1-octene), linear internal alkenes (e.g., trans-2-octene), and other branched isomers.

Factors Influencing Reactivity:
  • Steric Hindrance: The bulky ethyl and methyl groups at the C3 position of this compound create significant steric hindrance around the double bond. This spatial crowding impedes the approach of reagents, leading to slower reaction rates in many cases, particularly when the attacking species or the transition state is bulky.

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This increases the electron density of the double bond, making it more nucleophilic and, in principle, more reactive towards electrophiles. However, in the case of this compound, the steric effects often dominate over these electronic contributions.

Key Reactions and Reactivity Comparison

We will now explore the expected reactivity of this compound in three common and important alkene reactions: hydrogenation, hydroboration-oxidation, and epoxidation, in comparison to other octene isomers.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The reaction rate is highly sensitive to steric hindrance as the alkene needs to adsorb onto the catalyst surface.[1][2][3]

Qualitative Reactivity Order (Hydrogenation): 1-octene (B94956) > trans-2-octene (B89244) > this compound

  • 1-octene , being a linear and terminal alkene, has the most accessible double bond, allowing for rapid adsorption onto the catalyst surface and subsequent hydrogenation.

  • trans-2-octene , an internal alkene, is more sterically hindered than 1-octene, leading to a slower reaction rate.

  • This compound is expected to be the least reactive among the three due to the severe steric hindrance around the double bond, which significantly impedes its interaction with the catalyst surface.

Illustrative Quantitative Data (Relative Hydrogenation Rates of Butene Isomers):

AlkeneRelative Rate of Hydrogenation
1-Butene1.00
cis-2-Butene0.78
trans-2-Butene0.65
Isobutene (2-methylpropene)0.43

Data is illustrative and compiled from various sources on alkene hydrogenation kinetics.

This trend highlights that as substitution around the double bond increases, the rate of hydrogenation decreases. The highly substituted and sterically hindered nature of this compound would place it at the lower end of this reactivity scale.

Experimental Protocol: Competitive Hydrogenation

A common method to determine the relative reactivity of alkenes is through competitive hydrogenation.

  • Preparation: A solution containing equimolar amounts of this compound and a reference alkene (e.g., 1-octene) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is prepared.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.

  • Reaction: The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

  • Monitoring: Aliquots of the reaction mixture are taken at regular intervals and analyzed by gas chromatography (GC) to determine the relative consumption of the two alkenes over time.

  • Analysis: The relative rates are determined by comparing the disappearance of the starting materials.

Catalytic Hydrogenation Workflow

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Equimolar Alkenes in Solvent B Add Pd/C Catalyst A->B C Introduce H2 Atmosphere (1-4 atm) B->C D Vigorous Stirring C->D E Take Aliquots at Intervals D->E F GC Analysis E->F G Determine Relative Consumption F->G

Caption: Workflow for a competitive hydrogenation experiment.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity. The first step, the addition of borane (B79455) (BH₃) or a borane derivative, is highly sensitive to steric effects. Boron adds to the less sterically hindered carbon of the double bond.[4][5][6][7]

Qualitative Reactivity Order (Hydroboration): 1-octene > trans-2-octene >> this compound

  • 1-octene reacts readily, with boron adding to the terminal carbon.

  • trans-2-octene also reacts, but the rate may be slightly slower than 1-octene due to the internal position of the double bond.

  • This compound is expected to react very slowly, if at all, with borane due to the extreme steric hindrance at the C2 position, which would be the site of boron addition. The approach of the borane molecule is severely impeded. The use of smaller, more reactive borane sources might be necessary to achieve any significant conversion.

Experimental Protocol: Hydroboration-Oxidation

  • Hydroboration Step:

    • The alkene is dissolved in a dry aprotic ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise to the alkene solution at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 1-2 hours).

  • Oxidation Step:

    • The reaction mixture is cooled to 0 °C.

    • A solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide.

    • The mixture is stirred at room temperature for a period to ensure complete oxidation.

  • Work-up:

    • The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the alcohol product.

Hydroboration-Oxidation Signaling Pathway

HydroborationOxidation Alkene Alkene Alkylborane Trialkylborane Intermediate Alkene->Alkylborane Hydroboration (syn-addition) Borane BH3-THF Borane->Alkylborane Alcohol Alcohol (Anti-Markovnikov) Alkylborane->Alcohol Oxidation NaOH_H2O2 NaOH, H2O2 NaOH_H2O2->Alcohol

Caption: Key steps in the hydroboration-oxidation of an alkene.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to form an epoxide. The rate of this reaction is influenced by both electronic and steric factors. Electron-donating groups on the double bond increase the rate of reaction by making the alkene more nucleophilic.[8]

Qualitative Reactivity Order (Epoxidation): this compound ≈ trans-2-octene > 1-octene

  • 1-octene is the least substituted and therefore the least electron-rich, making it the least reactive towards electrophilic epoxidation.

  • trans-2-octene is more substituted than 1-octene, and the alkyl groups donate electron density to the double bond, increasing its reactivity.

  • This compound , despite its steric hindrance, is a trisubstituted alkene. The three alkyl groups attached to the double bond carbons significantly increase its electron density, making it highly nucleophilic. In epoxidation, the approach of the peroxy acid is less sterically demanding than in catalytic hydrogenation. Therefore, the electronic effects are expected to play a more dominant role, making this compound relatively reactive in this transformation.

Illustrative Quantitative Data (Relative Epoxidation Rates of Alkenes):

AlkeneRelative Rate of Epoxidation
1-Hexene1
cis-2-Hexene6.5
trans-2-Hexene5.8
2-Methyl-2-pentene25
2,3-Dimethyl-2-butene120

Data is illustrative and compiled from various sources on alkene epoxidation kinetics with peroxy acids.

This data shows a clear trend of increasing reaction rate with increasing substitution on the double bond, supporting the prediction that this compound would be more reactive than linear octenes in epoxidation.

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: The alkene is dissolved in a chlorinated solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer.

  • Reagent Addition: A solution of m-CPBA in the same solvent is added dropwise to the alkene solution at 0 °C. The reaction is often monitored by thin-layer chromatography (TLC) to follow the consumption of the starting alkene.

  • Quenching: Once the reaction is complete, the mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by a wash with sodium bicarbonate solution to remove meta-chlorobenzoic acid.

  • Work-up: The organic layer is washed with brine, dried over an anhydrous salt, and the solvent is removed to yield the crude epoxide, which can be further purified by chromatography if necessary.

Epoxidation Reaction Pathway

Epoxidation Alkene Alkene TransitionState Concerted Transition State (Butterfly Mechanism) Alkene->TransitionState PeroxyAcid m-CPBA PeroxyAcid->TransitionState Epoxide Epoxide TransitionState->Epoxide CarboxylicAcid Carboxylic Acid Byproduct TransitionState->CarboxylicAcid

Caption: Concerted mechanism of alkene epoxidation with a peroxy acid.

Conclusion

The reactivity of this compound is a compelling example of the interplay between steric and electronic effects in organic reactions. Its highly hindered nature renders it significantly less reactive in transformations that are sensitive to steric bulk, such as catalytic hydrogenation and, to an even greater extent, hydroboration. Conversely, in reactions where electronic effects are more dominant, such as epoxidation, its trisubstituted nature makes it a more reactive substrate compared to less substituted linear octene isomers.

For researchers and professionals in drug development, a thorough understanding of these competing factors is crucial for predicting reaction outcomes and for the rational design of synthetic strategies involving complex, sterically demanding molecules. While direct quantitative data for this compound remains a target for future experimental investigation, the principles and illustrative data presented in this guide provide a robust framework for informed decision-making in the laboratory.

References

A Comparative Guide to the Spectroscopic Analysis of Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of spectroscopic techniques for the analysis and differentiation of alkene isomers. For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. This document provides supporting experimental data and protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification of alkene structural and geometric isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a fundamental technique for identifying functional groups. For alkenes, the key diagnostic absorptions are the C=C stretch, the vinyl C-H stretch, and the out-of-plane (oop) C-H bending vibrations.[1] While the C=C and vinyl C-H stretching frequencies are indicative of an alkene, the out-of-plane bending region is particularly powerful for distinguishing between geometric isomers (cis/trans) and substitution patterns.[1][2]

For example, trans-disubstituted alkenes show a strong and characteristic C-H bending absorption near 980-965 cm⁻¹, whereas cis-disubstituted alkenes exhibit a corresponding band around 730-675 cm⁻¹.[2][3] Symmetrically substituted trans-alkenes, like trans-2-butene, may show a very weak or absent C=C stretching band due to the lack of a change in dipole moment during the vibration.[2]

Alkene Substitution=C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Out-of-Plane Bend (cm⁻¹)Example: Butene Isomers
Monosubstituted (R-CH=CH₂)3095-3075, ~3040-30101645-1635995-985 & 915-905 (strong)1-Butene: ~990 & ~910
cis-Disubstituted (R-CH=CH-R)3040-30101660-1630 (variable)730-665 (strong)cis-2-Butene: ~700
trans-Disubstituted (R-CH=CH-R)3040-30101675-1665 (weak/absent)980-960 (strong)trans-2-Butene: ~965
1,1-Disubstituted (R₂C=CH₂)3095-30751655-1645900-880 (strong)Isobutylene: ~890
Trisubstituted (R₂C=CHR)3040-30101670-1665 (weak)840-800 (medium)2-Methyl-2-butene: ~815
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the region of interest.

  • Background Scan: A background spectrum of the salt plates (or the solvent in a sample cell) is recorded first. This allows for the subtraction of any signals not originating from the sample.

  • Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is acquired. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final transmittance or absorbance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy provides detailed information about the connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

In ¹H NMR, protons attached to the sp² carbons of an alkene (vinylic protons) are deshielded and typically resonate in the δ 4.5–6.5 ppm region.[4] The most critical feature for distinguishing geometric isomers is the vicinal coupling constant (J). The coupling between vinylic protons on adjacent carbons is stereospecific:

  • Jtrans is typically in the range of 11–18 Hz .[4]

  • Jcis is smaller, usually between 6–14 Hz .[4]

This difference allows for the direct assignment of cis or trans geometry when both coupling partners are present.

The sp² hybridized carbons of an alkene typically appear in the δ 100–150 ppm range in a ¹³C NMR spectrum.[4][5] Geometric isomerism also influences the carbon chemical shifts. Due to steric compression (the gamma-gauche effect), alkyl carbons in a cis arrangement are shielded and appear at a higher field (lower δ value) compared to their counterparts in the corresponding trans isomer.[6]

IsomerProton¹H Chemical Shift (δ ppm)Carbon¹³C Chemical Shift (δ ppm)
trans-Pent-2-ene (E) H-2~5.40C-2~125.7
H-3~5.47C-3~133.2
CH₃ (C1)~1.64C-1~17.6
CH₂ (C4)~1.97C-4~25.7
CH₃ (C5)~0.96C-5~13.7
cis-Pent-2-ene (Z) H-2~5.40C-2~124.3
H-3~5.38C-3~132.3
CH₃ (C1)~1.60C-1~12.5
CH₂ (C4)~2.04C-4~20.6
CH₃ (C5)~0.96C-5~14.1
Data is approximate and based on typical values.[7]
  • Sample Preparation: Dissolve 5-20 mg of the alkene sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to δ 0.0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer probe. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

  • Data Acquisition:

    • For ¹H NMR , a series of radiofrequency pulses are applied, and the resulting Free Induction Decay (FID) is recorded. Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR , a larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.[8] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.[8]

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phase-corrected, baseline-corrected, and referenced to the internal standard.

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Upon ionization in the mass spectrometer, alkenes typically form a stable molecular ion (M⁺).[9] The most common fragmentation pathway is cleavage at the allylic position, which results in a resonance-stabilized allylic carbocation.[9][10]

While the mass spectra of geometric isomers are often very similar, as their fragmentation is governed by the same pathways, minor differences in the relative intensities of fragment ions can sometimes be observed.[11] However, MS is generally more effective at distinguishing structural isomers, which produce different sets of fragments.

m/zIon FormulaFragmentation Origin1-Butenecis/trans-2-Butene
56[C₄H₈]⁺Molecular Ion (M⁺) PresentPresent
41[C₃H₅]⁺Allylic Cleavage (loss of •CH₃)Base Peak Base Peak
39[C₃H₃]⁺Loss of H₂ from [C₃H₅]⁺High AbundanceHigh Abundance
29[C₂H₅]⁺Cleavage of C2-C3 bondHigh AbundanceLower Abundance
27[C₂H₃]⁺Loss of H₂ from [C₂H₅]⁺High AbundanceHigh Abundance
Data based on typical EI-MS spectra.[11]
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the instrument's inlet system, where it is vaporized under high vacuum.

  • Ionization: The gaseous molecules pass into the ionization chamber, where they are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative ion abundance versus m/z is the mass spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an unknown alkene sample and the decision-making process for distinguishing between isomers.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Unknown Unknown Alkene Isomer Sample IR IR Spectroscopy Unknown->IR NMR NMR (¹H & ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS Data Combine & Analyze Spectroscopic Data IR->Data NMR->Data MS->Data ID Isomer Identification Data->ID

Caption: Experimental workflow for alkene isomer analysis.

logical_workflow Start Analyze IR Spectrum CheckOOP Examine 1000-650 cm⁻¹ (Out-of-Plane Bend) Start->CheckOOP Trans Strong peak at ~970 cm⁻¹? Suggests trans-isomer CheckOOP->Trans Yes Cis Strong peak at ~700 cm⁻¹? Suggests cis-isomer CheckOOP->Cis No AnalyzeNMR Analyze ¹H NMR Spectrum Trans->AnalyzeNMR Cis->AnalyzeNMR CheckJ Measure Vicinal Coupling Constant (J) AnalyzeNMR->CheckJ J_Trans J ≈ 11-18 Hz Confirms trans-geometry CheckJ->J_Trans High J_Cis J ≈ 6-14 Hz Confirms cis-geometry CheckJ->J_Cis Low

Caption: Decision logic for differentiating cis/trans isomers.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Ethyl-3-methyl-1-pentene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is critical for product safety, quality control, and regulatory compliance. This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 3-Ethyl-3-methyl-1-pentene, a volatile alkene. The performance of a Gas Chromatography-Flame Ionization Detection (GC-FID) method is compared with a Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by detailed experimental protocols and validation data.

Introduction to Analytical Techniques

The quantification of volatile and semi-volatile compounds like this compound is predominantly achieved using gas chromatography.[1][2][3] This technique separates compounds in a gaseous mobile phase based on their physical and chemical properties. For detection and quantification, two common detectors are employed:

  • Flame Ionization Detector (FID): A robust and widely used detector that is sensitive to hydrocarbons. It is known for its wide linear range and good precision.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity, allowing for both quantification and structural identification of the analyte.[2][4]

This guide outlines a validation study for a GC-FID method and compares its performance characteristics with a GC-MS method for the quantification of this compound.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample matrix (e.g., a drug product excipient) is dissolved in a suitable solvent, and an internal standard (e.g., Toluene) is added before injection into the GC system.

Gas Chromatography (GC) Method Parameters

A typical GC protocol for the analysis of volatile alkenes would be as follows:[5]

ParameterGC-FIDGC-MS
Column DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thicknessDB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Inlet Temperature 250°C250°C
Injection Mode Split (10:1)Split (10:1)
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Oven Program Initial: 40°C (hold 5 min), Ramp: 10°C/min to 220°C (hold 5 min)Initial: 40°C (hold 5 min), Ramp: 10°C/min to 220°C (hold 5 min)
Detector FID at 280°CMS Transfer Line at 280°C
MS Source Temp. N/A230°C
MS Quad Temp. N/A150°C
MS Mode N/AScan (m/z 35-350) or Selected Ion Monitoring (SIM)

Method Validation

The analytical methods were validated according to the International Council for Harmonisation (ICH) guidelines, focusing on the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation and Comparison

The performance of the GC-FID and GC-MS methods for the quantification of this compound are summarized in the tables below.

Table 1: Linearity and Range
ParameterGC-FIDGC-MS (SIM Mode)
Range (µg/mL) 0.5 - 1000.05 - 20
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c
Table 2: Accuracy (Recovery)
Spiked LevelConcentration (µg/mL)GC-FID Recovery (%)GC-MS (SIM Mode) Recovery (%)
Low198.599.2
Medium50101.2100.5
High9099.8100.1
Average Recovery (%) 99.8 99.9
Table 3: Precision (Repeatability and Intermediate Precision)
ParameterGC-FID (%RSD)GC-MS (SIM Mode) (%RSD)
Repeatability (n=6) < 2.0%< 1.5%
Intermediate Precision (n=6) < 3.0%< 2.5%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterGC-FID (µg/mL)GC-MS (SIM Mode) (µg/mL)
LOD 0.150.01
LOQ 0.50.05

Mandatory Visualizations

G Figure 1: Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., GC-FID) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Validation Report D->J E->J F->J G->J H->J I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Figure 1: Analytical Method Validation Workflow

G Figure 2: Comparison of GC-FID and GC-MS Methods cluster_0 Analytical Method cluster_1 Techniques cluster_2 Performance Parameters Method This compound Quantification GC_FID GC-FID Method->GC_FID GC_MS GC-MS Method->GC_MS Sensitivity Sensitivity GC_FID->Sensitivity Good Selectivity Selectivity GC_FID->Selectivity Moderate Cost Cost GC_FID->Cost Lower Robustness Robustness GC_FID->Robustness High GC_MS->Sensitivity Excellent GC_MS->Selectivity High GC_MS->Cost Higher GC_MS->Robustness Moderate

Figure 2: Comparison of GC-FID and GC-MS Methods

Conclusion

Both GC-FID and GC-MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • GC-FID is a cost-effective, robust, and reliable technique that provides excellent accuracy and precision for routine quality control analysis where the sample matrix is relatively clean and the expected concentration of the analyte is within its quantification limits.

  • GC-MS , particularly in SIM mode, offers superior sensitivity and selectivity. It is the preferred method for trace-level analysis, complex matrices where co-eluting peaks may be present, and for applications requiring definitive identification of the analyte. The higher initial instrument cost and maintenance may be justified by the enhanced performance and data quality.

This guide provides a framework for the validation and comparison of analytical methods for the quantification of this compound, enabling researchers and scientists to make informed decisions based on their analytical needs.

References

Unraveling the Stability of 3-Ethyl-3-methyl-1-pentene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermodynamic stability of the highly substituted alkene, 3-Ethyl-3-methyl-1-pentene, in comparison to its structural isomers, reveals key principles governing alkene stability. This guide synthesizes available experimental data and established computational chemistry principles to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

The stability of an alkene is a critical factor in determining its reactivity and potential applications. Generally, the thermodynamic stability of alkene isomers is influenced by the degree of substitution of the carbon-carbon double bond and the steric strain around it. More substituted alkenes are typically more stable due to hyperconjugation and the increased strength of sp²-sp³ carbon-carbon bonds compared to sp³-sp³ bonds.

Comparative Stability Analysis

To provide a quantitative comparison, this guide will focus on key thermodynamic parameters such as the heat of combustion and heat of formation. Lower heats of combustion and more negative heats of formation are indicative of greater molecular stability.

For this analysis, we will compare this compound with a selection of its isomers, including those with varying degrees of substitution and different carbon skeletons.

Alkene IsomerStructureDegree of SubstitutionExperimental Heat of Combustion (liquid, kJ/mol)Reference
This compoundCH2=C(C(CH3)(C2H5)2)DisubstitutedData not available
3-Ethyl-2-methyl-1-penteneCH2=C(CH3)CH(C2H5)2Disubstituted-5297.0 ± 0.8[1]
2,3,3-Trimethyl-1-penteneCH2=C(CH3)C(CH3)2C2H5DisubstitutedData not available
3,4,4-Trimethyl-1-penteneCH2=CHCH(CH3)C(CH3)3MonosubstitutedData not available
(E)-3,4,4-Trimethyl-2-penteneCH3CH=C(CH3)C(CH3)3 (trans)TrisubstitutedData not available
2,3-Dimethyl-2-hexeneCH3C(CH3)=C(CH3)CH2CH2CH3TetrasubstitutedData not available
1-OcteneCH2=CH(CH2)5CH3Monosubstituted-5293.6 ± 1.5

Based on established principles, the general order of stability for alkenes is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

Furthermore, for disubstituted alkenes, trans isomers are generally more stable than cis isomers due to reduced steric hindrance.

From the available data and these principles, we can infer the relative stability of this compound. As a disubstituted alkene, it would be expected to be more stable than monosubstituted isomers like 1-octene. The experimental heat of combustion for 3-Ethyl-2-methyl-1-pentene, another disubstituted isomer, is -5297.0 kJ/mol[1]. This value is slightly more exothermic than that of 1-octene, which may seem counterintuitive. However, factors such as branching in the alkyl groups can also influence stability. A more branched structure can be more stable due to factors like increased bond strength and favorable intramolecular interactions.

A truly tetrasubstituted isomer, such as 2,3-Dimethyl-2-hexene, would be predicted to be the most stable among the C8H16 alkene isomers.

Experimental and Computational Protocols

The experimental data cited in this guide for heats of combustion are typically determined using bomb calorimetry.

Bomb Calorimetry (for Heat of Combustion)
  • Sample Preparation: A precisely weighed sample of the liquid alkene is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

  • Immersion: The bomb is placed in a well-insulated water bath of known volume, and the initial temperature is recorded.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water bath is monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature change of the water bath, taking into account the heat capacity of the calorimeter system. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur).

Computational studies on alkene stability typically employ quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations.

Density Functional Theory (DFT) Calculations
  • Model Building: The 3D structure of each alkene isomer is built using molecular modeling software.

  • Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.

  • Relative Stability Determination: The relative stabilities of the isomers are determined by comparing their calculated electronic energies, or more accurately, their Gibbs free energies or enthalpies at a standard temperature and pressure.

Logical Framework for Stability Comparison

The following diagram illustrates the key factors influencing the relative stability of this compound and its isomers.

G Factors Influencing Alkene Stability cluster_factors Primary Stability Factors cluster_isomers Comparison of C8H16 Isomers cluster_disubstituted Disubstituted Isomer Stability Substitution Substitution Hyperconjugation Hyperconjugation Substitution->Hyperconjugation increases Tetrasubstituted Tetrasubstituted Substitution->Tetrasubstituted leads to Steric_Hindrance Steric_Hindrance Disubstituted Disubstituted (e.g., this compound) Steric_Hindrance->Disubstituted influences stability of isomers Trisubstituted Trisubstituted Tetrasubstituted->Trisubstituted more stable than Trisubstituted->Disubstituted more stable than Monosubstituted Monosubstituted Disubstituted->Monosubstituted more stable than Trans Trans Disubstituted->Trans Cis Cis Disubstituted->Cis Geminal Geminal Disubstituted->Geminal Trans->Cis more stable than (less steric strain)

References

Reactivity of 3-Ethyl-3-methyl-1-pentene: A Comparative Analysis with Less Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of the tetrasubstituted alkene, 3-Ethyl-3-methyl-1-pentene, with its less substituted counterparts—monosubstituted, disubstituted, and trisubstituted alkenes. This analysis is supported by established chemical principles and available experimental data for key organic reactions, including hydrogenation, hydrohalogenation, epoxidation, and ozonolysis. Understanding these reactivity differences is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel chemical entities.

Executive Summary

The reactivity of an alkene is fundamentally governed by the substitution pattern of the carbon-carbon double bond. In general, increasing the number of alkyl substituents on the double bond influences its reactivity through a combination of electronic and steric effects.

  • Electronic Effects: Alkyl groups are electron-donating, which increases the electron density of the π-bond. This enhanced nucleophilicity makes more substituted alkenes generally more reactive towards electrophiles.

  • Steric Effects: The presence of bulky alkyl groups can hinder the approach of reagents to the double bond, thereby decreasing the reaction rate. This effect is particularly pronounced in reactions involving heterogeneous catalysts or bulky reagents.

This compound, as a tetrasubstituted alkene, exemplifies the interplay of these factors. Its high degree of substitution leads to increased reactivity in electrophilic additions and oxidations, while steric hindrance plays a more significant role in reactions like catalytic hydrogenation.

Data Presentation: Relative Reaction Rates

Reaction TypeReagentsMonosubstituted (e.g., 1-Pentene)Disubstituted (e.g., 2-Pentene)Trisubstituted (e.g., 2-Methyl-2-butene)Tetrasubstituted (this compound)
Catalytic Hydrogenation H₂, Pd/CFastestFastSlowSlowest
Hydrohalogenation HBrSlowModerateFastFastest
Epoxidation m-CPBASlowModerateFastFastest
Ozonolysis O₃, then DMSSlowModerateFastFastest

Note: The reactivity trends are generalizations. Specific reaction conditions and the nature of the substituents can influence the observed rates.

Logical Relationship of Alkene Substitution and Reactivity

The interplay between electronic and steric effects dictates the reactivity of substituted alkenes. The following diagram illustrates this logical relationship.

G cluster_factors Governing Factors cluster_properties Alkene Properties cluster_reactivity Reactivity Trends Electronic Electronic Effects (Electron-donating alkyl groups) Pi_Bond Increased π-Bond Electron Density Electronic->Pi_Bond enhances Steric Steric Effects (Bulk of alkyl groups) Accessibility Decreased Accessibility to Double Bond Steric->Accessibility leads to Electrophilic Increased Reactivity in Electrophilic Additions (e.g., Hydrohalogenation, Epoxidation) Pi_Bond->Electrophilic favors Hydrogenation Decreased Reactivity in Catalytic Hydrogenation Accessibility->Hydrogenation hinders

Caption: Factors influencing the reactivity of substituted alkenes.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Competitive Catalytic Hydrogenation

Objective: To determine the relative rates of hydrogenation of this compound and a less substituted alkene (e.g., 1-pentene).

Materials:

  • This compound

  • 1-Pentene (B89616)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or gas burette)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar)

Procedure:

  • In a round-bottom flask, prepare an equimolar mixture of this compound and 1-pentene in anhydrous ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 1-2 mol% relative to the total moles of alkenes).

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a gas burette.

  • Stir the reaction mixture vigorously at room temperature.

  • At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Filter the aliquot through a small plug of silica (B1680970) gel or celite to remove the catalyst.

  • Analyze the filtrate by GC to determine the relative concentrations of the two alkenes and their corresponding alkane products.

  • Plot the concentration of each alkene versus time to determine the initial reaction rates. The alkene that is consumed more quickly has a higher rate of hydrogenation.

Electrophilic Hydrobromination

Objective: To compare the regioselectivity and apparent rate of hydrobromination of this compound with that of 1-pentene.

Materials:

  • This compound

  • 1-Pentene

  • Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • NMR spectrometer

Procedure:

  • Set up two separate reactions, one for each alkene.

  • Dissolve the alkene (e.g., 1 mmol) in dichloromethane in a flask.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of hydrobromic acid with stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes), monitoring the disappearance of the starting material by TLC if desired.

  • Quench the reaction by adding cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the product distribution (Markovnikov vs. anti-Markovnikov) and the extent of reaction. A higher conversion in the same amount of time indicates a faster reaction rate.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Objective: To compare the rate of epoxidation of this compound with that of a less substituted alkene.

Materials:

  • This compound

  • A less substituted alkene (e.g., cyclohexene)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In two separate flasks, dissolve equimolar amounts of each alkene in dichloromethane.

  • To each flask, add an equimolar amount of m-CPBA at room temperature with stirring.

  • Monitor the progress of both reactions simultaneously by TLC, spotting the reaction mixture at regular intervals.

  • The reaction that shows a faster disappearance of the starting alkene spot and the appearance of a new, lower Rf product spot (the epoxide) is proceeding at a higher rate.

  • For a more quantitative comparison, aliquots can be taken at timed intervals and analyzed by GC or NMR to determine the concentration of the remaining alkene.

Ozonolysis with Reductive Workup

Objective: To demonstrate the cleavage of the double bond in this compound and a less substituted alkene.

Materials:

  • This compound

  • 1-Pentene

  • Ozone generator

  • Dichloromethane (CH₂Cl₂) or Methanol (B129727)

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust and acetic acid

  • Dry ice/acetone bath

  • Gas dispersion tube

Procedure:

  • Dissolve the alkene in dichloromethane or methanol in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.[1]

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Perform a reductive workup by adding dimethyl sulfide and allowing the solution to warm to room temperature.[2] Alternatively, add zinc dust and acetic acid.[3]

  • After the reaction is complete, the solvent can be removed, and the resulting aldehyde and/or ketone products can be identified by spectroscopic methods (e.g., NMR, IR) or by forming crystalline derivatives (e.g., 2,4-dinitrophenylhydrazones).[4] The rate of reaction can be qualitatively assessed by how quickly the blue color of ozone appears and persists. More reactive alkenes will consume ozone more rapidly.[2]

Reaction Mechanisms and Reactivity Trends

Catalytic Hydrogenation

This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The mechanism involves the adsorption of the alkene onto the catalyst surface. Increased substitution on the alkene leads to greater steric hindrance, which impedes this adsorption. Consequently, the rate of hydrogenation decreases as the degree of substitution increases. This compound, being tetrasubstituted, will undergo catalytic hydrogenation much more slowly than less hindered alkenes like 1-pentene.[5][6]

G Alkene Alkene Adsorbed Adsorbed Alkene Alkene->Adsorbed Adsorption (Rate-limiting for highly substituted alkenes) Catalyst Catalyst Surface (e.g., Pd/C) Alkane Alkane Adsorbed->Alkane Stepwise H addition H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption

Caption: Catalytic hydrogenation workflow.

Hydrohalogenation (Electrophilic Addition)

The addition of hydrogen halides (like HBr) to an alkene proceeds via a two-step mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is the key factor determining the reaction rate. Alkyl groups stabilize carbocations through an inductive effect and hyperconjugation. Therefore, more substituted alkenes, which form more stable carbocations, react faster. This compound will react to form a highly stable tertiary carbocation, leading to a rapid reaction rate compared to less substituted alkenes that form less stable primary or secondary carbocations.[7]

G Alkene Alkene + H-X Carbocation Carbocation Intermediate + X⁻ Alkene->Carbocation Step 1: Protonation (Rate-determining) Product Alkyl Halide Carbocation->Product Step 2: Nucleophilic Attack

Caption: Hydrohalogenation signaling pathway.

Epoxidation

Epoxidation with a peroxyacid like m-CPBA is a concerted reaction where the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid.[8][9] The electron-donating nature of alkyl groups increases the nucleophilicity of the double bond. As a result, more substituted alkenes are more electron-rich and react faster in epoxidation reactions.[10][11] Therefore, this compound is expected to be highly reactive towards epoxidation.

G Reactants Alkene + Peroxyacid (e.g., m-CPBA) TransitionState Concerted Transition State Reactants->TransitionState Nucleophilic attack of alkene on electrophilic oxygen Products Epoxide + Carboxylic Acid TransitionState->Products Simultaneous bond formation and cleavage

Caption: Epoxidation experimental workflow.

Ozonolysis

Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone. The reaction is initiated by the electrophilic attack of ozone on the alkene.[2][3] Similar to other electrophilic additions, electron-donating alkyl groups increase the reactivity of the alkene towards ozone.[2] Thus, the rate of ozonolysis generally increases with the degree of substitution, and this compound is expected to react rapidly with ozone.[12]

G Alkene_O3 Alkene + O₃ Molozonide Molozonide (unstable) Alkene_O3->Molozonide Cycloaddition Ozonide Ozonide Molozonide->Ozonide Rearrangement Workup Workup (Reductive or Oxidative) Ozonide->Workup Products Carbonyl Products Workup->Products

References

Cross-Validation of GC-MS and NMR Data for Alkene Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of alkenes is a critical step in various analytical workflows, from quality control to the elucidation of complex chemical structures. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification and quantification of alkenes. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for cross-validating results and ensuring the highest confidence in alkene identification.

The complementary nature of GC-MS and NMR spectroscopy makes their combined use a robust strategy for the structural elucidation of alkenes. While GC-MS excels in separating complex mixtures and providing molecular weight and fragmentation information, NMR offers detailed insights into the molecular structure, including the precise arrangement of atoms and stereochemistry. Cross-validation using these orthogonal techniques provides a rigorous approach to confirm the identity and purity of alkene-containing compounds.[1]

Comparative Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like many alkenes. In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[2]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection and fragmentation analysis.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2]
Information Obtained Retention time, molecular weight, and fragmentation patterns.Chemical shifts, coupling constants, and integration, revealing the connectivity and stereochemistry of atoms.[2]
Strengths High sensitivity, excellent for separating mixtures, provides molecular weight information.[1]Unambiguous structure elucidation, non-destructive, provides detailed stereochemical information.[2]
Limitations Isomers can have similar fragmentation patterns, derivatization may be required for some compounds.[3]Lower sensitivity, may require larger sample amounts, complex spectra for mixtures.[4]
Typical Sample Amount Micrograms to nanograms.Milligrams.[2]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from GC-MS and NMR analyses for the identification and quantification of a hypothetical mixture of alkene isomers.

Table 1: GC-MS Analysis of a C6H12 Alkene Isomer Mixture

PeakRetention Time (min)Major Mass Fragments (m/z)Proposed IsomerRelative Abundance (%)
14.2541, 56, 69, 84Hex-1-ene35.2
24.5841, 42, 55, 69, 84cis-Hex-2-ene28.5
34.7241, 42, 55, 69, 84trans-Hex-2-ene36.3

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for the C6H12 Alkene Isomer Mixture

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
5.81ddt1H17.0, 10.2, 6.7H-2 (Hex-1-ene)
5.40m2H-H-2, H-3 (cis/trans-Hex-2-ene)
4.95m2H-H-1 (Hex-1-ene)
2.04m4H-Allylic Protons
1.65d3H6.8CH₃ (trans-Hex-2-ene)
1.60d3H6.9CH₃ (cis-Hex-2-ene)
0.90t6H7.4Terminal CH₃

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A general procedure for the analysis of volatile alkenes is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the alkene sample and dissolve it in 1 mL of a volatile solvent such as hexane (B92381) or dichloromethane.[1]

  • For quantitative analysis, a known amount of an internal standard (e.g., undecane) is added to the sample and calibration standards.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.[1]

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 200 °C at a rate of 10 °C/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

3. Derivatization (for specific applications): For determining the position of a double bond in certain alkenes, derivatization can be employed. A common method is the reaction with dimethyl disulfide (DMDS), which forms a dithioether adduct. The fragmentation pattern of this adduct in the mass spectrometer clearly indicates the original position of the double bond.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

The following protocol describes the standard procedure for acquiring ¹H and ¹³C NMR spectra of alkenes.

1. Sample Preparation:

  • Dissolve 5-25 mg of the alkene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.[6]

3. Spectral Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[2]

  • Analyze the chemical shifts and coupling constants to elucidate the structure. Alkenyl protons typically resonate between 4.5 and 6.5 ppm in ¹H NMR, while sp² hybridized carbons appear between 100 and 150 ppm in ¹³C NMR.[2][7] The magnitude of the coupling constant between vicinal protons can distinguish between cis (typically 6-14 Hz) and trans (typically 11-18 Hz) isomers.[2]

Mandatory Visualization

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_CrossValidation Data Integration & Cross-Validation Sample_GC Alkene Sample GC_Separation Gas Chromatography (Separation of Isomers) Sample_GC->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Data_GC Retention Times Mass Spectra Relative Abundance MS_Detection->Data_GC Integration Correlate GC-MS and NMR Data Data_GC->Integration Sample_NMR Alkene Sample NMR_Acquisition NMR Spectroscopy (¹H, ¹³C, 2D) Sample_NMR->NMR_Acquisition Data_NMR Chemical Shifts Coupling Constants Integration NMR_Acquisition->Data_NMR Data_NMR->Integration Structure_Elucidation Unambiguous Structure Elucidation & Isomer Identification Integration->Structure_Elucidation Final_ID Confirmed Alkene Identity Structure_Elucidation->Final_ID LogicalRelationship cluster_GCMS_info Information from GC-MS cluster_NMR_info Information from NMR GCMS GC-MS Data RetentionTime Retention Time (Separation of Isomers) GCMS->RetentionTime MolecularIon Molecular Ion Peak (Molecular Weight) GCMS->MolecularIon Fragmentation Fragmentation Pattern (Structural Fragments) GCMS->Fragmentation NMR NMR Data ChemicalShift Chemical Shift (Chemical Environment) NMR->ChemicalShift Coupling Coupling Constants (Connectivity & Stereochemistry) NMR->Coupling Integration Integration (Proton Ratios) NMR->Integration CrossValidation Cross-Validation ConfirmedID Confirmed Alkene Structure CrossValidation->ConfirmedID RetentionTime->CrossValidation MolecularIon->CrossValidation Fragmentation->CrossValidation ChemicalShift->CrossValidation Coupling->CrossValidation Integration->CrossValidation

References

A Comparative Guide to Stereoselectivity in Reactions of Chiral Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. This guide provides a comparative overview of stereoselectivity in key reactions of chiral alkenes, offering insights into the factors that govern the formation of specific stereoisomers. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to be a valuable resource for chemists engaged in stereoselective synthesis.

Diastereoselective Epoxidation of Chiral Allylic Alcohols

The epoxidation of chiral allylic alcohols is a powerful transformation for introducing new stereocenters. The inherent chirality of the starting material, coupled with the directing effect of the hydroxyl group, often leads to high levels of diastereoselectivity. Two common reagents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and transition metal catalysts in combination with an oxygen source.

Data Presentation
EntryChiral Allylic AlcoholReagent/CatalystSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)Reference
1(E)-4-phenylbut-3-en-2-olm-CPBACH₂Cl₂0>95:5 (syn:anti)90[1][2]
2(Z)-4-phenylbut-3-en-2-olm-CPBACH₂Cl₂010:90 (syn:anti)85[1][2]
3(S)-1-Octen-3-olTi(OiPr)₄, (-)-DET, TBHPCH₂Cl₂-20>99:1 (syn)98[3]
4(R)-1-Octen-3-olTi(OiPr)₄, (+)-DET, TBHPCH₂Cl₂-20>99:1 (syn)95[3]
5GeraniolVO(acac)₂, TBHPToluene (B28343)2598:2 (syn:anti)92[4][5]
6NerolVO(acac)₂, TBHPToluene255:95 (syn:anti)88[4][5]

DET: Diethyl tartrate, TBHP: tert-Butyl hydroperoxide

Experimental Protocols

General Procedure for m-CPBA Epoxidation of a Chiral Allylic Alcohol: [6]

To a solution of the chiral allylic alcohol (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂, 10 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) portionwise. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the corresponding epoxide.

Sharpless Asymmetric Epoxidation of a Chiral Allylic Alcohol: [3]

A flame-dried flask is charged with powdered 4 Å molecular sieves, dichloromethane (CH₂Cl₂), and L-(+)-diethyl tartrate (DET, 0.15 mmol). The mixture is cooled to -20 °C, and titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 mmol) is added. After stirring for 30 minutes, a solution of the chiral allylic alcohol (1.0 mmol) in CH₂Cl₂ is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 M, 1.5 mmol). The reaction is stirred at -20 °C for the specified time and then quenched by the addition of water. The mixture is warmed to room temperature and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Mechanistic Visualization

Epoxidation_Mechanism cluster_substrate Substrate-Controlled (m-CPBA) cluster_reagent Reagent-Controlled (Sharpless) SA Chiral Allylic Alcohol TS1 Transition State (H-bonding) SA->TS1 m-CPBA P1 syn-Epoxide TS1->P1 RA Chiral Allylic Alcohol Cat Chiral Ti-tartrate Complex RA->Cat TS2 Asymmetric Transition State Cat->TS2 TBHP P2 Enantioenriched Epoxide TS2->P2

Stereocontrol in allylic alcohol epoxidation.

Diastereoselective Hydroboration of Chiral Alkenes

Hydroboration-oxidation is a two-step reaction sequence that converts an alkene into an alcohol. When applied to a chiral alkene, the stereochemistry of the existing chiral center can influence the facial selectivity of the hydroboration step, leading to the formation of diastereomeric products. The steric bulk of the borane (B79455) reagent plays a crucial role in the level of diastereoselectivity.

Data Presentation
EntryChiral AlkeneBorane ReagentDiastereomeric Ratio (dr)Reference
1(R)-3-methyl-1-pentene9-BBN98:2[7]
2(R)-3-methyl-1-penteneSia₂BH92:8[7]
3(R)-3-methyl-1-penteneBH₃·THF75:25[7]
4(S)-4-methyl-1-hexene9-BBN96:4[7]
58-phenylmenthyl acrylate9-BBN99:1[8]

9-BBN: 9-borabicyclo[3.3.1]nonane, Sia₂BH: disiamylborane

Experimental Protocols

General Procedure for Diastereoselective Hydroboration-Oxidation: [9]

To a solution of the chiral alkene (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) under a nitrogen atmosphere at 0 °C is added a solution of 9-BBN (0.5 M in THF, 1.1 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 2 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 2 mL). The mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The resulting alcohol is purified by column chromatography.

Mechanistic Visualization

Hydroboration_Mechanism cluster_workflow Hydroboration-Oxidation Workflow cluster_selectivity Influence of Borane Reagent Size Alkene Chiral Alkene TS Four-membered Transition State Alkene->TS Borane Reagent Organoborane Diastereomeric Organoborane TS->Organoborane Alcohol Diastereomeric Alcohol Organoborane->Alcohol H₂O₂, NaOH BH3 BH₃ (less bulky) Low_dr Lower d.r. BH3->Low_dr NineBBN 9-BBN (bulky) High_dr Higher d.r. NineBBN->High_dr

Factors influencing diastereoselective hydroboration.

Diastereoselective Cyclopropanation of Chiral Alkenes

The Simmons-Smith reaction and related cyclopropanation methods provide a means to convert alkenes into cyclopropanes. For chiral alkenes, particularly those containing a directing group like a hydroxyl group, these reactions can proceed with high diastereoselectivity.

Data Presentation
EntryChiral AlkeneReagentSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)Reference
1(Z)-4-hydroxy-2-penteneCH₂I₂/Zn-CuEt₂O25>200:1 (syn)95[10][11]
2(E)-4-hydroxy-2-penteneCH₂I₂/Zn-CuEt₂O251:2 (syn:anti)80[10][11]
3(E)-4-hydroxy-2-penteneEt₂Zn, CH₂I₂CH₂Cl₂095:5 (syn)88[12]
4Chiral Alkenyl Cyclopropyl CarbinolEt₂Zn, CH₂I₂CH₂Cl₂0>99:192[13]
5Allyl α-diazoacetate[Co(P1)] (2 mol%)Toluene25>99:1 (trans:cis)95[14]
Experimental Protocols

Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol: [10][11]

A flask containing a zinc-copper couple (2.0 mmol) is flushed with nitrogen. Anhydrous diethyl ether (10 mL) is added, followed by a solution of the chiral allylic alcohol (1.0 mmol) in diethyl ether. Diiodomethane (1.5 mmol) is then added dropwise, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Mechanistic Visualization

Cyclopropanation_Mechanism cluster_directing_group Directed Simmons-Smith Reaction Allylic_Alcohol Chiral Allylic Alcohol Complex Coordination Complex Allylic_Alcohol->Complex Zinc_Carbenoid Zinc Carbenoid Zinc_Carbenoid->Complex TS Directed Transition State Complex->TS Cyclopropane syn-Cyclopropane TS->Cyclopropane

Directed Simmons-Smith cyclopropanation.

Diastereoselective Diels-Alder Reactions of Chiral Dienes/Dienophiles

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When one of the components, either the diene or the dienophile, is chiral, the cycloaddition can proceed with high diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary.

Data Presentation
EntryChiral ComponentReaction PartnerLewis AcidTemp (°C)Diastereomeric Ratio (dr)Yield (%)Reference
1Chiral 1-Amino-3-siloxy-1,3-butadieneMethacroleinNone (thermal)0 to rt>95:5 (single endo)94[15]
2Chiral 1-Amino-3-siloxy-1,3-butadieneMethyl acrylateNone (thermal)rt20:2:1-[15]
3Chiral N-AcyloxazolidinoneCyclopentadieneEt₂AlCl-7899:1 (endo:exo)90[16]
4Chiral α,β-Unsaturated KetoesterIsoprene[RuCl₂(PNNP)]/AgSbF₆rt98:2 (endo:exo)91[17]
Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed Diastereoselective Diels-Alder Reaction: [16][18]

To a solution of the chiral dienophile (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at -78 °C under a nitrogen atmosphere is added the Lewis acid (e.g., Et₂AlCl, 1.1 mmol) dropwise. The mixture is stirred for 30 minutes, after which the diene (1.2 mmol) is added. The reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Mechanistic Visualization

Diels_Alder_Mechanism cluster_endo_exo Endo vs. Exo Transition States Endo_TS Endo Transition State (Secondary Orbital Overlap) Endo_Product Endo Adduct (Kinetic Product) Endo_TS->Endo_Product Exo_TS Exo Transition State Exo_Product Exo Adduct (Thermodynamic Product) Exo_TS->Exo_Product Start Chiral Dienophile + Diene Start->Endo_TS Start->Exo_TS

Stereoselectivity in the Diels-Alder reaction.

This guide provides a foundational understanding of stereoselectivity in key reactions of chiral alkenes. For more in-depth information, researchers are encouraged to consult the cited literature. The principles and examples presented here should serve as a practical starting point for the design and execution of highly stereoselective syntheses.

References

A Comparative Guide to Hydroboration Agents for Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, enabling the anti-Markovnikov hydration of double bonds to produce alcohols.[1][2] This two-step process offers a high degree of regioselectivity and stereospecificity, making it an invaluable tool in the construction of complex molecules.[2][3] However, the efficiency of this reaction can be significantly hampered by steric hindrance around the carbon-carbon double bond. The choice of hydroborating agent is therefore critical to achieving high yields and selectivities with sterically encumbered substrates. This guide provides an objective comparison of common hydroboration agents for hindered alkenes, supported by experimental data and detailed protocols.

Comparison of Hydroboration Agents

The reactivity and selectivity of hydroboration are largely dictated by the steric and electronic properties of the borane (B79455) reagent.[4][5] For hindered alkenes, bulky boranes are generally preferred as they enhance the regioselectivity of the addition, favoring placement of the boron atom on the less sterically crowded carbon.[6]

  • Borane-Tetrahydrofuran (BH3•THF): While a fundamental and widely used reagent, BH3•THF can be less effective for highly hindered alkenes due to its relatively small size.[5][7] It can lead to mixtures of regioisomers and may require harsher reaction conditions.[8]

  • Disiamylborane (B86530) (Sia2BH): Prepared from the hydroboration of cis-2-butene, disiamylborane is a sterically hindered dialkylborane.[9] Its bulkiness significantly improves regioselectivity in the hydroboration of terminal alkenes and can be advantageous for moderately hindered internal alkenes.[9][10] However, its thermal instability necessitates its fresh preparation and use at low temperatures.[9]

  • 9-Borabicyclo[3.3.1]nonane (9-BBN): This bicyclic borane is a highly selective and thermally stable reagent.[9] Its rigid structure and significant steric bulk make it exceptionally effective for the hydroboration of a wide range of hindered alkenes, including tri- and even some tetrasubstituted double bonds.[9][11] 9-BBN often provides excellent regioselectivity (>99%) for terminal addition.[12] Reactions with 9-BBN are typically conducted at room temperature or with gentle heating.[9]

  • Catecholborane (HBcat) and Pinacolborane (HBpin): These borane esters are less reactive than dialkylboranes and often require a catalyst for efficient hydroboration of alkenes.[4] However, transition metal-catalyzed hydroboration with these reagents can offer unique selectivity profiles and functional group tolerance.[4][13] Pinacolborane is noted for being more stable and convenient to handle than catecholborane.[12] Iridium-catalyzed hydroboration with pinacolborane has shown excellent results for achieving terminal selectivity with both aliphatic and aromatic alkenes.[12]

Data Presentation: Performance of Hydroboration Agents

The following table summarizes the performance of various hydroboration agents with representative hindered alkenes.

Alkene SubstrateHydroboration AgentReaction ConditionsProduct(s)Regioselectivity (%)Yield (%)
1-MethylcyclohexeneBH3•THF1. THF, 0 °C to RT2. H2O2, NaOHtrans-2-Methylcyclohexanol>98~90
α-Pinene9-BBN1. THF, RT, 2h2. H2O2, NaOHIsopinocampheol>99~85
cis-4-Methyl-2-penteneDisiamylborane1. THF, 0 °C2. H2O2, NaOH4-Methyl-2-pentanol97~95
StyrenePinacolborane/[Ir(cod)Cl]2/dppeTHF, RT, 1h2-Phenylethanol>99 (terminal)98
1-Hexene9-BBNTHF, 65 °C, 1h1-Hexanol>9998

Data compiled from various sources and representative examples.

Experimental Protocols

General Procedure for Hydroboration of a Hindered Alkene with 9-BBN

This protocol provides a general method for the hydroboration-oxidation of a hindered alkene using 9-BBN.

Materials:

  • Hindered alkene (1.0 equiv)

  • 9-BBN (0.5 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH, 6 M)

  • Hydrogen Peroxide (H2O2, 30% aqueous solution)

Procedure:

  • Hydroboration Step:

    • A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with the hindered alkene.

    • Anhydrous THF is added to dissolve the alkene.

    • The 9-BBN solution in THF is added dropwise to the stirred solution of the alkene at room temperature.

    • The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) for a period of 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

    • The reaction is then cooled to room temperature.

  • Oxidation Step:

    • Ethanol is carefully added to the reaction mixture, followed by the slow, dropwise addition of the aqueous NaOH solution.

    • The flask is cooled in an ice bath, and the 30% H2O2 solution is added dropwise, ensuring the internal temperature does not exceed 50 °C.

    • After the addition is complete, the mixture is stirred at room temperature for at least 1 hour or until the oxidation is complete.

  • Work-up and Purification:

    • The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Mandatory Visualization

The hydroboration-oxidation reaction proceeds through a well-defined mechanism. The initial hydroboration step involves a concerted, syn-addition of the B-H bond across the alkene double bond.[3] The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.[14]

Hydroboration_Oxidation cluster_hydroboration Hydroboration Step (syn-addition) cluster_oxidation Oxidation Step Alkene R-CH=CH₂ TransitionState [Transition State] Alkene->TransitionState Borane R'₂B-H Borane->TransitionState Alkylborane R-CH₂-CH₂-BR'₂ TransitionState->Alkylborane Concerted syn-addition Alkylborane_ox R-CH₂-CH₂-BR'₂ Intermediate Borate Ester Intermediate Alkylborane_ox->Intermediate Oxidation Oxidant H₂O₂, NaOH Oxidant->Intermediate Alcohol R-CH₂-CH₂-OH Intermediate->Alcohol Hydrolysis

Caption: General mechanism of hydroboration-oxidation.

Conclusion

For the hydroboration of hindered alkenes, sterically demanding reagents such as 9-BBN and disiamylborane offer superior regioselectivity compared to BH3•THF.[9] 9-BBN, in particular, stands out due to its high selectivity, thermal stability, and broad applicability to a wide range of sterically encumbered substrates.[11] While catalyzed hydroboration with catecholborane or pinacolborane presents an alternative, especially when specific functional group tolerance is required, 9-BBN remains the reagent of choice for many challenging hydroboration reactions in complex molecule synthesis. The selection of the appropriate hydroboration agent is a critical parameter that must be carefully considered based on the specific substrate and desired outcome.

References

Literature Review of 3-Ethyl-3-methyl-1-pentene and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Ethyl-3-methyl-1-pentene and its structural analogs. Due to the limited availability of direct comparative studies in publicly accessible literature, this review focuses on the synthesis, known properties, and general biological activities of relevant compound classes, including branched alkenes and terpenes, to infer potential characteristics and research avenues for these specific molecules.

Physicochemical Properties of this compound and Its Isomers

This compound (C8H16) is a branched aliphatic alkene.[1][2][3] Its physicochemical properties, along with those of some of its isomers, are summarized in the table below. This data is crucial for understanding its potential interactions in biological systems and for designing synthetic routes.

PropertyThis compound3,3-Dimethyl-1-pentene3,3-Diethylpent-1-ene
Molecular Formula C8H16[1][2][3]C7H14[4][5]C9H18[6]
Molecular Weight 112.22 g/mol [1][2]98.19 g/mol [5]126.24 g/mol [6]
CAS Number 6196-60-7[1][2][3]3404-73-7[4][5]Not Available
Boiling Point 110-112 °C85-87 °C[5]Not Available
Density 0.720 g/mL[7]~0.70 g/cm³[5]Not Available
Refractive Index 1.412[7]~1.405[5]Not Available

Synthesis of this compound and its Analogs

General Synthetic Approaches

Common methods for the synthesis of branched and trisubstituted alkenes include:

  • Cross-Coupling Reactions: Heck and alkyne hydroarylation reactions are powerful tools for forming trisubstituted alkenes.[8]

  • Olefination Reactions: Methods such as the Julia, Still-Gennari, Wittig, and Horner-Wadsworth-Emmons olefinations are widely used to construct double bonds with varying degrees of stereoselectivity.[8]

  • Catalytic Cross-Metathesis: This technique offers a route to both E- and Z-isomers of trisubstituted alkenes.[9]

  • Catalytic Cracking of Alkanes: Industrial production of alkenes often involves the cracking of long-chain hydrocarbons using catalysts like zeolites at high temperatures.[10][11][12][13][14] This process typically yields a mixture of smaller alkanes and alkenes.

Experimental Workflow: Conceptual Synthesis via Catalytic Cracking

The following diagram illustrates a generalized workflow for the production of branched alkenes from larger alkanes, a process relevant to the industrial synthesis of compounds like this compound.

G feedstock Long-Chain Alkane Feedstock (e.g., from Naphtha or Gas Oil) vaporization Vaporization (High Temperature) feedstock->vaporization cracking Catalytic Cracking (Zeolite Catalyst, 500-700°C) vaporization->cracking separation Fractional Distillation cracking->separation products Separated Products separation->products alkanes Shorter-Chain Alkanes products->alkanes alkenes Branched & Linear Alkenes (including C8H16 isomers) products->alkenes G BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) Transamination Transamination (BCAT) BCAA->Transamination BCKA Branched-Chain α-Keto Acids Transamination->BCKA Decarboxylation Oxidative Decarboxylation (BCKDC) BCKA->Decarboxylation AcylCoA Branched-Chain Acyl-CoA Decarboxylation->AcylCoA TCA TCA Cycle Intermediates (Acetyl-CoA, Succinyl-CoA) AcylCoA->TCA

References

A Computational and Experimental Guide to the Reaction Mechanisms of 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted reaction mechanisms for the branched alkene, 3-Ethyl-3-methyl-1-pentene, utilizing Density Functional Theory (DFT) calculations. It serves as a valuable resource for understanding the reactivity of complex alkenes and for designing synthetic pathways. The guide also presents detailed experimental protocols for key alkene reactions, allowing for a practical comparison between theoretical predictions and experimental outcomes.

Introduction to Alkene Reactivity and Computational Chemistry

Alkenes are fundamental building blocks in organic synthesis, valued for the reactivity of their carbon-carbon double bond. This electron-rich feature makes them susceptible to a variety of addition reactions. Predicting the regioselectivity and stereoselectivity of these reactions is crucial for controlling the synthesis of desired products. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate reaction mechanisms, providing insights into transition states and reaction energetics that can be difficult to obtain experimentally.[1][2][3] By modeling the potential energy surface of a reaction, DFT can help elucidate the most likely pathways and predict product distributions.

DFT Calculations for Predicting Reaction Mechanisms

DFT calculations are a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems.[2] In the context of chemical reactions, DFT can be used to calculate the energies of reactants, products, and transition states, thereby providing a quantitative picture of the reaction pathway.[3]

Comparing DFT Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Different functionals are better suited for different types of systems and reactions. For hydrocarbon compounds, hybrid functionals like B3LYP are frequently used and have been shown to reproduce experimental spectroscopic data with good precision when paired with appropriate basis sets such as DZVP or TZVP.[1] It is crucial to benchmark computational results against experimental data or higher-level computations to ensure the chosen methodology is appropriate for the system under investigation.[1]

Table 1: Comparison of Common DFT Functionals for Alkene Reactions

FunctionalTypeStrengthsWeaknesses
B3LYP Hybrid GGAGood general-purpose functional, widely used for organic reactions.[1]May underestimate reaction barriers in some cases.
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry and kinetics.[2]Can be more computationally expensive.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionGood for non-covalent interactions and systems where dispersion forces are important.May not be as accurate for all reaction types.
A Generalized DFT Workflow for Reaction Mechanism Prediction

A typical workflow for predicting a reaction mechanism using DFT involves several key steps. This process allows for a systematic investigation of the potential energy surface and the identification of the most favorable reaction pathway.

DFT_Workflow cluster_setup 1. System Setup cluster_geom_opt 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_freq_calc 4. Frequency Calculation cluster_energy_profile 5. Energy Profile Construction reactant Define Reactant(s) and Reagent(s) (e.g., this compound + HBr) geom_opt Optimize Geometries of Reactants, Intermediates, and Products reactant->geom_opt ts_search Locate Transition State (TS) Structures Connecting Reactants/Intermediates and Products geom_opt->ts_search freq_calc Perform Frequency Calculations to: - Confirm minima (no imaginary frequencies) - Confirm TS (one imaginary frequency) - Obtain Zero-Point Vibrational Energies (ZPVE) ts_search->freq_calc energy_profile Calculate Relative Energies (ΔE, ΔH, ΔG) and Construct the Reaction Energy Profile freq_calc->energy_profile HBr_Addition reactant This compound + HBr intermediate Tertiary Carbocation Intermediate reactant->intermediate Protonation product 3-Bromo-3-ethyl-3-methylpentane intermediate->product Nucleophilic Attack by Br- Hydroboration reactant This compound + BH3 intermediate Trialkylborane Intermediate reactant->intermediate Hydroboration (syn-addition) product 3-Ethyl-3-methyl-1-pentanol intermediate->product Oxidation (H2O2, NaOH) Ozonolysis reactant This compound + O3 primary_ozonide Primary Ozonide reactant->primary_ozonide [3+2] Cycloaddition secondary_ozonide Secondary Ozonide primary_ozonide->secondary_ozonide Rearrangement products Formaldehyde + 3-Ethyl-3-methyl-2-pentanone secondary_ozonide->products Reductive Workup (e.g., (CH3)2S)

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-3-methyl-1-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3-Ethyl-3-methyl-1-pentene (CAS No. 6196-60-7), a flammable alkene. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and compliance with environmental regulations. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on available data, information on similar chemical structures, and general principles of hazardous waste management.

I. Hazard Profile and Key Data

A Safety Data Sheet (SDS) for the closely related compound 3-Ethyl-2-pentene indicates it is a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[1] Similar alkenes are also classified as flammable liquids. Therefore, it is imperative to treat this compound as a flammable liquid and hazardous waste.

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
CAS Number 6196-60-7Guidechem, ChemicalBook, Stenutz, NIST
Molecular Formula C8H16Guidechem, Stenutz, NIST, ECHEMI
Molecular Weight 112.22 g/mol Stenutz, NIST, ECHEMI
Boiling Point 112°C (at 760 mmHg)Guidechem
Flash Point 10.7°CGuidechem
Density 0.72 g/cm³Guidechem

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste in the United States.[2][3]

1. Waste Identification and Characterization:

  • Designate as Hazardous Waste: Due to its flammability (based on the flash point) and potential toxicity, this compound must be managed as a hazardous waste.

  • Do Not Mix: Do not mix this compound waste with other waste streams, especially non-hazardous waste. Mixing a hazardous waste with non-hazardous waste renders the entire mixture hazardous.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including:

    • Flame-retardant lab coat

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

3. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage Location: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition such as heat, sparks, or open flames.

  • Segregation: Store the container segregated from incompatible materials, such as oxidizing agents.

4. Arranging for Disposal:

  • Contact a Certified Waste Disposal Service: The disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Provide Information: When arranging for pickup, provide the waste disposal company with all available information about the chemical, including its name, quantity, and known hazards.

  • Manifesting: The hazardous waste will be tracked using a "cradle-to-grave" manifest system to ensure it is transported to and disposed of at an approved facility.[4]

5. Spill Management:

  • In the event of a spill, evacuate the area and remove all sources of ignition.

  • Ventilate the area.

  • Use spark-proof tools and absorbent materials (e.g., vermiculite, dry sand) to contain and clean up the spill.

  • Collect the absorbed material and any contaminated items in a sealed, labeled container for disposal as hazardous waste.

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Professional Disposal cluster_2 Phase 3: Final Disposition A Waste Generation (this compound) B Characterize as Hazardous Waste (Flammable Liquid) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Collect in a Labeled, Compatible Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact Certified Hazardous Waste Vendor E->F G Schedule Waste Pickup F->G H Complete Hazardous Waste Manifest G->H I Transfer Custody to Vendor H->I J Transportation to a Permitted TSDF* I->J K Final Disposal (e.g., Incineration) J->K label_tsdf *TSDF: Treatment, Storage, and Disposal Facility

Figure 1. Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet or the guidance of a qualified environmental health and safety professional. Always consult your institution's specific waste management policies and comply with all applicable regulations.

References

Personal protective equipment for handling 3-Ethyl-3-methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethyl-3-methyl-1-pentene

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 6196-60-7), designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₈H₁₆[1][2][3]
Molecular Weight 112.21 g/mol [1][2]
Boiling Point 110.55 °C[2]
Density 0.72 g/cm³[2]
Flash Point 10.7 °C[2]
Refractive Index 1.412[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the primary defense against exposure. The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5][6]Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene).[7][8]Provides a barrier against skin contact. Gloves should be inspected for degradation before use.
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from flammability hazards.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[4][6]Protects the respiratory tract from potentially irritating and harmful vapors.

Operational Plan: Safe Handling Protocol

Safe handling requires a combination of engineering controls and procedural diligence.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation.[7][8]

  • Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is flammable.[4][8] Use non-sparking tools and explosion-proof equipment.[4][7][8]

  • Static Discharge : Take precautionary measures against static discharges.[4][8] Ensure proper grounding and bonding of containers and receiving equipment.[5][8]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]

Handling Procedure
  • Avoid Contact : Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe mists, gases, or vapors.[7][8]

  • Clothing : Wear suitable protective clothing.[7][8] If clothing becomes contaminated, remove it immediately and wash it before reuse.[8]

  • Hygiene : Wash hands thoroughly after handling the chemical.[4][5] Do not eat, drink, or smoke in the handling area.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection : Collect waste material in a suitable, closed, and properly labeled container.[7] The container must be compatible with the chemical.

  • Labeling : Label all hazardous waste containers with the words "HAZARDOUS WASTE," the chemical name, and the concentration.[9]

  • Segregation : Do not mix with other waste streams.[9] Segregate containers based on compatibility.[9]

  • Storage of Waste : Keep waste containers tightly capped at all times, except when adding waste.[9] Store in a designated hazardous waste accumulation area.

  • Disposal : Arrange for disposal through an approved waste disposal plant.[5] Adhere to all local, regional, and national regulations for hazardous waste disposal.[5] Discharge into the environment must be avoided.[7]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical (Avoid Contact & Inhalation) prep_setup->handle_chem handle_storage Store in Tightly Closed Container handle_chem->handle_storage cleanup_decon Decontaminate Work Area handle_storage->cleanup_decon cleanup_ppe Remove & Clean/Dispose PPE cleanup_decon->cleanup_ppe disp_collect Collect Waste in Labeled Container cleanup_ppe->disp_collect disp_dispose Dispose via Approved Waste Service disp_collect->disp_dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.